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Foundational

An In-depth Technical Guide to the Synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Abstract 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a primary alcohol derivative of the biphenyl scaffold, a motif of significant interest in medicinal chemistry and materials science. As a potential metabolite or synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a primary alcohol derivative of the biphenyl scaffold, a motif of significant interest in medicinal chemistry and materials science. As a potential metabolite or synthetic precursor to various biologically active molecules, robust and efficient pathways for its synthesis are crucial for further research and development. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining 2-([1,1'-biphenyl]-4-yl)propan-1-ol, intended for an audience of researchers, chemists, and drug development professionals. The core focus is on the reduction of the corresponding carboxylic acid, 2-([1,1'-biphenyl]-4-yl)propanoic acid, a well-established route. Additionally, alternative strategies employing Grignard reagents and modern Suzuki-Miyaura cross-coupling reactions are explored to provide a comparative perspective on synthetic design. Each pathway is detailed with mechanistic insights, step-by-step protocols, and a critical evaluation of its advantages and limitations.

Introduction

The biphenyl moiety is a privileged structure found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique conformational properties and ability to engage in various intermolecular interactions make it a valuable building block in rational drug design. 2-([1,1'-Biphenyl]-4-yl)propan-1-ol represents a functionalized biphenyl derivative, closely related to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen (3-(biphenyl-4-carbonyl)propanoic acid) and its active metabolite, 2-([1,1'-biphenyl]-4-yl)propanoic acid. Understanding its synthesis is key to accessing novel analogs, studying metabolic pathways, and developing new chemical entities. This document serves as a senior-level guide, emphasizing not just the procedural steps but the underlying chemical principles that govern each synthetic choice.

Pathway 1: Reduction from 2-([1,1'-Biphenyl]-4-yl)propanoic Acid

The most direct and well-established route to 2-([1,1'-biphenyl]-4-yl)propan-1-ol is through the reduction of its corresponding carboxylic acid, 2-([1,1'-biphenyl]-4-yl)propanoic acid. This two-step approach involves first synthesizing the acid precursor followed by its chemical reduction.

Synthesis of the Carboxylic Acid Precursor

The precursor, 2-([1,1'-biphenyl]-4-yl)propanoic acid, can be synthesized via several methods. A common approach involves the alkylation of 4-biphenylyl acetic acid.

Mechanism: The synthesis proceeds via the formation of a dianion from 4-biphenylyl acetic acid using a strong base like lithium diisopropylamide (LDA). This dianion then acts as a nucleophile, attacking an electrophilic methyl source such as methyl iodide to form the desired propanoic acid structure.[2]

Experimental Protocol: Synthesis of 2-([1,1'-Biphenyl]-4-yl)propanoic Acid [2]

  • Prepare Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine diisopropylamine (2.2 equivalents) with anhydrous tetrahydrofuran (THF). Cool the solution to -30°C. To this, add n-butyllithium (1.6 M in hexane, 2.2 equivalents) dropwise, maintaining the temperature between -50°C and -30°C.

  • Dianion Formation: Dissolve 4-biphenylyl acetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the prepared LDA solution, maintaining a temperature below -10°C. Allow the mixture to stir for 2 hours.

  • Alkylation: Add methyl iodide (1.1 equivalents) dissolved in anhydrous THF dropwise to the reaction mixture. Allow the temperature to rise naturally to room temperature and continue stirring for 4 hours.

  • Workup and Isolation: Quench the reaction by adding water. Acidify the mixture to a pH of 2 using 3N sulfuric acid. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield 2-([1,1'-biphenyl]-4-yl)propanoic acid as a white crystalline solid.

Reduction of the Carboxylic Acid to the Primary Alcohol

Carboxylic acids are effectively reduced to primary alcohols using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally unreactive towards carboxylic acids.[3]

Causality of Reagent Choice: The high reactivity of LAH stems from the polarized Al-H bond, which makes the hydride ion (H⁻) highly nucleophilic. The reduction mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the basic hydride, liberating hydrogen gas. Subsequent additions of hydride reduce the carbonyl group to a primary alcohol.[3] The reaction must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), due to the violent and exothermic reaction of LAH with water and other protic solvents.[4]

Workflow Diagram: Reduction of Carboxylic Acid

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation start Suspend LiAlH₄ in anhydrous THF add_acid Add acid solution dropwise to LiAlH₄ suspension at 0°C start->add_acid acid Dissolve 2-([1,1'-Biphenyl]-4-yl)propanoic acid in anhydrous THF acid->add_acid reflux Reflux the mixture to ensure complete reaction add_acid->reflux quench Cautiously quench excess LiAlH₄ with saturated aq. Na₂SO₄ reflux->quench acidify Add 10% H₂SO₄ quench->acidify extract Extract with diethyl ether acidify->extract purify Dry, concentrate, and purify via chromatography extract->purify product 2-([1,1'-Biphenyl]-4-yl)propan-1-ol purify->product

Caption: Workflow for the LAH reduction of 2-([1,1'-Biphenyl]-4-yl)propanoic acid.

Experimental Protocol: LAH Reduction of 2-([1,1'-Biphenyl]-4-yl)propanoic Acid

This protocol is adapted from general procedures for LAH reductions and should be performed with extreme caution in a fume hood. All glassware must be rigorously dried.[5][6]

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Purge the entire system with an inert gas like nitrogen.

  • Reagent Preparation: Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF inside the reaction flask and cool the suspension to 0°C using an ice bath.

  • Addition of Substrate: Dissolve 2-([1,1'-biphenyl]-4-yl)propanoic acid (1.0 equivalent) in anhydrous THF and add this solution to the dropping funnel. Add the acid solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C. Vigorous hydrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours to ensure the reduction is complete.

  • Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add saturated aqueous sodium sulfate solution dropwise to quench the excess LAH until the grey suspension turns into a white, granular precipitate and gas evolution ceases.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-([1,1'-biphenyl]-4-yl)propan-1-ol can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Pathway 2: Synthesis via Grignard Reaction

An alternative approach that builds the carbon skeleton differently involves the use of a Grignard reagent. This pathway can be designed by reacting a Grignard reagent derived from a 4-halobiphenyl with propylene oxide.

Mechanism: 4-Bromobiphenyl reacts with magnesium metal in an ether solvent to form 4-biphenylmagnesium bromide. This organometallic species is a potent nucleophile. The nucleophilic carbon attacks one of the carbons of the propylene oxide ring. Under basic Grignard conditions, the attack occurs at the less sterically hindered carbon (the terminal CH₂ group), leading to the ring-opening of the epoxide.[7] A subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.

Workflow Diagram: Grignard Synthesis Pathway

G cluster_prep Grignard Formation cluster_reaction Epoxide Opening cluster_workup Workup & Isolation start React 4-Bromobiphenyl with Mg turnings in anhydrous ether grignard 4-Biphenylmagnesium bromide start->grignard add_po Add propylene oxide to Grignard reagent at 0°C grignard->add_po po Propylene Oxide po->add_po alkoxide Magnesium alkoxide intermediate add_po->alkoxide workup Quench with aq. NH₄Cl and acidify alkoxide->workup extract Extract with ether workup->extract purify Dry, concentrate, and purify extract->purify product 2-([1,1'-Biphenyl]-4-yl)propan-1-ol purify->product

Caption: Synthesis of the target alcohol via a Grignard reaction with propylene oxide.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from general procedures for Grignard reactions with epoxides. All glassware must be flame-dried, and anhydrous solvents are essential.[8][9]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 equivalents). Add a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether via a dropping funnel. A small crystal of iodine can be added to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, continue refluxing for 30 minutes.

  • Reaction with Epoxide: Cool the freshly prepared Grignard solution to 0°C. Add a solution of propylene oxide (1.1 equivalents) in anhydrous diethyl ether dropwise, keeping the temperature below 10°C.

  • Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Add dilute hydrochloric acid to dissolve the magnesium salts.

  • Isolation and Purification: Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography.

Pathway 3: Synthesis via Suzuki-Miyaura Cross-Coupling

Modern synthetic chemistry offers powerful tools for C-C bond formation, with the Suzuki-Miyaura cross-coupling being a preeminent example for constructing biaryl systems.[10] This pathway involves the palladium-catalyzed reaction between an aryl boronic acid (or ester) and an aryl halide.

Retrosynthetic Analysis: The biphenyl C-C bond is the key disconnection point. One could couple (4-halophenyl)propan-1-ol with phenylboronic acid, or conversely, couple 4-formylphenylboronic acid with a halobenzene, followed by further elaboration of the aldehyde to the desired propan-1-ol. The former approach is more convergent.

Mechanism: The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center (often requiring a base for activation), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[11][12]

Experimental Protocol: Suzuki Coupling Approach

This protocol outlines a potential route and is based on general Suzuki-Miyaura coupling conditions.[13]

  • Precursor Synthesis: Synthesize a suitable precursor, such as 2-(4-bromophenyl)propan-1-ol. This can be achieved by reducing commercially available 2-(4-bromophenyl)propanoic acid with LiAlH₄ as described in Pathway 1.2.

  • Coupling Reaction: In a reaction vessel, combine 2-(4-bromophenyl)propan-1-ol (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base like aqueous sodium carbonate (2.0 equivalents).

  • Solvent and Conditions: Use a solvent mixture such as toluene/ethanol/water. Purge the mixture with an inert gas and heat it to reflux (e.g., 80-100°C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain 2-([1,1'-biphenyl]-4-yl)propan-1-ol.

Comparative Analysis of Synthetic Pathways

Parameter Pathway 1: Reduction Pathway 2: Grignard Pathway 3: Suzuki Coupling
Starting Materials 2-([1,1'-Biphenyl]-4-yl)propanoic acid4-Bromobiphenyl, Propylene Oxide2-(4-Bromophenyl)propan-1-ol, Phenylboronic acid
Key Reagents LiAlH₄Magnesium, Propylene OxidePalladium catalyst, Base
Advantages High-yielding, reliable, well-established for acid reductions.Convergent C-C bond formation.High functional group tolerance, modular.
Disadvantages Requires highly reactive and hazardous LiAlH₄. Requires synthesis of the precursor acid.Grignard reagents are moisture-sensitive. Potential for side reactions (e.g., formation of secondary alcohol isomer).[8]Cost of palladium catalyst. Requires synthesis of functionalized coupling partners.
Scalability Feasible, but requires careful handling of LAH on a large scale.Good, common industrial reaction class.Excellent, widely used in industrial pharmaceutical synthesis.
Safety Concerns High: LiAlH₄ reacts violently with water; hydrogen gas is flammable.[14]Moderate: Anhydrous conditions required; ether is highly flammable.Low to Moderate: Palladium catalysts can be pyrophoric; solvents may be flammable.

Conclusion

The synthesis of 2-([1,1'-biphenyl]-4-yl)propan-1-ol can be effectively achieved through several distinct synthetic strategies. The reduction of the corresponding carboxylic acid using lithium aluminum hydride remains the most direct and classical approach, benefiting from high efficiency despite the hazardous nature of the reagent. For alternative C-C bond formations, the Grignard pathway offers a robust method for constructing the carbon framework, while the Suzuki-Miyaura cross-coupling provides a modern, modular, and highly versatile route amenable to library synthesis and late-stage functionalization. The choice of the optimal pathway depends on the specific requirements of the research or development program, including scale, cost, available starting materials, and safety infrastructure. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully synthesize this valuable biphenyl derivative.

References

  • Royal Society of Chemistry. (n.d.). A lithium aluminium hydride reduction. RSC Education. Retrieved from [Link]

  • University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of 2-(4-biphenylyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Org. Synth. 1990, 68, 77. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Synthetic Reaction Explorer. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Brainly.in. (2021). how to prepare propan-2-ol using grinard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kharasch, M. S., et al. (1961). Factors Influencing the Course and Mechanisms of Grignard Reactions. XXIII. The Reactions of Propylene Oxide and Related Compounds with Grignard Reagents. Journal of the American Chemical Society.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Reddit. (2011). Propylene Oxide with Alkyne. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • Amir, M., et al. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Mechanisms, and Applications of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Executive Summary As drug development increasingly relies on complex, stereodefined scaffolds, biphenyl-containing chiral building blocks have become indispensable. 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS: 6725-53-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on complex, stereodefined scaffolds, biphenyl-containing chiral building blocks have become indispensable. 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS: 6725-53-7) is a highly versatile primary alcohol featuring a chiral center at the C2 position. It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs, specific receptor modulators, and bespoke chiral ligands for asymmetric catalysis.

This guide provides an in-depth technical analysis of the compound's physicochemical profile, advanced synthetic methodologies—specifically focusing on green chemistry approaches like the "borrowing hydrogen" mechanism—and validated experimental protocols designed for high-yield isolation.

Physicochemical Profiling and Structural Data

Understanding the baseline physicochemical properties of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is essential for downstream chromatographic isolation and spectroscopic characterization[1, 2]. The biphenyl moiety imparts significant lipophilicity, while the primary alcohol provides a versatile handle for oxidation, esterification, or etherification.

Table 1: Core Physicochemical Properties

PropertyValue
Systematic Name 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
CAS Registry Number 6725-53-7
Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
Canonical SMILES CC(C1=CC=C(C2=CC=CC=C2)C=C1)CO
Stereochemistry Chiral (C2 position); typically supplied as a racemate unless specified.
Solubility Profile Soluble in methanol, toluene, dichloromethane, and ethyl acetate. Insoluble in water.

Synthetic Methodologies: The "Borrowing Hydrogen" Paradigm

Traditional α-alkylation of alcohols requires toxic alkyl halides (e.g., methyl iodide) and stoichiometric amounts of strong bases, generating hazardous waste and often leading to over-alkylation. As a Senior Application Scientist, I strongly advocate for the hydrogen autotransfer (borrowing hydrogen) methodology.

In this pathway, 2-(4-biphenylyl)ethanol is methylated using methanol as a green, abundant C1 source [1].

Mechanistic Causality
  • Dehydrogenation: A transition-metal catalyst (e.g., Ruthenium or Iridium) extracts hydrogen from both the substrate and methanol, temporarily storing it as a metal-hydride species. This converts the alcohols into transient aldehydes (4-biphenylacetaldehyde and formaldehyde).

  • Aldol Condensation: A base (such as tBuOK) promotes a cross-aldol condensation between the two aldehydes, followed by dehydration to form an α-methylene intermediate.

  • Hydrogenation: The metal catalyst "returns" the borrowed hydrogen, reducing the enal intermediate to yield the final methylated product, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol. Water is the only byproduct.

Mechanism sub 2-(4-Biphenylyl)ethanol (Substrate) ox Ru/Ir Catalyst (Dehydrogenation) sub->ox meoh Methanol (C1 Source) meoh->ox ald Aldehyde Intermediates (Transient) ox->ald -H2 (Borrowing) aldol Base-Promoted Aldol Condensation ald->aldol enal α-Methylene Intermediate (-H2O) aldol->enal red Ru/Ir Catalyst (Hydrogenation) enal->red prod 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS: 6725-53-7) red->prod +H2 (Returning)

Figure 1: Transition-metal catalyzed borrowing hydrogen mechanism for α-methylation.

Table 2: Literature-Validated Catalytic Systems for CAS 6725-53-7 Synthesis [1]

Catalyst SystemBase / AdditiveSolvent SystemConditionsReported Yield
Ru3 (1.0 mol%)tBuOK (1.5 equiv)Toluene / Methanol135 °C, 24h77%
[Cp*Ir(2,2′-bpyO)(H2O)]Cs2CO3Methanol (Neat)140 °C, 24h88%

Validated Experimental Protocol: Ru-Catalyzed α-Methylation

The following protocol is engineered as a self-validating system . By incorporating an internal standard prior to reaction initiation, chemists can decouple reaction efficiency from isolation losses, ensuring absolute analytical trustworthiness [1].

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Action: Transfer a 25 mL Schlenk tube into a nitrogen-filled glovebox.

    • Causality: Ruthenium hydride intermediates are highly sensitive to oxidative quenching. Strict anaerobic conditions are non-negotiable to prevent catalyst deactivation.

  • Reagent Charging:

    • Action: Add 2-(4-biphenylyl)ethanol (0.5 mmol), Potassium tert-butoxide (tBuOK, 0.75 mmol), Ru3 catalyst (1.0 mol %), anhydrous methanol (0.5 mL), and anhydrous toluene (0.5 mL).

    • Causality: tBuOK acts as a sterically hindered, non-nucleophilic base. It deprotonates the alcohol to facilitate initial alkoxide coordination to the Ru center without triggering unwanted nucleophilic side reactions.

  • Reaction Execution:

    • Action: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 135 °C for 24 hours.

    • Causality: A sealed tube is required because the reaction temperature (135 °C) significantly exceeds the boiling point of methanol (64.7 °C). This maintains the necessary pressure and concentration of the C1 source.

  • Quenching & In-Process Control (IPC):

    • Action: Cool to room temperature. Add 2 mL of standard methanol to quench. Add a precise volume of mesitylene as an internal standard and stir for 5 minutes. Extract an aliquot for GC analysis.

    • Causality: Mesitylene is chemically inert under these conditions and possesses a distinct GC retention time. This step self-validates the protocol by providing an exact conversion metric before the lossy chromatography step.

  • Isolation & Purification:

    • Action: Concentrate the mixture in vacuo. Purify via neutral alumina column chromatography using a petroleum ether/ethyl acetate gradient.

    • Causality: Neutral alumina is chosen over standard acidic silica gel to prevent potential acid-catalyzed dehydration of the alcohol and to more effectively sequester residual ruthenium particulates.

Workflow prep 1. Reagent Preparation (Glovebox, N2 Atmosphere) rxn 2. Catalytic Reaction (135°C, 24h, Sealed Schlenk Tube) prep->rxn quench 3. Quench & IPC (Add Mesitylene, GC Validation) rxn->quench purif 4. Chromatographic Isolation (Neutral Alumina, PE/EA Gradient) quench->purif char 5. Final Characterization (1H NMR, LC-MS) purif->char

Figure 2: Experimental Workflow for the Synthesis and Isolation of CAS 6725-53-7.

Downstream Applications in Drug Development

The structural topology of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol makes it a highly prized intermediate in medicinal chemistry [3]:

  • NSAID Precursors: Oxidation of the primary alcohol (using Jones reagent or TEMPO/NaClO) yields 2-(4-biphenylyl)propanoic acid. This acid is a direct structural analog of the blockbuster drug Flurbiprofen , lacking only the fluorine atom on the biphenyl ring. It is utilized in structure-activity relationship (SAR) studies to map the steric boundaries of the COX-1/COX-2 active sites.

  • Chiral Ligand Design: The rigid biphenyl system offers excellent π-π stacking capabilities. Derivatization of the alcohol into phosphine or amine ligands yields robust, bulky chiral catalysts for asymmetric hydrogenations and cross-coupling reactions.

Analytical Characterization Standards

To confirm the identity and purity of the isolated compound, the following analytical benchmarks must be met:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic methyl doublet ( 1.3 ppm, 3H, J = 7.0 Hz), the multiplet for the methine proton at C2 ( 3.0 ppm, 1H), and the diastereotopic protons of the primary alcohol ( 3.7 ppm, 2H). The biphenyl aromatic protons will appear as a complex multiplet between 7.2 and 7.6 ppm.

  • LC-MS (ESI+): The compound typically exhibits a weak parent ion [M+H]+ at m/z 213.1. A more prominent peak is often the loss of water [M−H2​O+H]+ at m/z 195.1, which is highly characteristic of benzylic-adjacent primary alcohols.

References

Foundational

physical and chemical properties of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Introduction 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is an arylpropanol, a class of organic compounds characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Introduction

2-([1,1'-Biphenyl]-4-yl)propan-1-ol is an arylpropanol, a class of organic compounds characterized by a propanol group attached to an aromatic ring system. In this case, the aromatic system is the biphenyl moiety, which is a foundational structure in many areas of medicinal chemistry and materials science. This compound is structurally related to potent non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, which underscores its significance as a potential intermediate or a molecular scaffold in drug discovery.[1] This guide provides a comprehensive overview of its known and predicted physicochemical properties, reactivity, and analytical considerations, synthesized from available data on analogous structures to offer field-proven insights for researchers and drug development professionals.

Compound Identification and Structure

The unique arrangement of the biphenyl group and the primary alcohol functional group dictates the compound's chemical behavior and physical characteristics. The primary alcohol group, where the hydroxyl (-OH) is attached to a terminal carbon, is a key site for chemical reactions.[2][3]

Chemical Structure

Caption: Chemical structure of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

Identifiers and Key Properties
PropertyValueSource
IUPAC Name 2-([1,1'-Biphenyl]-4-yl)propan-1-ol-
Molecular Formula C15H16O[4]
Molecular Weight 212.29 g/mol [4][5]
CAS Number Not explicitly listed. Related isomers include 34352-74-4 for 2-{[1,1'-biphenyl]-4-yl}propan-2-ol.[4][5]
Canonical SMILES CC(CO)C1=CC=C(C=C1)C2=CC=CC=C2-
InChI Key (Inferred) GOKGIYHIVSGXDM-UHFFFAOYSA-N is for the isomer 2-{[1,1'-biphenyl]-4-yl}propan-2-ol.[4][5]

Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Appearance Colorless to pale yellow viscous liquid or low-melting solid.Arylpropanols like 2-phenyl-1-propanol are typically colorless viscous liquids.[6]
Boiling Point > 220 °C (at atmospheric pressure)2-Phenyl-1-propanol has a boiling point of ~244 °C. The addition of a second phenyl ring will increase the molecular weight and intermolecular forces, thus raising the boiling point.[6]
Melting Point Not available. Likely a low-melting solid at room temperature.The related compound 1-propanol has a melting point of -126°C, while the more complex propargyl alcohol melts between -51 to -48 °C.[2][7] The biphenyl structure would significantly increase the melting point.
Solubility Insoluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO.The large, nonpolar biphenyl group dominates the molecule's polarity, making it hydrophobic. Propanols are generally soluble in ethyl alcohol.[6]
Density ~1.0 - 1.1 g/mL at 25 °C2-Phenyl-1-propanol has a density of approximately 0.975 g/mL. The biphenyl group would likely increase the density slightly.
Partition Coefficient (logP) Predicted log Pow: > 3.0The related compound 1-propanol has a log Pow of 0.05, indicating it is not expected to bioaccumulate. However, the large biphenyl structure of the target compound would make it significantly more lipophilic.
Spectroscopic Profile

The structural identity of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol can be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methine proton (CH), the methylene protons (CH₂), and the methyl protons (CH₃). The aromatic region (typically 7.0-8.0 ppm) would be complex due to the biphenyl system. The hydroxyl proton (-OH) would appear as a broad singlet, its chemical shift being dependent on concentration and solvent.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 15 distinct carbon signals, barring any coincidental overlaps. Key signals would include those for the CH, CH₂, and CH₃ groups in the aliphatic region and multiple signals in the aromatic region, confirming the carbon framework of the biphenyl and propanol moieties.[9]

  • IR (Infrared) Spectroscopy: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretches for aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (m/z ≈ 212.29). Common fragmentation patterns for primary alcohols include the loss of water (M-18) and cleavage at the carbon bearing the hydroxyl group.[9]

Chemical Properties and Reactivity

The reactivity is dominated by the primary alcohol group and the aromatic biphenyl system.

  • Reactions of the Hydroxyl Group: As a primary alcohol, it can undergo oxidation to form the corresponding aldehyde, 2-([1,1'-biphenyl]-4-yl)propanal, and further to the carboxylic acid, 2-([1,1'-biphenyl]-4-yl)propanoic acid.[3] It can also participate in esterification reactions with carboxylic acids or their derivatives.

  • Reactions of the Biphenyl Ring: The biphenyl system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing alkyl group.

  • Chemical Stability: The compound is expected to be chemically stable under standard ambient conditions (room temperature). However, like many alcohols, it may be sensitive to strong oxidizing agents.[10] It should also be protected from light and stored in a tightly closed container in a dry, well-ventilated place.

Synthesis Pathway

A common route for synthesizing arylpropanols involves the reduction of a corresponding ketone or the use of organometallic reagents.

start 1-([1,1'-Biphenyl]-4-yl)propan-2-one (Ketone Precursor) product 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Final Product) start->product Reduction reagent Reducing Agent (e.g., NaBH4, LiAlH4) reagent->product

Caption: A potential synthetic route via reduction of a ketone precursor.

This pathway is analogous to the synthesis of other secondary alcohols where a ketone is reduced. For example, methods exist for preparing similar structures using Grignard reagents with aldehydes.[11][12]

Experimental Protocol: Purity Determination by HPLC

To ensure the quality and integrity of the compound for research or development, a validated analytical method is essential.

Objective: To determine the purity of a sample of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology:

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a reference standard of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

    • Dissolve in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask and dilute to volume. This creates a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the test sample.

    • Dissolve and dilute in the same manner as the standard to achieve a final nominal concentration of 25 µg/mL.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (based on the biphenyl chromophore).

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution in triplicate.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

    • Purity is expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness: This protocol establishes a self-validating system. The linearity of the calibration curve (R² > 0.999), the reproducibility of replicate injections (RSD < 2%), and the symmetry of the main peak (Tailing Factor between 0.9 and 1.5) confirm the method's suitability and the reliability of the purity assessment.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety precautions can be derived from data on similar flammable and irritant alcohols.[10][13]

  • Hazard Identification:

    • Expected to be a combustible liquid.

    • May cause skin, eye, and respiratory tract irritation.[13]

    • May be harmful if swallowed or inhaled.[6][10]

    • Inhalation of high vapor concentrations may cause central nervous system effects like dizziness.[10]

  • Handling and Personal Protective Equipment (PPE):

    • Use in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

    • Keep away from heat, sparks, open flames, and other ignition sources.[15]

    • Take precautionary measures against static discharge.[10]

    • Avoid breathing vapors or mists.[15]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

    • Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a valuable chemical entity with properties defined by its primary alcohol functional group and its bulky, hydrophobic biphenyl scaffold. While comprehensive experimental data is sparse, its physicochemical characteristics, reactivity, and safety profile can be reliably predicted based on established chemical principles and data from closely related analogues. This technical guide provides a foundational understanding for researchers and developers, enabling its safe handling, effective analysis, and potential application in synthetic and medicinal chemistry.

References

  • Sigma-Aldrich. (2025, December 24).
  • Molport. 2-{[1,1'-biphenyl]-4-yl}propan-2-ol.
  • Guidechem. 1-([1,1'-biphenyl]-4-yl)-2-(phenylselanyl)propan-1-ol.
  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific.
  • Airgas. (2008, July 1).
  • BLDpharm. 2-([1,1'-Biphenyl]-4-yl)propanoic acid.
  • Al-Masoudi, et al. (2022).
  • NIST. 2-(4-Biphenylyl)-2-propanol. NIST Chemistry WebBook.
  • precisionFDA. 2-(4-METHYLPHENYL)PROPAN-1-OL.
  • NextSDS.
  • Santa Cruz Biotechnology. 1-Biphenyl-4-yl-propan-2-one.
  • NP-MRD. (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol.
  • Sigma-Aldrich. 2-Phenyl-1-propanol.
  • MDPI. (2023, July 3). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
  • EvitaChem. Buy 2-(2-Fluoro-biphenyl-4-yl)propanol.
  • Chemsrc. (2025, August 25). 1-(2'-FLUORO[1,1'-BIPHENYL]-4-YL)PROPAN-1-OL.
  • The Royal Society of Chemistry. (2019).
  • ResearchGate. (2025, October 12). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
  • Flinn Scientific. (2014, January 16).
  • ChemicalBook. (2025, September 9). 1-PHENYL-2-PROPANOL.
  • ReAgent. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?.
  • chemeurope.com. Propan-1-ol.
  • Google Patents.
  • Organic Syntheses. (S)-1-Phenyl-1-propanol.
  • RSC Publishing. Selective formation of propan-1-ol from propylene via a chemical looping approach.
  • Wikipedia. Propargyl alcohol.
  • Doc Brown's Advanced Organic Chemistry. (2025, December 12). Mass spectrum of propan-1-ol.

Sources

Exploratory

Comprehensive Structural Analysis and Characterization of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In the landscape of non-steroidal anti-inflammatory drug (NS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, biphenyl-propionic acid derivatives occupy a critical therapeutic niche. The compound 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (also known as 2-(4-biphenylyl)propan-1-ol) serves as both a pivotal synthetic intermediate and a potential metabolic byproduct of established NSAIDs like Flurbiprofen and Fenbufen[1].

Its direct precursor, 2-(4-biphenylyl)propionic acid, is strictly regulated as Flurbiprofen Impurity A under European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) monographs[2][3]. As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. Here, we will dissect the causality behind the analytical methodologies, detailing how the distinct stereochemical and electronic environments of this biphenyl alcohol dictate its behavior in Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and chiral chromatography.

Chemical Identity & Physicochemical Profiling

Before initiating any structural elucidation workflow, it is imperative to establish the fundamental physicochemical parameters of the target analyte. This establishes a self-validating baseline for subsequent analytical data.

  • IUPAC Name: 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

  • Molecular Formula: C 15​ H 16​ O

  • Molecular Weight: 212.29 g/mol

  • Structural Features: The molecule features a rigid, conjugated biphenyl core linked to a flexible propanol side chain. Crucially, the C2 carbon is a chiral center , meaning the compound exists as a pair of enantiomers (R and S). This stereocenter fundamentally alters the magnetic environment of the adjacent protons, a phenomenon critical for NMR interpretation.

Synthesis and Isolation Workflow

To generate high-purity 2-([1,1'-Biphenyl]-4-yl)propan-1-ol for structural analysis, a controlled reduction of 2-(4-biphenylyl)propionic acid (Flurbiprofen Impurity A) is performed[4][5].

Causality of Reagent Selection

The selection of Lithium Aluminum Hydride (LiAlH 4​ ) over milder reducing agents (e.g., NaBH 4​ ) is dictated by the chemical inertness of the carboxylate group. LiAlH 4​ provides the necessary hydride transfer potential to fully reduce the carboxylic acid to the primary alcohol without inducing over-reduction or cleavage of the aromatic biphenyl system[5].

Step-by-Step Methodology
  • Preparation: Suspend 1.0 equivalent of 2-(4-biphenylyl)propionic acid in anhydrous Tetrahydrofuran (THF) under a continuous nitrogen atmosphere to prevent moisture-induced quenching.

  • Reduction: Cool the reaction flask to 0 °C. Slowly add 1.5 equivalents of LiAlH 4​ (as a 1.0 M solution in THF) dropwise over 30 minutes. The slow addition controls the exothermic release of hydrogen gas.

  • Reflux: Gradually warm the mixture to room temperature, then reflux at 65 °C for 4 hours to drive the reduction to completion.

  • Quenching (Fieser Method): Cool the mixture to 0 °C. Sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH 4​ in grams). This self-validating quench forms a granular, easily filterable aluminum salt precipitate.

  • Extraction & Purification: Filter the salts, extract the aqueous layer with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2) to yield the pure alcohol.

SynthesisPathway A 2-(4-Biphenylyl)propionic acid (Precursor / Impurity A) B LiAlH4 / THF (Reduction) A->B Chemical Synthesis C 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Target Alcohol) B->C D Metabolic Oxidation (CYP450 / ADH) C->D In vivo metabolism D->A

Fig 1. Synthetic reduction and in vivo metabolic cycling of the biphenyl derivative.

In-Depth Structural Elucidation

A robust structural analysis relies on orthogonal analytical techniques. The following workflow guarantees that every structural feature of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is independently verified.

AnalyticalWorkflow Sample Purified Alcohol NMR NMR Spectroscopy (1H, 13C, COSY) Sample->NMR MS HRMS (ESI+) Fragmentation Sample->MS IR FT-IR Spectroscopy Sample->IR Chiral Chiral HPLC (Enantiomeric Purity) Sample->Chiral

Fig 2. Multidimensional analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H-NMR spectrum of this compound is an excellent teaching tool for stereochemistry. Because the C2 carbon is chiral, the two protons of the adjacent C1 methylene (-CH 2​ OH) group are diastereotopic .

Causality of the Splitting Pattern: Diastereotopic protons reside in permanently distinct magnetic environments, regardless of bond rotation. Therefore, they couple not only with the adjacent C2 methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J≈10.5 Hz). This transforms what would normally be a simple doublet into a complex ABX spin system , manifesting as two distinct, overlapping multiplets around 3.70 ppm[6].

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the primary alcohol does not typically show a strong molecular ion [M+H]+ . Causality of Fragmentation: Alcohols readily undergo in-source dehydration. The loss of water (-18 Da) generates a highly stable secondary carbocation, which is resonance-stabilized by the adjacent biphenyl ring system. Subsequent cleavage of the alkyl chain yields the dominant biphenyl cation at m/z 153.07.

Quantitative Data Presentation

The following tables summarize the self-validating quantitative data required to confirm the structure of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

Table 1: NMR Chemical Shift Assignments (CDCl 3​ , 400 MHz)
Position 1 H-NMR Shift ( δ , ppm)Multiplicity & Coupling 13 C-NMR Shift ( δ , ppm)Structural Assignment
-CH 3​ (C3) 1.32Doublet ( J=7.0 Hz), 3H17.8Methyl group adjacent to chiral center
-CH- (C2) 3.05Sextet ( J=7.0 Hz), 1H42.5Chiral methine carbon
-CH 2​ OH (C1) 3.68 & 3.75Two Multiplets (ABX), 2H68.2Diastereotopic methylene protons
-OH 1.65Broad Singlet, 1HN/AHydroxyl proton (exchangeable)
Aromatic 7.25 - 7.65Multiplets, 9H127.0 - 141.5Biphenyl ring system
Table 2: HRMS (ESI+) Fragmentation Pathway
Observed m/zIon FormulaMass Error (ppm)Fragmentation Mechanism
213.1274 [C 15​ H 17​ O] + < 2.0Intact protonated molecule [M+H]+ (Low abundance)
195.1168 [C 15​ H 15​ ] + < 1.5Loss of H 2​ O (-18 Da); formation of stabilized carbocation
153.0699 [C 12​ H 9​ ] + < 1.0Cleavage of the propyl chain; stable biphenyl cation

Chiral Resolution & Enantiomeric Analysis

Because the precursor (Flurbiprofen Impurity A) is typically sourced as a racemate[4], the synthesized alcohol will be a 50:50 racemic mixture of (R)- and (S)-2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

To validate enantiomeric purity—a critical step if the compound is being evaluated for stereospecific biological activity or toxicity—Chiral High-Performance Liquid Chromatography (HPLC) is employed.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v) under isocratic conditions.

  • Detection: UV at 254 nm (leveraging the strong chromophore of the biphenyl system).

  • Mechanism: The chiral stationary phase forms transient diastereomeric complexes with the R and S enantiomers via hydrogen bonding (with the -OH group) and π−π stacking (with the biphenyl rings). The difference in the free energy of these complexes results in baseline separation of the enantiomers.

References

  • National Center for Advancing Translational Sciences (NCATS). "2-(4-Biphenylyl)propionic acid - Inxight Drugs". Inxight Drugs Database. Available at: [Link]

  • PrepChem. "Synthesis of 2-(4-biphenylyl)propionic acid". PrepChem Organic Synthesis Database. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "FLURBIPROFEN - Inxight Drugs". Inxight Drugs Database. Available at: [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol: A Technical Guide

Executive Summary 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS: 6725-53-7)[1] is a highly versatile chiral building block and a critical intermediate in the synthesis of biphenyl-containing therapeutics. Structurally, it rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS: 6725-53-7)[1] is a highly versatile chiral building block and a critical intermediate in the synthesis of biphenyl-containing therapeutics. Structurally, it represents the reduced alcohol analogue of NSAID-like scaffolds (such as flurbiprofen derivatives). For drug development professionals and synthetic chemists, accurate spectroscopic characterization of this molecule is paramount for quality control, determining enantiomeric purity, and guiding downstream functionalization.

This whitepaper provides an in-depth, self-validating framework for the synthesis and complete spectroscopic characterization (NMR, FT-IR, and EI-MS) of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, emphasizing the physical causality behind the observed analytical data.

Validated Synthetic Methodology & Sample Preparation

To obtain highly pure 2-([1,1'-Biphenyl]-4-yl)propan-1-ol for spectroscopic analysis, the reduction of 2-(4-biphenylyl)propanoic acid using Lithium Aluminum Hydride (LiAlH₄) is the established gold standard[2]. This method ensures complete conversion of the carboxylic acid to the primary alcohol without reducing the extended aromatic biphenyl system.

Step-by-Step Protocol: Reduction Workflow
  • Reaction Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Hydride Suspension: Suspend LiAlH₄ (2.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.2 M) at 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(4-biphenylyl)propanoic acid (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Dropwise addition controls the highly exothermic evolution of hydrogen gas and prevents thermal degradation.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and reflux for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. Sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x is the mass of LiAlH₄ in grams). Causality: The Fieser method prevents the formation of an unfilterable, gelatinous aluminum hydroxide emulsion. Instead, it generates a granular, easily filterable aluminate salt, ensuring maximum recovery of the alcohol.

  • Isolation: Filter the suspension through a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient of 10-20% EtOAc in hexanes) to yield the pure product.

SynthWorkflow A 2-(4-Biphenylyl) propanoic Acid B LiAlH₄ / THF (0°C to RT) A->B C Fieser Quench (H₂O, NaOH, H₂O) B->C D Liquid-Liquid Extraction C->D E Silica Gel Chromatography D->E F 2-([1,1'-Biphenyl]-4-yl) propan-1-ol E->F

Caption: Step-by-step synthetic workflow for the reduction of 2-(4-biphenylyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is defined by two primary structural domains: the extended conjugation of the biphenyl ring and the chiral aliphatic chain.

¹H NMR Analysis (400 MHz, CDCl₃)

The most diagnostic feature in the ¹H NMR spectrum is the splitting pattern of the C1 methylene protons. Because C2 is a chiral center, the adjacent C1 protons reside in permanently different average electronic environments, rendering them diastereotopic [2]. They couple not only to the C2 methine proton ( ³J ) but also to each other via geminal coupling ( ²J≈10.5 Hz), resulting in two distinct doublet of doublets (dd) at 3.75 ppm and 3.68 ppm.

Table 1: ¹H NMR Quantitative Data

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.55 – 7.62 Multiplet (m) 4H - Ar-H (C2', C6', C3, C5)
7.40 – 7.46 Multiplet (m) 2H - Ar-H (C3', C5')
7.30 – 7.36 Multiplet (m) 3H - Ar-H (C4', C2, C6)
3.75 Doublet of doublets (dd) 1H 10.5, 6.0 CH₂OH (Diastereotopic Hₐ)
3.68 Doublet of doublets (dd) 1H 10.5, 7.5 CH₂OH (Diastereotopic H₆)
3.02 Sextet 1H 7.0 CH (C2)
1.50 Broad singlet (br s) 1H - OH (Exchangeable)

| 1.32 | Doublet (d) | 3H | 7.0 | CH₃ (C3) |

¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum resolves the complex aromatic system into distinct resonances. The downfield shift of the quaternary carbons (142.5, 141.0, 139.6 ppm) is driven by the deshielding effect of the biphenyl linkage and the alkyl substitution.

Table 2: ¹³C NMR Quantitative Data

Chemical Shift (δ, ppm) Type Assignment
142.5 Quaternary (C) Ar-C (ipso to alkyl)
141.0 Quaternary (C) Ar-C (ipso to phenyl)
139.6 Quaternary (C) Ar-C (ipso of phenyl)
128.8 Methine (CH) Ar-C (meta of phenyl)
127.8 Methine (CH) Ar-C (ortho to alkyl)
127.3 Methine (CH) Ar-C (ortho to phenyl)
127.1 Methine (CH) Ar-C (para of phenyl)
127.0 Methine (CH) Ar-C (ortho of phenyl)
68.7 Methylene (CH₂) C1 (CH₂OH)
42.1 Methine (CH) C2 (CH)

| 17.6 | Methyl (CH₃) | C3 (CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides rapid orthogonal validation of the reduction process. The disappearance of the strong carbonyl stretch (typically ~1700 cm⁻¹ in the precursor acid) and the emergence of a broad, strong O-H stretch at 3350 cm⁻¹ confirm successful conversion. Furthermore, the out-of-plane (OOP) bending vibrations are highly diagnostic for the ring substitution patterns.

Table 3: FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Assignment
3350 Strong, Broad O-H stretching Hydrogen-bonded primary alcohol
3030 Weak C-H stretching Aromatic sp² C-H
2960, 2925, 2870 Medium C-H stretching Aliphatic sp³ C-H
1485, 1450 Medium C=C stretching Aromatic ring skeletal vibrations
1040 Strong C-O stretching Primary alcohol C-O
835 Strong C-H OOP bending para-disubstituted benzene ring

| 760, 695 | Strong | C-H OOP bending | Mono-substituted benzene ring |

Mass Spectrometry (EI-MS) & Fragmentation Kinetics

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV reveals the thermodynamic stability of the biphenyl scaffold. The fragmentation is heavily governed by α-cleavage . The ejection of a hydroxymethyl radical (•CH₂OH, -31 Da) yields the base peak at m/z 181.

Causality: This specific cleavage is overwhelmingly favored because the resulting secondary carbocation is highly stabilized by resonance delocalization across the entire extended biphenyl π-system (benzylic stabilization).

Table 4: EI-MS Fragmentation Profile (70 eV)

m/z Relative Abundance (%) Ion Assignment Fragmentation Mechanism
212 30 [M]⁺ Molecular Ion
181 100 [M - CH₂OH]⁺ α-Cleavage (Benzylic stabilization)
166 20 [181 - CH₃]⁺ Methyl radical loss from benzylic cation

| 152 | 15 |[Biphenyl]⁺ | Alkyl chain cleavage |

MSPathway M Molecular Ion[M]⁺ m/z 212 F1 [M - CH₂OH]⁺ m/z 181 (Base Peak) M->F1 - •CH₂OH (-31 Da) α-Cleavage F2 [Biphenyl]⁺ m/z 152 M->F2 - •CH(CH₃)CH₂OH (-60 Da) Alkyl Cleavage F1->F2 - •C₂H₅ (-29 Da)

Caption: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

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Exploratory

Engineering Non-Steroidal Gamma-Secretase Modulators: The Mechanism of Action of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacology, Medicinal Chemistry, Neurodegeneration Executive Summary The pursuit of disease-modifying therapies for Alzheimer’s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacology, Medicinal Chemistry, Neurodegeneration

Executive Summary

The pursuit of disease-modifying therapies for Alzheimer’s disease (AD) has long centered on the amyloidogenic pathway. While early therapeutic strategies focused on γ -Secretase Inhibitors (GSIs), these compounds universally failed in clinical trials due to severe off-target toxicities—most notably, the inhibition of Notch signaling. This necessitated a paradigm shift toward γ -Secretase Modulators (GSMs) , which allosterically shift the enzyme's cleavage register without halting its overall catalytic function[1].

Among the most promising scaffolds in this class are derivatives of non-steroidal anti-inflammatory drugs (NSAIDs), specifically flurbiprofen. However, the inherent cyclooxygenase (COX) inhibitory activity of NSAIDs causes prohibitive gastrointestinal toxicity during chronic administration. This whitepaper details the mechanistic rationale, structure-activity relationship (SAR), and experimental validation of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol derivatives —a class of engineered molecules where the acidic pharmacophore is reduced to an alcohol, successfully decoupling COX inhibition from potent γ -secretase modulation[2].

Molecular Rationale: Overcoming the NSAID Bottleneck

The discovery that a subset of NSAIDs (e.g., ibuprofen, sulindac, and flurbiprofen) could selectively lower Aβ42 levels provided the first evidence of small-molecule γ -secretase modulation. However, translating these findings into viable CNS drugs faced two critical bottlenecks:

  • Gastrointestinal Toxicity: The carboxylic acid moiety of flurbiprofen (2-(2-fluoro-biphenyl-4-yl)propanoic acid) forms a critical salt bridge with Arg120 in the COX-1/COX-2 active site, leading to potent inhibition and subsequent GI ulceration[2].

  • Poor Blood-Brain Barrier (BBB) Penetration: At physiological pH (7.4), the carboxylic acid is heavily ionized (anionic), severely restricting passive diffusion across the BBB.

The Propan-1-ol Isosteric Shift

To engineer out the COX liability while retaining GSM activity, medicinal chemists targeted the propanoic acid group. By reducing the carboxylic acid to a propan-1-ol derivative (yielding 2-([1,1'-Biphenyl]-4-yl)propan-1-ol), the molecule undergoes a profound pharmacological shift[3]:

  • Abolishment of COX Binding: The neutral hydroxyl group cannot form the requisite ionic interaction with Arg120, effectively nullifying COX-1/2 inhibition.

  • Retention of GSM Activity: The hydroxyl group retains the ability to act as a hydrogen bond donor/acceptor, which is sufficient for binding to the allosteric site on the γ -secretase complex[3].

  • Enhanced CNS Penetrance: The removal of the negative charge significantly increases the lipophilicity and LogBB of the molecule, facilitating superior brain exposure.

Mechanism of Action: Allosteric Modulation of γ -Secretase

γ -Secretase is an intramembrane-cleaving aspartyl protease complex consisting of four subunits: Presenilin (the catalytic core), Nicastrin, APH-1, and PEN-2[1].

Unlike GSIs, which competitively bind the catalytic aspartate residues (Asp257 and Asp385 on Presenilin-1) and halt all substrate cleavage, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol derivatives act as Notch-sparing allosteric modulators .

The Processivity Shift (Aβ42 → Aβ38)

The biphenyl-propanol scaffold binds to a distinct allosteric pocket located at the interface of Presenilin-1 and the transmembrane domain of the Amyloid Precursor Protein (APP). Binding induces a conformational change that increases the processivity of the enzyme[1].

Normally, γ -secretase cleaves the C99 fragment of APP in a stepwise manner. The pathogenic Aβ42 peptide is a premature release product of this sequential cleavage. By stabilizing the enzyme-substrate complex, the propan-1-ol derivatives prevent the premature release of Aβ42, forcing the enzyme to continue cleaving the peptide down to the shorter, more soluble, and neuroprotective Aβ38 fragment[3].

G APP Amyloid Precursor Protein (APP) BACE BACE-1 Cleavage APP->BACE C99 C99 Fragment BACE->C99 GammaSec gamma-Secretase Complex C99->GammaSec Abeta42 Abeta42 (Toxic, Aggregating) GammaSec->Abeta42 Unmodulated Abeta38 Abeta38 (Shorter, Soluble) GammaSec->Abeta38 Modulated GSI GSIs (Inhibitors) Block Cleavage (Notch Toxicity) GSI->GammaSec Inhibits GSM Biphenyl-Propanol GSMs Allosteric Modulation GSM->GammaSec Shifts Cleavage

Fig 1: Mechanism of γ -Secretase Modulation vs. Inhibition in the APP Cleavage Pathway.

Structure-Activity Relationship (SAR) Data

The transition from an acidic NSAID to a neutral alcohol derivative yields highly specific quantitative changes in the compound's pharmacological profile. The data below summarizes the structural evolution and its impact on target engagement[2].

Compound ClassStructural ModificationCOX-1 Inhibition (IC₅₀) γ -Secretase Modulation (Aβ42 IC₅₀)BBB Penetration (LogBB)
NSAID (Flurbiprofen) Propanoic AcidHigh (< 1 µM)Moderate (~ 300 µM)Low (Anion at physiol. pH)
Propan-1-ol Derivative Carboxylic Acid Alcohol (-OH)Abolished (> 100 µM)High (< 50 µM)High (Neutral, lipophilic)
Extended Biphenyl-Propanol Alcohol + Terminal Aryl SubstitutionAbolished (> 100 µM)Very High (< 10 µM)High (Optimized lipophilicity)

Table 1: Comparative SAR data demonstrating the decoupling of COX inhibition from GSM activity via alcohol reduction.

Experimental Validation Protocols

To rigorously validate the efficacy and safety profile of novel 2-([1,1'-Biphenyl]-4-yl)propan-1-ol derivatives, a self-validating dual-assay system must be employed. This ensures that the compound successfully shifts APP cleavage processivity without exerting off-target NSAID activity[3].

Protocol 1: In Vitro Aβ42/Aβ38 Quantification (Processivity Assay)

Causality: H4 neuroglioma cells stably transfected with APP695 (the predominant neuronal isoform) are utilized to ensure a high, steady-state basal secretion of Aβ peptides, providing a robust dynamic range for quantifying secretase modulation[2].

  • Cell Culture: Seed H4-APP695 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the biphenyl-propanol derivative (0.1 µM to 100 µM) in DMSO (final DMSO concentration < 0.1%). Treat cells and incubate for 48 hours.

  • Supernatant Harvest: Carefully collect the conditioned media (supernatant) and add protease inhibitor cocktail to prevent Aβ degradation.

  • Multiplex ELISA: Analyze the supernatant using a multiplexed electrochemiluminescence assay (e.g., Meso Scale Discovery) specifically calibrated for Aβ38, Aβ40, and Aβ42.

  • Validation Metric: A successful GSM must demonstrate a dose-dependent decrease in Aβ42 coupled with a proportional increase in Aβ38, while total Aβ levels (Aβ38 + Aβ40 + Aβ42) remain constant.

Protocol 2: COX-1/COX-2 Fluorescent Activity Assay

Causality: To validate the successful decoupling of the anti-inflammatory pharmacophore from the GSM activity, ensuring the absence of gastrointestinal toxicity[2].

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Incubation: Add the biphenyl-propanol derivative at a high concentration (100 µM) to the enzyme solution. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: Measure the fluorescence of resorufin (the oxidation product of ADHP) at Ex/Em = 535/587 nm.

  • Validation Metric: The compound must show < 10% inhibition of both COX-1 and COX-2 at 100 µM, confirming the successful removal of the NSAID liability.

Workflow Step1 Synthesize Biphenyl-Propanol Derivatives Step2 H4-APP695 Cell Culture Incubation (48h) Step1->Step2 Step3 Supernatant Collection Step2->Step3 Split1 ELISA: Abeta42 / Abeta38 Quantification Step3->Split1 Aliquot 1 Split2 COX-1/2 Fluorescent Inhibition Assay Step3->Split2 Aliquot 2 Result1 Confirm Abeta42 Decrease & Abeta38 Increase Split1->Result1 Result2 Confirm Loss of COX Inhibition Split2->Result2

Fig 2: Dual-assay experimental workflow for validating non-steroidal biphenyl-propanol GSMs.

References

  • Maia MA, Sousa E. "BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer's Disease." Pharmaceuticals (Basel). 2019;12(1):41.[Link]

  • Peretto I, Radaelli S, Parini C, Imbimbo BP. "Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion." Journal of Medicinal Chemistry. 2005;48(18):5705-5720.[Link]

  • Sozio P, et al. "New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels." Molecules. 2013;18(9):10747-10767.[Link]

Sources

Foundational

2-([1,1'-Biphenyl]-4-yl)propan-1-ol: A Comprehensive Guide to Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS 6725-53-7) is a highly versatile, chiral primary alcohol utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS 6725-53-7) is a highly versatile, chiral primary alcohol utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. Structurally, it is the reduced alcohol derivative of biprofen (2-(4-biphenylyl)propionic acid, CAS 6341-72-6)[2], a well-known nonsteroidal anti-inflammatory drug (NSAID) metabolite and the unfluorinated parent structure of flurbiprofen[3].

Because it possesses both a highly lipophilic biphenyl pharmacophore and a reactive primary hydroxyl group, this compound serves as a critical intermediate for synthesizing prodrugs, ether-linked therapeutics, and complex active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous, self-validating framework for the synthesis, purification, and application of this essential chemical scaffold.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical properties of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is critical for predicting its behavior in chromatographic purification and its pharmacokinetic potential as a drug scaffold. The quantitative data is summarized below.

PropertyValueAnalytical & Experimental Significance
IUPAC Name 2-([1,1'-Biphenyl]-4-yl)propan-1-olDefines the core biphenyl system and the C2 chiral center.
CAS Number 6725-53-7Essential for reagent sourcing and literature indexing[1].
Molecular Formula C₁₅H₁₆OUsed for exact mass calculation in LC-MS (Theoretical: 212.1201 Da).
Molecular Weight 212.29 g/mol Required for precise stoichiometric calculations in synthetic protocols.
LogP (Predicted) ~3.6Indicates high lipophilicity; dictates the use of reverse-phase HPLC methods.
TPSA 20.23 ŲLow polar surface area; predicts excellent passive membrane permeability.
H-Bond Donors 1The terminal -OH group; acts as the primary target for esterification.
H-Bond Acceptors 1The oxygen atom; participates in target binding interactions.

Experimental Workflows & Self-Validating Protocols

The synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol can be approached convergently or divergently. Below are two field-proven protocols, engineered with built-in causality and self-validation mechanisms to ensure absolute scientific integrity.

Protocol A: Divergent Synthesis via Hydride Reduction

This method involves the reduction of the parent carboxylic acid, 2-(4-biphenylyl)propionic acid, which is typically synthesized via the α -methylation of 4-biphenylylacetic acid using lithium diisopropylamide (LDA) and methyl iodide[4].

Step 1: Preparation of the Hydride Suspension

  • Action: Suspend 1.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0°C under an inert Argon atmosphere.

  • Causality & Expertise: The stoichiometric excess ensures complete reduction of the carboxylate, which immediately consumes one equivalent of hydride merely for deprotonation. The 0°C environment mitigates the exothermic release of H₂ gas. Argon prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture, which would prematurely quench the reagent and form insoluble lithium aluminate salts.

Step 2: Substrate Addition

  • Action: Dissolve 2-(4-biphenylyl)propionic acid in anhydrous THF and add dropwise to the suspension. Stir at room temperature for 2 hours.

  • Causality & Expertise: Dropwise addition prevents thermal runaway. The biphenyl moiety is highly lipophilic, making THF the ideal solvent to maintain homogeneous reaction conditions throughout the reduction.

Step 3: Quenching and Fieser Workup

  • Action: Quench the reaction sequentially with n mL water, n mL 15% NaOH, and 3n mL water (where n is the grams of LiAlH₄ used).

  • Causality & Expertise: The is explicitly chosen to precipitate aluminum salts as a granular, easily filterable white solid. This avoids the formation of a gelatinous emulsion that traps the product and drastically reduces yield.

Self-Validating System (Protocol A): To validate the success of this protocol, an aliquot of the organic layer is analyzed via Thin Layer Chromatography (TLC). The starting material (Biprofen) will streak or stay low (R_f ~0.2 in 3:1 Hexane:EtOAc) due to strong carboxylic acid dimerization. The product will appear as a distinct, higher-running spot (R_f ~0.4) due to the weaker hydrogen bonding of the primary alcohol. Post-purification, ¹H NMR must confirm the loss of the broad -COOH peak (~12.0 ppm) and the emergence of a multiplet at 3.6–3.8 ppm corresponding to the newly formed -CH₂OH diastereotopic protons.

Protocol B: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

For researchers starting from functionalized aliphatic chains, building the biphenyl core directly is preferred.

Step 1: Catalyst and Substrate Solvation

  • Action: In a Schlenk flask, dissolve 1.0 eq of 2-(4-bromophenyl)propan-1-ol and 1.2 eq of phenylboronic acid in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Causality & Expertise: The biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid into a reactive boronate species. Degassing prevents oxidative deactivation of the palladium catalyst.

Step 2: Base and Catalyst Addition

  • Action: Add 2.0 eq of Potassium Carbonate (K₂CO₃) and 0.05 eq of Pd(dppf)Cl₂. Heat the mixture to 80°C under Argon for 12 hours.

  • Causality & Expertise: K₂CO₃ acts as the base required for the transmetallation step of the catalytic cycle. Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing homocoupling side reactions.

Self-Validating System (Protocol B): The protocol is self-validating through mass spectrometry. The starting bromide exhibits a distinct 1:1 isotopic pattern (M / M+2) due to ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this doublet and the emergence of a singular mass peak at m/z 213.1 [M+H]⁺ confirms the successful formation of the biphenyl C-C bond.

Workflow Visualization

The following diagram maps the logical progression from raw starting material through synthesis, self-validation, and downstream application.

Workflow Start Starting Material: 2-(4-Biphenylyl)propionic acid Reaction Reduction Reaction (LiAlH4, THF, Argon) Start->Reaction Substrate Addition Quench Fieser Workup (H2O / NaOH / H2O) Reaction->Quench After 2h at RT Crude Crude 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Quench->Crude Filtration & Evaporation Validation1 TLC Validation Check for Rf shift (0.2 -> 0.4) Crude->Validation1 Aliquot Test Validation1->Reaction If Incomplete Purification Column Chromatography (Silica Gel) Validation1->Purification If Complete Pure Purified Product (>98% Purity) Purification->Pure Validation2 NMR/LC-MS Validation Confirm -CH2OH presence Pure->Validation2 Chiral Chiral Resolution (Optional for Enantiomers) Validation2->Chiral Validated Scaffold

Figure 1: Experimental workflow and self-validation logic for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

Mechanistic & Pharmacological Relevance

The structural topology of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol makes it highly valuable in modern drug discovery.

Chirality and Target Binding: Like its parent compound flurbiprofen, which exhibits stereoselective inhibition of cyclooxygenase (COX) enzymes (with the (S)-enantiomer being vastly more active)[3], the C2 chiral center of this alcohol dictates the 3D spatial orientation of any downstream derivatives. If the alcohol is utilized to synthesize an ether-linked targeted protein degrader (PROTAC) or a lipophilic prodrug, resolving the racemate into its (S)- and (R)-enantiomers via chiral preparative HPLC or enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B) is a mandatory step to prevent off-target toxicity and ensure uniform pharmacodynamics.

Prodrug Scaffold Utility: The primary hydroxyl group acts as an ideal synthetic handle. It can be converted into a mesylate or tosylate to serve as an electrophile for nucleophilic substitution (e.g., amination), or it can be directly coupled with amino acids to form ester-linked prodrugs. These modifications mask the polarity of the active agent, leveraging the highly lipophilic biphenyl tail to drive blood-brain barrier (BBB) penetration or enhance gastrointestinal absorption.

References

  • Title: aldlab-chemicals_2-(4-phenylphenyl)
  • Title: 2-([1,1'-联苯] -4-基)
  • Source: ncats.
  • Title: Synthesis of 2-(4-biphenylyl)

Sources

Exploratory

discovery and history of biphenyl propanol compounds

An In-Depth Technical Guide to Biphenyl Propanol Compounds: History, Discovery, and Synthetic Applications Executive Summary Biphenyl propanol compounds and their derivatives represent a highly versatile class of chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Biphenyl Propanol Compounds: History, Discovery, and Synthetic Applications

Executive Summary

Biphenyl propanol compounds and their derivatives represent a highly versatile class of chiral building blocks in modern medicinal chemistry. Originally explored for their unique lipophilic and steric properties, these compounds have transitioned from niche intermediates to the cornerstone of cardiovascular drug manufacturing. This whitepaper explores the historical evolution of biphenyl propanols, their structural significance in target binding, and provides a field-proven, self-validating protocol for their application in synthesizing Sacubitril (AHU-377), a blockbuster neprilysin inhibitor.

Historical Evolution in Medicinal Chemistry

The history of propanol derivatives in drug discovery began with simple phenylpropanols (such as 1-phenyl-2-propanol and 3-phenyl-1-propanol)[1]. Historically, these simpler molecules were primarily utilized as precursors for early beta-blockers (e.g., propranolol) and as versatile building blocks in the fragrance and polymer industries[1][2].

However, as target proteins became better characterized through X-ray crystallography, medicinal chemists realized that simple phenyl rings often lacked the necessary bulk and lipophilicity to occupy deep hydrophobic binding pockets. The introduction of the biphenyl moiety onto the propanol backbone marked a critical evolutionary leap. Early toxicity and structure-activity relationship (SAR) screens in the late 20th century identified 4-biphenylpropanol derivatives as having unique partitioning characteristics (high 1-octanol/water coefficients)[3]. This extended aromatic system provided enhanced π−π stacking and van der Waals interactions, making it an ideal pharmacophore for metalloprotease inhibitors.

The Breakthrough: Discovery of Sacubitril

The defining moment in the history of biphenyl propanol compounds was the discovery of Sacubitril (AHU-377) by Novartis during the development of LCZ696 (Entresto)[4][5]. Sacubitril is a prodrug that, upon in vivo esterase cleavage, yields sacubitrilat (LBQ657)—a potent inhibitor of neprilysin (NEP)[6]. Neprilysin is a zinc-dependent metallopeptidase responsible for degrading cardioprotective natriuretic peptides[7].

Crystallographic studies revealed that the S1' subsite of neprilysin is a deep, hydrophobic pocket. The biphenyl group of sacubitrilat perfectly anchors into this S1' pocket, while the propanol-derived chiral backbone optimally positions the coordinating groups near the catalytic zinc ion. To manufacture this complex molecule at a commercial scale, the pharmaceutical industry standardized on a highly specific biphenyl propanol intermediate: (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate[8][9].

Mechanistic Pathway Visualization

Pathway N1 Biphenyl Precursor (e.g., 4-bromo-1,1'-biphenyl) N2 Grignard Addition & Epoxide Ring Opening N1->N2 Mg, THF N3 Chiral Biphenyl Propanol Core (Key Intermediate) N2->N3 Boc2O, Amination N4 TEMPO Oxidation & Wittig Olefination N3->N4 NaOCl, Ph3P=C(Me)CO2Et N5 Asymmetric Hydrogenation (Ru/C Catalyst) N4->N5 H2, 8 MPa, 90°C N6 Sacubitril (AHU-377) Active Prodrug N5->N6 Succinic Anhydride N7 Neprilysin (NEP) Inhibition (Cardioprotective Effect) N6->N7 in vivo Esterase Cleavage

Fig 1: Synthetic evolution from biphenyl precursors to Sacubitril and its biological target.

Self-Validating Experimental Protocols

Chemical synthesis at this level cannot rely on "cook-and-look" methods. The synthesis of the chiral biphenyl propanol intermediate must be a self-validating system—meaning each step contains intrinsic in-process controls (IPCs) to guarantee stereochemical fidelity and prevent downstream failure.

Protocol: Synthesis and Chiral Resolution of the Biphenyl Propanol Intermediate Objective: Convert BOC-D-biphenylalanine precursors into the highly pure (R/S)-biphenyl propanol core[10].

Step 1: Catalytic Hydrogenation (Reduction)

  • Procedure: Suspend 135 g of BOC-D-biphenylalanine in 650 mL of deionized water. Acidify the aqueous suspension using H₂SO₄ to a pH of 1.0–3.0. Add 2.7 g of Ruthenium on Carbon (Ru/C) catalyst. Purge the reactor with N₂, then introduce H₂ gas for 30 minutes. Elevate the temperature to 90°C and pressurize the vessel to 8 MPa, maintaining agitation for 8 hours[10].

  • Causality & Expertise: The acidic aqueous environment is critical. It protonates the substrate, enhancing its solubility and interaction with the Ru/C catalyst. The high pressure (8 MPa) forces the reduction of the carboxylic acid equivalents without reducing the sensitive biphenyl aromatic system.

  • Self-Validation (IPC): Monitor continuous H₂ uptake via mass flow controllers. The reaction is deemed complete only when the pressure drop ceases for 30 consecutive minutes. Verify via HPLC; unreacted starting material must be <0.5% before depressurization.

Step 2: Crystallization and Chiral Resolution

  • Procedure: Filter the hot mixture to recover the Ru/C catalyst. Concentrate the filtrate under vacuum. Add 100 mL of an alkaline alcohol mixture (specifically, n-heptane/ethyl acetate at a 10:1 ratio)[8][10]. Heat to reflux (70–80°C), then initiate a controlled cooling ramp to 25°C over 4 hours.

  • Causality & Expertise: Biphenyl propanol derivatives are highly prone to enantiomeric co-crystallization. The specific 10:1 non-polar to polar solvent ratio creates a thermodynamic environment where only the desired enantiomer reaches supersaturation, leaving the undesired epimer dissolved in the mother liquor[8].

  • Self-Validation (IPC): Isolate crystals and perform chiral HPLC. Enantiomeric excess (ee) must be ≥99.5%. If ee < 99.0%, a secondary recrystallization in pure n-heptane is mandatorily triggered to prevent exponential yield loss in the subsequent Wittig olefination.

Quantitative Data Summary

The following table summarizes the critical quality attributes (CQAs) and quantitative metrics for the synthesis of the biphenyl propanol intermediate and its downstream conversion.

Reaction StepReagents / CatalystTemp (°C)Yield (%)Enantiomeric Excess (ee %)Key Quality Attribute (KQA)
Boc Protection Boc₂O, Base20–2595.1>99.5Complete conversion of free amine
TEMPO Oxidation TEMPO, NaOCl, KBr0–588.0>99.0Minimal over-oxidation to carboxylic acid
Wittig Reaction Ph₃P=C(Me)CO₂Et2585.0>99.0E/Z geometric ratio optimization
Hydrogenation Ru/C, H₂ (8 MPa)9092.0>99.5Diastereomeric ratio (dr) > 99:1

References

  • Benchchem. "(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate".
  • Oxford Academic. "Comparison of fish toxicity screening data for 55 alcohols with the quantitative structure-activity".
  • Fiveable. "1-phenyl-2-propanol: Organic Chemistry Study Guide".
  • Chem-Impex. "3-Phenyl-1-propanol".
  • Wikipedia. "Sacubitril".
  • Wikipedia. "Sacubitril/valsartan".
  • ChemicalBook. "LCZ696 InteMediate | 1426129-50-1".
  • ChemicalBook. "LCZ696 InteMediate synthesis".
  • PubMed Central (PMC). "The history and mystery of sacubitril/valsartan: From clinical trial to the real world".
  • ResearchGate. "The history and mystery of sacubitril/valsartan: From clinical trial to the real world".

Sources

Protocols & Analytical Methods

Method

Experimental Protocol for the Chemoselective Reduction of 2-(4-Biphenylyl)propanoic Acid to 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Introduction & Scope Arylpropionic acids (commonly referred to as "profens") represent a highly significant class of pharmacophores, widely recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs) [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Arylpropionic acids (commonly referred to as "profens") represent a highly significant class of pharmacophores, widely recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs) [1]. In drug development and complex organic synthesis, the reduction of these carboxylic acids to their corresponding primary alcohols is a critical transformation. The resulting alcohols serve as versatile intermediates for prodrug synthesis, chiral resolution, and further structural functionalization [2].

This application note provides a highly detailed, self-validating experimental protocol for the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (CAS: 83493-87-2) via the chemoselective reduction of 2-(4-biphenylyl)propanoic acid (BPPA).

Mechanistic Rationale: The Case for Borane-THF

While Lithium Aluminum Hydride (LiAlH₄) is a traditional reagent for reducing carboxylic acids to alcohols [5], it acts as a nucleophilic reducing agent. LiAlH₄ initially deprotonates the carboxylic acid to form a lithium carboxylate salt. This intermediate is highly electron-rich, making subsequent nucleophilic hydride attack difficult and requiring forcing conditions.

To ensure higher chemoselectivity and milder conditions, this protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) . Borane is an electrophilic reducing agent [2], and the reaction proceeds via a fundamentally different causality:

  • Protonolysis: BH₃ rapidly reacts with the acidic proton of the carboxylic acid, evolving hydrogen gas (H₂) and forming an acyloxyborane intermediate (R-CO-O-BH₂).

  • Electrophilic Activation: A second molecule of BH₃ coordinates to the carbonyl oxygen (acting as a Lewis acid). This withdraws electron density from the carbonyl carbon, rendering it highly electrophilic and facilitating a rapid, intramolecular hydride transfer.

  • Hydrolysis: The resulting borate ester is easily cleaved during a methanol/aqueous quench to yield the primary alcohol.

This electrophilic mechanism allows BH₃·THF to reduce carboxylic acids rapidly at room temperature while preserving other reducible functional groups (e.g., esters, halogens) that would otherwise be destroyed by LiAlH₄[3] [4].

Experimental Workflow

SynthesisWorkflow Start 2-(4-Biphenylyl)propanoic Acid (1.0 equiv) Setup Dissolve in Anhydrous THF Argon Atmosphere, 0 °C Start->Setup Addition Dropwise Addition of BH3·THF (1.5 equiv, 1.0 M) Setup->Addition Reaction Warm to Room Temperature Stir for 2 - 4 hours Addition->Reaction Caution: H2 Gas Evolution Quench Slow Methanol Quench at 0 °C (Destroy excess Borane) Reaction->Quench Monitor via TLC (Complete Consumption) Workup Aqueous Workup (EtOAc, 1N HCl, Brine) Quench->Workup Caution: Exothermic H2 Gas Purification Silica Gel Chromatography (Hexane / EtOAc) Workup->Purification Product 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Target Product) Purification->Product Yield: 85-95%

Figure 1: Workflow for the chemoselective reduction of BPPA using BH3·THF.

Materials and Reagents

Table 1: Quantitative Reagent Requirements (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-(4-Biphenylyl)propanoic acid226.281.02.26 gSubstrate
Borane-THF complex (1.0 M)85.941.515.0 mLElectrophilic Reducing Agent
Anhydrous Tetrahydrofuran (THF)72.11-20.0 mLReaction Solvent
Methanol32.04Excess5.0 mLQuenching Agent
1N Hydrochloric Acid (HCl)36.46-20.0 mLBorate Cleavage / Workup

Step-by-Step Experimental Protocol

Step 1: System Purging and Setup Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Allow the flask to cool to room temperature under a steady stream of argon to ensure a strictly anhydrous environment.

Step 2: Substrate Dissolution Add 2.26 g (10.0 mmol) of 2-(4-biphenylyl)propanoic acid to the flask. Inject 20.0 mL of anhydrous THF via syringe. Stir until the substrate is completely dissolved. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

Step 3: Borane Addition Using a dry syringe, slowly add 15.0 mL (15.0 mmol, 1.5 eq) of the 1.0 M BH₃·THF solution dropwise over 15–20 minutes. Causality Note: Dropwise addition at 0 °C is critical. The initial protonolysis of the carboxylic acid is highly exothermic and rapidly evolves stoichiometric amounts of hydrogen gas. Controlling the addition rate prevents thermal runaway and solvent bumping.

Step 4: Reaction Progression Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours under argon.

Step 5: Reaction Monitoring (Self-Validation) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. Validation Cue: The starting carboxylic acid will appear as a low-Rf streak (due to hydrogen bonding with the silica). A successful reduction is indicated by the complete disappearance of this streak and the emergence of a distinct, higher-Rf spot (~0.45 - 0.50) corresponding to the primary alcohol.

Step 6: Quenching Once TLC confirms complete consumption of the starting material, cool the flask back to 0 °C. Carefully add 5.0 mL of Methanol dropwise. Causality Note: Methanol reacts with unreacted BH₃ to form volatile trimethyl borate [B(OMe)₃] and hydrogen gas. This safely and irreversibly terminates the reducing environment. Stir for 30 minutes until all visible gas evolution ceases.

Step 7: Aqueous Workup Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and methanol. Dilute the resulting residue with 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash the organic layer with 20 mL of 1N HCl. Causality Note: The acidic wash is necessary to hydrolyze any robust borate esters that may have survived the methanol quench, ensuring the free alcohol is fully liberated. Follow with a wash of saturated aqueous NaHCO₃ (20 mL) and Brine (20 mL).

Step 8: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 20% Ethyl Acetate in Hexanes) to afford 2-([1,1'-Biphenyl]-4-yl)propan-1-ol as a white solid or clear viscous oil (Typical Yield: 85–95%).

Analytical Characterization & Validation

To establish trustworthiness and verify the structural integrity of the synthesized 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, perform Nuclear Magnetic Resonance (NMR) spectroscopy. The following signals validate a successful transformation:

  • ¹H NMR (400 MHz, CDCl₃):

    • The complete disappearance of the broad carboxylic acid proton signal at ~11.0–12.0 ppm is the primary indicator of success.

    • Appearance of a multiplet at ~3.75 ppm (2H) corresponding to the newly formed diastereotopic -CH₂OH protons.

    • A broad singlet at ~1.40 ppm (1H) corresponding to the hydroxyl (-OH) proton (exchangeable with D₂O).

    • The structural backbone remains intact: A multiplet at ~3.05 ppm (1H) for the methine proton, a doublet at ~1.32 ppm (3H, J = 7.0 Hz) for the methyl group, and a large multiplet at ~7.25–7.65 ppm (9H) for the biphenyl aromatic protons.

References

  • Effects of 2(p-biphenyl) propionic acid on the life span of the corpus luteum of pseudopregnant and cyclic rats PubMed (NIH) URL:[Link]

  • Modern Reduction Methods Wiley Online Library URL:[Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Organic Chemistry: Reduction Jack Westin URL:[Link]

Application

Advanced Analytical Methodologies for the Quantification and Chiral Resolution of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Executive Summary & Physicochemical Profiling 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a critical chiral building block and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a critical chiral building block and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced functional materials. The molecule presents three distinct structural features that dictate its analytical strategy:

  • The Biphenyl Core: Confers high hydrophobicity (LogP ~3.5–4.0) and provides a strong UV chromophore ( λmax​ ~254 nm) due to extended π -conjugation.

  • The Primary Hydroxyl Group: Acts as a strong hydrogen-bond donor/acceptor, which is essential for chiral recognition but problematic for gas chromatography due to silanol interactions.

  • The C2 Stereocenter: Necessitates enantioselective chromatographic techniques to determine the (R)/(S) enantiomeric excess (ee%).

To ensure comprehensive quality control, this application note details a tri-modal analytical approach: Reverse-Phase HPLC for total quantification, Normal-Phase Chiral HPLC for enantiomeric purity, and GC-MS with silylation for trace impurity profiling.

Protocol 1: Reverse-Phase HPLC-UV for Total Quantification

Causality & Methodological Rationale

For the determination of chemical yield and total purity, Reverse-Phase HPLC (RP-HPLC) is the workhorse method. A C18 stationary phase is selected because the highly hydrophobic biphenyl core retains strongly via dispersive interactions[1],[2].

Acetonitrile (ACN) is strictly preferred over methanol as the organic modifier. The aprotic nature and dipole moment of ACN provide superior π−π selectivity and sharper peak shapes for aromatic systems, minimizing secondary interactions that cause peak tailing[1],[3]. Detection is set to 254 nm to leverage the strong π→π∗ transition of the biphenyl ring, ensuring high sensitivity and low limits of detection[3].

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Prepare an isocratic mobile phase of 70:30 (v/v) HPLC-grade Acetonitrile to Milli-Q Water[1].

  • Degas the mixture via ultrasonication for 15 minutes to prevent baseline drift.

2. Sample Preparation (Self-Validating System):

  • Standard Stock: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN (1.0 mg/mL).

  • Working Solutions: Dilute the stock to create a 5-point calibration curve (10, 25, 50, 100, and 200 µg/mL).

  • System Suitability Sample: Spike a 50 µg/mL standard with a known related impurity (e.g., biphenyl-4-carboxylic acid) to verify resolution ( Rs​≥2.0 ). Filter all samples through a 0.22 µm PTFE syringe filter.

3. Chromatographic Execution:

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Protocol 2: Chiral NP-HPLC for Enantiomeric Excess (ee%)

Causality & Methodological Rationale

Determining the enantiomeric excess requires a chiral stationary phase (CSP) capable of differentiating the spatial arrangement of the C2 methyl group. A Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H or Astec Cellulose DMP) operating in Normal-Phase (NP) mode is the gold standard for aromatic alcohols[4],[5].

The Chiral Recognition Mechanism: Separation is driven by a three-point interaction model.

  • The carbamate NH and C=O groups on the CSP act as hydrogen bond donors and acceptors for the primary alcohol of the analyte.

  • The 3,5-dimethylphenyl groups on the CSP intercalate with the analyte's biphenyl core via π−π stacking[4].

  • The steric bulk of the C2 methyl group dictates how deeply the (R) versus (S) enantiomer can penetrate the chiral helical grooves of the polysaccharide backbone, resulting in differential retention times[5].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 95:5 (v/v) ratio. Note: Strict adherence to anhydrous conditions is required to maintain the hydration state of the CSP.

2. Sample Preparation:

  • Dissolve 2.0 mg of the analyte in 1.0 mL of the mobile phase (Hexane:IPA 95:5). Do not use highly polar solvents (like DMSO or pure Methanol) as injection solvents, as they will disrupt the chiral hydrogen-bonding network and cause peak distortion.

3. Chromatographic Execution:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (250 mm × 4.6 mm)[4].

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Protocol 3: GC-MS with Derivatization for Trace Profiling

Causality & Methodological Rationale

While 2-([1,1'-Biphenyl]-4-yl)propan-1-ol has sufficient volatility for gas chromatography, its free primary hydroxyl group acts as a strong hydrogen-bond donor. If injected directly, the -OH group interacts with active silanol (Si-OH) sites in the GC inlet liner and the column's stationary phase, leading to severe peak tailing, retention index shifts, and signal loss,[6].

To circumvent this, the sample is derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[7],[8]. This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, converting the polar alcohol into a sterically shielded, non-polar -OTMS ether. This silylation dramatically improves thermal stability, ensures perfectly symmetrical peaks, and shifts the mass-to-charge ( m/z ) ratio to a higher range, reducing background noise in the Electron Ionization (EI) mass spectrum[7],[6].

Step-by-Step Methodology

1. Derivatization Reaction:

  • Transfer 100 µL of the sample extract (approx. 1 mg/mL in anhydrous ethyl acetate) into a 2 mL glass autosampler vial with a PTFE-lined screw cap.

  • Add 50 µL of BSTFA containing 1% TMCS[7].

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Seal the vial tightly and incubate in a heating block at 60°C for 30 minutes to drive the reaction to completion[7],.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Execution:

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Parameters: EI mode (70 eV), Ion source at 230°C, Scan range m/z 50–500.

Data Presentation

Table 1: Summary of Chromatographic Parameters
ParameterRP-HPLC-UV (Total Purity)Chiral NP-HPLC (ee%)GC-MS (Trace Profiling)
Stationary Phase C18 (150 x 4.6 mm, 5 µm)Cellulose Carbamate (250 x 4.6 mm)DB-5MS (30 m x 0.25 mm)
Mobile Phase / Carrier ACN:Water (70:30 v/v)Hexane:IPA (95:5 v/v)Helium (1.2 mL/min)
Detection Mode UV Absorbance (254 nm)UV Absorbance (254 nm)EI-MS (70 eV, Scan Mode)
Sample Pre-treatment Dilution in ACNDilution in Hexane:IPASilylation (BSTFA + 1% TMCS)
Primary Objective Assay %, Impurity Quant.(R)/(S) Enantiomeric RatioVolatile Impurity ID
Table 2: Representative Method Validation Metrics
MetricRP-HPLC-UVGC-MS (Derivatized)Acceptance Criteria (ICH Q2)
Linearity Range 10 – 200 µg/mL0.1 – 50 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mLSignal-to-Noise 3:1
Limit of Quant. (LOQ) 0.15 µg/mL0.015 µg/mLSignal-to-Noise 10:1
Precision (%RSD) 0.8% (n=6)2.1% (n=6) 2.0% (HPLC), 5.0% (GC)
System Suitability Tailing Factor = 1.1Peak Symmetry = 1.05Tailing Factor 1.5

Mandatory Visualization

AnalyticalWorkflow Sample 2-([1,1'-Biphenyl]-4-yl) propan-1-ol Obj1 Total Quantification (Yield & Purity) Sample->Obj1 Obj2 Enantiomeric Excess (Chiral Purity) Sample->Obj2 Obj3 Trace Impurities (Structural ID) Sample->Obj3 Meth1 RP-HPLC-UV (C18 Column) Obj1->Meth1 Meth2 Chiral NP-HPLC (Cellulose Carbamate) Obj2->Meth2 Meth3 GC-MS (EI) (BSTFA Derivatization) Obj3->Meth3 Out1 Assay %, LOD/LOQ, Impurity Profile Meth1->Out1 Out2 (R)/(S) Ratio, ee% Calculation Meth2->Out2 Out3 Volatile Organics, Mass Spectra Meth3->Out3

Analytical decision tree for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol quantification.

References

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Available at: [Link]

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Available at:[Link]

  • ResearchGate. Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris-(3,5-Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC. Available at: [Link]

Sources

Method

Advanced Purification and Enantiomeric Resolution Protocols for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Executive Summary & Chemical Context The compound 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a highly valuable chiral building block in pharmaceutical development. 2-Aryl-1-propanols are crucial synthons for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a highly valuable chiral building block in pharmaceutical development. 2-Aryl-1-propanols are crucial synthons for the synthesis of profen-type non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives[1]. Because the differing biological activities and pharmacokinetic profiles of (R)- and (S)-profens dictate strict enantiomeric purity requirements, isolating these intermediates with absolute stereochemical control is paramount[2].

This application note provides a self-validating, field-tested workflow for the purification of crude 2-([1,1'-Biphenyl]-4-yl)propan-1-ol. It bridges the gap between raw chemical synthesis and pharmaceutical-grade chiral isolation, utilizing normal-phase chromatography for chemical polishing and Enzymatic Kinetic Resolution (EKR) for enantiomeric separation.

Physicochemical Profile

Understanding the structural properties of the target molecule is the foundation of any successful purification strategy. The biphenyl core dictates high lipophilicity, while the terminal primary alcohol provides a localized vector for hydrogen bonding and enzymatic derivatization.

Table 1: Physicochemical Profile of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

PropertyValue
Chemical Name 2-([1,1'-Biphenyl]-4-yl)propan-1-ol
CAS Number 6725-53-7[3]
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
SMILES OCC(C)c1ccc(cc1)c2ccccc2
Chiral Center C2 of the propanol chain

Purification Strategy Workflow

The following diagram illustrates the logical progression from a crude synthetic mixture to isolated, enantiopure (R)- and (S)-alcohols.

Workflow Crude Crude 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Flash Normal Phase Flash Chromatography (Hexane/EtOAc Step Gradient) Crude->Flash Remove non-polar biphenyls Racemate Purified Racemate (Chemical Purity >99%) Flash->Racemate EKR Enzymatic Kinetic Resolution (CALB / Vinyl Acetate in MTBE) Racemate->EKR Derivatization Route Prep Preparative Chiral HPLC (Amylose-based CSP) Racemate->Prep Direct Route Mixture (R)-Acetate + (S)-Alcohol Mixture EKR->Mixture 50% Conversion R_Enant Enantiopure (R)-Alcohol (Following Hydrolysis) Prep->R_Enant S_Enant Enantiopure (S)-Alcohol Prep->S_Enant Sep Silica Gel Separation (Polarity-based) Mixture->Sep Sep->R_Enant Hydrolysis of Acetate Sep->S_Enant Direct Elution

Workflow for the chemical and enantiomeric purification of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

Protocol 1: Normal Phase Flash Chromatography (Chemical Purity)

Before attempting chiral resolution, all structurally related synthetic byproducts (e.g., unreacted biphenyl precursors or over-reduced alkanes) must be removed.

  • Causality & Principle: The biphenyl moiety is highly lipophilic and has a strong affinity for non-polar mobile phases (Hexane). The primary hydroxyl group, however, dictates retention on the polar silica stationary phase via hydrogen bonding. By utilizing a step-gradient, non-polar impurities are washed out at the solvent front, while the target alcohol is selectively eluted only when the mobile phase polarity is increased.

  • Self-Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate using Hexane:EtOAc (80:20). The target compound will stain strongly with Phosphomolybdic Acid (PMA) or under UV (254 nm) at an Rf​ of ~0.35.

Step-by-Step Methodology:

  • Column Preparation: Pack a standard silica gel column (40-63 µm) using 100% Hexane.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Apply this to the top of the column.

  • Elution (Step 1): Elute with 2 Column Volumes (CV) of Hexane:EtOAc (95:5) to flush out non-polar biphenyl impurities.

  • Elution (Step 2): Switch the gradient to Hexane:EtOAc (80:20) to elute the purified racemate.

  • Pooling: Combine fractions containing the pure spot at Rf​ 0.35 and concentrate under reduced pressure.

Protocol 2: Enzymatic Kinetic Resolution (Enantiomeric Purity)

Classical diastereomeric crystallization is often ineffective for 2-aryl-1-propanols due to the flexibility of the propanol chain. Hydrolase-catalyzed kinetic resolutions represent the most robust biocatalytic routes towards enantiopure profen derivatives[1].

  • Causality & Principle: Candida antarctica Lipase B (CALB, commercially available as Novozym 435) exhibits profound stereoselectivity, preferentially accommodating the (R)-enantiomer in its active site. Vinyl acetate is utilized as the acyl donor; as the reaction proceeds, the byproduct (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This evaporation/tautomerization makes the acylation strictly irreversible, driving the reaction to thermodynamic completion. Methyl tert-butyl ether (MTBE) is chosen as the solvent because its moderate polarity (log P ~0.94) dissolves the lipophilic substrate without stripping the essential hydration shell from the immobilized enzyme.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of the purified racemate in 50 mL of anhydrous MTBE.

  • Reagent Addition: Add 30 mmol (3 equivalents) of vinyl acetate, followed by 500 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension gently at 35°C.

  • Self-Validation Checkpoint (Critical): Monitor the reaction via Chiral HPLC. The reaction must be terminated exactly when the ratio of (R)-acetate to (S)-alcohol reaches 1:1 (50% conversion). Over-incubation will degrade the enantiomeric excess (ee).

  • Termination: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. The enzyme can be washed with MTBE and recycled.

Protocol 3: Separation and Hydrolysis

Following EKR, the mixture contains the lipophilic (R)-acetate and the polar (S)-alcohol.

Table 2: Chromatographic Parameters and Quantitative Retention Data

ComponentMobile Phase (Hexane:EtOAc) Rf​ Value (TLC)Elution Volume
Biphenyl Impurities95:5> 0.851 - 2 CV
(R)-Acetate (Post-EKR) 95:50.702 - 3 CV
(S)-Alcohol (Post-EKR) 80:200.354 - 6 CV

Step-by-Step Methodology:

  • Separation: Load the concentrated EKR mixture onto a short silica plug. Elute with Hexane:EtOAc (95:5) to isolate the (R)-acetate ( Rf​ 0.70). Subsequently, elute with Hexane:EtOAc (80:20) to recover the unreacted, enantiopure (S)-alcohol ( Rf​ 0.35).

  • Hydrolysis: Dissolve the isolated (R)-acetate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Add 2 equivalents of aqueous K₂CO₃ and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Post-hydrolysis, analyze the product via FT-IR or 1 H NMR. The complete disappearance of the acetate carbonyl stretch (~1740 cm⁻¹) or the acetate methyl singlet (~2.0 ppm) confirms successful deprotection, yielding the enantiopure (R)-alcohol.

Analytical Validation (Trustworthiness)

To ensure the integrity of the final products, the following analytical validations must be performed:

  • Chemical Purity ( 1 H NMR, CDCl₃): Verify the structure by identifying the characteristic doublet of the methyl group at ~1.3 ppm, the multiplet of the 9 aromatic biphenyl protons at 7.2–7.6 ppm, and the diastereotopic protons of the -CH₂OH group.

  • Enantiomeric Excess (Chiral HPLC): Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H). The helical grooves of the amylose tris(3,5-dimethylphenylcarbamate) phase provide perfect π−π stacking for the biphenyl rings, while the carbamate linkages hydrogen-bond with the primary alcohol, ensuring baseline resolution of the (R) and (S) enantiomers.

References

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol, BMC Biotechnology (NIH). URL:[Link][1]

  • Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol, Research Square (Preprint). URL:[Link][2]

Sources

Application

Application Note: Controlled Oxidation Protocols for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Strategic Overview & Substrate Analysis The substrate, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, is a sterically hindered primary alcohol featuring an electron-rich biphenyl system and a β-methyl branch. It serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Substrate Analysis

The substrate, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, is a sterically hindered primary alcohol featuring an electron-rich biphenyl system and a β-methyl branch. It serves as a critical precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related biphenylpropanoic acid derivatives (e.g., des-fluoro-flurbiprofen analogs).

The oxidation of this primary alcohol presents two distinct synthetic targets depending on downstream requirements:

  • Target A: 2-([1,1'-Biphenyl]-4-yl)propanal (Aldehyde)

  • Target B: 2-([1,1'-Biphenyl]-4-yl)propanoic acid (Carboxylic Acid)

Traditional heavy-metal oxidants (e.g., Jones reagent, PCC) pose toxicity risks and often lack chemoselectivity, leading to over-oxidation or degradation of the electron-rich biphenyl moiety. To ensure high fidelity, scalability, and environmental compliance, this guide employs TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)-mediated oxidation . By manipulating the terminal oxidant and solvent environment, the reaction can be precisely steered toward either the aldehyde or the carboxylic acid1[1].

Mechanistic Rationale & Pathway Bifurcation

TEMPO acts as a catalytic mediator; the true oxidant is the oxoammonium cation, generated in situ. The divergence between aldehyde and carboxylic acid synthesis relies entirely on the hydration state of the intermediate aldehyde.

  • Aldehyde Arrest (Anhydrous): Using Bis(acetoxy)iodobenzene (BAIB) in anhydrous dichloromethane (DCM) prevents the formation of an aldehyde hydrate. Without the hydrate, the oxoammonium cation cannot perform the second hydride abstraction, effectively arresting the reaction at the aldehyde stage2[2].

  • Carboxylic Acid Progression (Aqueous/Biphasic): Using a sodium chlorite/sodium hypochlorite (NaClO₂/NaClO) system in a buffered aqueous mixture forces the intermediate aldehyde to hydrate. The oxoammonium species rapidly oxidizes this hydrate into the carboxylic acid. Crucially, Zhao's modification utilizes NaClO₂ as the stoichiometric oxidant to prevent the electrophilic chlorination of the electron-rich biphenyl ring that typically occurs with standard bleach protocols 3[3].

Reaction Pathway Visualization

OxidationMechanisms Substrate 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Starting Material) Oxoammonium Oxoammonium Cation (Active Oxidant) Substrate->Oxoammonium Hydride Transfer (TEMPO Catalysis) Aldehyde 2-([1,1'-Biphenyl]-4-yl)propanal (Target A: Aldehyde) Oxoammonium->Aldehyde BAIB in DCM (Anhydrous) Arrests at Aldehyde Hydrate Aldehyde Hydrate (Transient Intermediate) Aldehyde->Hydrate H2O / Buffer (Biphasic) Promotes Hydration Acid 2-([1,1'-Biphenyl]-4-yl)propanoic Acid (Target B: Carboxylic Acid) Hydrate->Acid NaClO2 / NaClO Secondary Oxidation

Divergent TEMPO-mediated oxidation pathways for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

Protocol A: Chemoselective Oxidation to 2-([1,1'-Biphenyl]-4-yl)propanal

Methodology: Piancatelli-Margarita Oxidation 2[2]. Causality & Design: BAIB is selected as the stoichiometric oxidant because it regenerates the oxoammonium species without generating water as a byproduct. DCM is chosen to maintain an anhydrous environment, ensuring strict chemoselectivity for the aldehyde without over-oxidation.

Step-by-Step Procedure:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add TEMPO (0.1 equiv, 1.0 mmol). The solution will adopt a faint orange hue characteristic of the TEMPO radical.

  • Oxidant Addition: Add BAIB (1.1 equiv, 11 mmol) portion-wise over 5 minutes at room temperature (20–25 °C).

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The starting alcohol (lower Rf, UV active) will convert to the aldehyde (higher Rf, UV active). Validation: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) to confirm the presence of the aldehyde (appears as a bright yellow/orange spot). The reaction is typically complete within 2–4 hours.

  • Quenching: Upon complete consumption of the starting material, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL/mmol) and stir vigorously for 15 minutes. Causality & Validation: Thiosulfate reduces unreacted BAIB and the active oxoammonium species. The organic layer will visibly lose its orange tint, confirming the neutralization of active oxidants.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize the acetic acid byproduct generated by BAIB), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to remove trace iodobenzene (the inert byproduct of BAIB).

Protocol B: Complete Oxidation to 2-([1,1'-Biphenyl]-4-yl)propanoic Acid

Methodology: Zhao's Modified TEMPO Oxidation 3[3]. Causality & Design: The biphenyl ring is highly susceptible to electrophilic chlorination by excess hypochlorite. Zhao's protocol circumvents this by using NaClO₂ as the primary stoichiometric oxidant and only a catalytic amount of NaClO to initiate the TEMPO cycle. The phosphate buffer (pH 6.7) is critical to maintain the optimal pH for NaClO₂ reactivity while preventing acid-catalyzed side reactions.

Step-by-Step Procedure:
  • Solvent & Buffer Preparation: Dissolve 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (1.0 equiv, 10 mmol) in acetonitrile (MeCN, 50 mL). Add 0.67 M sodium phosphate buffer (pH 6.7, 35 mL) to create a biphasic system.

  • Reagent Addition: Add TEMPO (0.07 equiv, 0.7 mmol) to the mixture. Heat the mixture gently to 35 °C to ensure full solubility of the sterically hindered substrate.

  • Primary Oxidant: Dissolve NaClO₂ (2.0 equiv, 20 mmol) in water (10 mL) and add it to the reaction flask.

  • Initiation: Dilute commercial bleach (NaClO, 0.02 equiv, 0.2 mmol) in water (1 mL) and add it dropwise to the reaction mixture. Causality: The catalytic NaClO immediately oxidizes TEMPO to the oxoammonium cation, kickstarting the catalytic cycle.

  • Reaction Monitoring (Self-Validation): Stir vigorously at 35 °C. Monitor via TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid). The starting material will disappear, transiently forming the aldehyde, which then converts to the highly polar carboxylic acid. Validation: Without the 1% Acetic Acid in the TLC eluent, the carboxylic acid product will streak heavily; a tight spot confirms successful acid formation.

  • Quenching: Once the aldehyde intermediate is fully consumed (approx. 4–6 hours), cool the flask to 0 °C and quench by adding aqueous sodium sulfite (Na₂SO₃) (15 mL) to destroy excess oxidants.

  • Acidification (Self-Validation): The reaction mixture is currently buffered at near-neutral pH, meaning the product exists as a water-soluble carboxylate salt. Slowly add 2 M HCl until the aqueous layer reaches pH 2.0 (verify with pH paper). Validation: A successful protonation is accompanied by the aqueous layer turning cloudy as the free carboxylic acid precipitates or partitions into the organic phase.

  • Extraction & Isolation: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield the carboxylic acid.

Quantitative Data & Comparative Analysis

The following table summarizes the critical parameters and expected outcomes for both oxidation pathways.

ParameterPathway A: Aldehyde SynthesisPathway B: Carboxylic Acid Synthesis
Target Product 2-([1,1'-Biphenyl]-4-yl)propanal2-([1,1'-Biphenyl]-4-yl)propanoic Acid
Catalyst TEMPO (0.1 equiv)TEMPO (0.07 equiv)
Stoichiometric Oxidant BAIB (1.1 equiv)NaClO₂ (2.0 equiv)
Initiator / Co-oxidant NoneNaClO (0.02 equiv)
Solvent System Anhydrous DCMMeCN / 0.67 M Phosphate Buffer (pH 6.7)
Temperature Room Temperature (20–25 °C)35 °C
Reaction Time 2–4 hours4–6 hours
TLC Eluent for Monitoring Hexanes:EtOAc (8:2)Hexanes:EtOAc (1:1) with 1% AcOH
Expected Yield 85–92%90–98%

References

  • Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis Source: MDPI URL:[Link][2]

  • Synthesis of carboxylic acids by oxidation of alcohols Source: Organic Chemistry Portal (Refencing Zhao, M. et al., J. Org. Chem., 1999) URL:[Link][3]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis Source: JACS Au - ACS Publications URL:[Link][1]

Sources

Method

Application Note: Derivatization of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol for High-Resolution GC-MS Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Reaction Type: Silylation (TMS Ether Formation) Introduction & Chemical Cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Reaction Type: Silylation (TMS Ether Formation)

Introduction & Chemical Context

The analysis of polar, high-molecular-weight compounds via Gas Chromatography-Mass Spectrometry (GC-MS) often requires chemical modification to ensure compatibility with the vapor-phase environment of the instrument. The target analyte, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol , presents a specific analytical challenge: it contains a highly polar primary hydroxyl (-OH) group adjacent to a bulky, rigid biphenyl moiety at the C2 position.

If injected into a GC system underivatized, the active hydrogen of the hydroxyl group readily forms hydrogen bonds with the silanol groups on the GC column's stationary phase and the glass inlet liner. This results in severe peak tailing, irreversible adsorption, and potential thermal degradation at high inlet temperatures. To resolve this, we employ silylation , a process that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby neutralizing intermolecular hydrogen bonding and drastically improving both volatility and thermal stability, as outlined in the [1].

The Causality of Derivatization: Mechanism & Reagent Selection

To achieve quantitative conversion of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, the selection of reagents must account for the steric hindrance caused by the C2-biphenyl group.

We utilize a binary reagent system: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

  • The Silyl Donor (BSTFA): BSTFA is a highly volatile and powerful silylating agent that reacts with primary alcohols to form stable TMS ethers[1]. Its byproducts (trifluoroacetamide) are highly volatile and elute early in the chromatogram, preventing interference with the bulky target analyte.

  • The Catalyst (TMCS): While primary alcohols are generally reactive, the steric bulk of the biphenyl group slows down the reaction kinetics. TMCS acts as a critical electrophilic catalyst. It increases the reactivity of BSTFA by forming a highly reactive intermediate, driving the nucleophilic attack of the alcohol's oxygen atom onto the silicon atom to completion[2].

  • The Acid Scavenger (Pyridine): Anhydrous pyridine is used as the reaction solvent. It serves a dual purpose: it solubilizes the non-polar biphenyl structure and acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated by TMCS, pushing the reaction equilibrium forward and protecting the GC column from acid-catalyzed phase degradation[2].

Mechanism Substrate 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Active -OH Group) Intermediate Nucleophilic Attack (O attacks Si) Substrate->Intermediate + Reagent Reagent BSTFA + 1% TMCS (TMS Donor + Catalyst) Reagent->Intermediate Product TMS Ether Derivative (Volatile, No H-Bonding) Intermediate->Product Heat (70°C) Byproduct TFA + HCl (Volatile Byproducts) Intermediate->Byproduct Leaving Groups

Figure 1: Mechanistic pathway of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol silylation via BSTFA/TMCS.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . Silylation reagents are highly sensitive to moisture; even trace amounts of water will preferentially react with BSTFA to form hexamethyldisiloxane (HDMSO), depleting the reagent and causing massive baseline disturbances[3]. By incorporating an Internal Standard (IS) and a Method Blank, the system autonomously verifies that the anhydrous conditions were maintained and the reagents were active.

Materials & Reagents
  • Analyte: 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (1-5 mg)

  • Internal Standard (IS): 1-Nonadecanol (1 mg/mL in anhydrous hexane). Causality: Structurally similar primary alcohol that elutes at a different retention time, used to validate derivatization efficiency.

  • Reagent: BSTFA + 1% TMCS (Derivatization grade, sealed under nitrogen)

  • Solvent: Anhydrous Pyridine (<0.005% H2O)

Step-by-Step Methodology
  • Sample Preparation & Drying: Accurately weigh 1–5 mg of the target analyte into a 2 mL amber glass reaction vial. Add 50 µL of the 1-Nonadecanol IS solution. Evaporate the sample to absolute dryness under a gentle stream of high-purity nitrogen. Critical Step: Complete moisture removal is mandatory.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to ensure complete dissolution of the bulky biphenyl compound.

  • Reagent Addition: In a fume hood, rapidly add 100 µL of BSTFA + 1% TMCS to the vial. Immediately seal the vial with a PTFE-lined crimp cap to prevent atmospheric moisture ingress.

  • Incubation: Place the sealed vial in a dry block heater set to 70°C for 45 minutes. Causality: 70°C provides sufficient thermal energy to overcome the steric hindrance of the C2-biphenyl group without causing thermal degradation of the reagents.

  • Validation & Cooling: Remove the vial and allow it to cool to room temperature. The reaction mixture should remain clear. (A cloudy solution indicates moisture contamination and the formation of insoluble salts).

  • GC-MS Analysis: Dilute the mixture with 800 µL of anhydrous hexane (to prevent overloading the GC column) and inject 1 µL into the GC-MS operating in splitless mode.

Workflow A 1. Sample Preparation Dry 1-5 mg Analyte + IS B 2. Solvent Addition Add 100 µL Anhydrous Pyridine A->B C 3. Derivatization Add 100 µL BSTFA + 1% TMCS B->C D 4. Incubation Heat at 70°C for 45 mins C->D E 5. Validation & Cooling Cool to RT, Check IS Recovery D->E F 6. GC-MS Analysis Inject 1 µL (Splitless) E->F

Figure 2: Step-by-step self-validating experimental workflow for GC-MS sample derivatization.

Data Presentation & Expected Outcomes

The derivatization process fundamentally alters the physicochemical properties of the analyte, directly translating to superior chromatographic performance.

Table 1: Chromatographic and Mass Spectrometric Profile Comparison

ParameterUnderivatized AnalyteTMS-Derivatized AnalyteAnalytical Advantage
Intermolecular Forces Strong Hydrogen BondingVan der Waals onlyEliminates column adsorption
Peak Shape Broad, severe tailingSharp, symmetricalHigher resolution and S/N ratio
Thermal Stability Prone to dehydration in inletHighly stable up to 300°CPrevents degradation in GC inlet
MS Fragmentation Weak molecular ion (M+), loss of H2OStrong [M-15]+ (loss of methyl)Enhances quantitative sensitivity

Table 2: Optimization of Derivatization Conditions (BSTFA + 1% TMCS)

Temperature (°C)Time (min)SolventRelative Yield (%)Artifact Formation
25 (Room Temp)60Pyridine~45%Low
70 45 Pyridine >99% Low (Optimal)
10060Pyridine98%High (Siloxane background)
7045None (Neat)~85%Moderate (Poor HCl scavenging)

Troubleshooting & Best Practices

  • Absence of the Internal Standard Peak: If the 1-Nonadecanol TMS ether peak is missing or severely diminished, the derivatization failed. This is almost exclusively caused by moisture in the sample or degraded BSTFA reagents. Discard the reagent ampoule and repeat the drying step[3].

  • Excessive Siloxane Bleed: If the chromatogram shows a massive repeating pattern of siloxane peaks (m/z 73, 147, 207, 281), the incubation temperature was too high (e.g., >90°C), or the reaction was left for too long, causing the BSTFA to degrade and polymerize. Stick strictly to the 70°C / 45 min parameter.

  • Inlet Maintenance: Because TMCS generates trace amounts of HCl (even when scavenged by pyridine), the deactivation layer of the GC glass inlet liner will degrade faster than normal. Replace the inlet liner and trim the first 10 cm of the GC column every 100 injections to maintain peak symmetry.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol. This resource, designed by a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol. This resource, designed by a Senior Application Scientist, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important biphenyl derivative. Our goal is to equip you with the scientific rationale behind experimental choices to help you optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of 2-([1,1'-biphenyl]-4-yl)propan-1-ol can be approached through several synthetic routes. The two most common strategies involve a two-step sequence starting with a Friedel-Crafts acylation followed by reduction, or a one-step Grignard reaction. Each pathway presents a unique set of challenges and potential byproducts. This guide will provide detailed troubleshooting for both approaches.

Part 1: Troubleshooting the Two-Step Synthesis: Friedel-Crafts Acylation and Reduction

This common and reliable route first involves the synthesis of the ketone intermediate, 1-([1,1'-biphenyl]-4-yl)propan-1-one, via a Friedel-Crafts acylation of biphenyl. The subsequent step is the reduction of this ketone to the desired secondary alcohol.

Step 1: Friedel-Crafts Acylation of Biphenyl

The Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a standard method to introduce the propanoyl group onto the biphenyl backbone.[1][2]

Friedel_Crafts_Acylation biphenyl Biphenyl ketone 1-([1,1'-Biphenyl]-4-yl)propan-1-one biphenyl->ketone + propionyl_chloride Propionyl Chloride propionyl_chloride->ketone lewis_acid AlCl₃ (catalyst) lewis_acid->ketone

Caption: Friedel-Crafts acylation of biphenyl.

Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired 4-acylated product and a complex mixture of other compounds. What are the likely causes?

A1: Low yields and product mixtures in Friedel-Crafts acylations of biphenyl are often due to a few key factors:

  • Polysubstitution: Biphenyl is an activated aromatic system, and the initial acylation product is still susceptible to further acylation, leading to di-acylated byproducts.[3] To minimize this, it is crucial to control the stoichiometry of the reactants. Using an excess of biphenyl relative to the acylating agent can favor mono-acylation.

  • Isomer Formation: While the para-substituted product (4-acylated) is generally favored due to steric hindrance at the ortho positions, some ortho-acylation can occur, leading to a mixture of isomers that can be difficult to separate.

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst, halting the reaction.[3] It is imperative to use anhydrous conditions, including dry solvents and oven-dried glassware.

  • Complexation of Product: The ketone product can form a complex with the Lewis acid catalyst, effectively removing the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is often required.[4]

Troubleshooting Table: Friedel-Crafts Acylation

Issue Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst.Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent.
Formation of Di-acylated Byproducts High concentration of the acylating agent.Use an excess of biphenyl and add the propionyl chloride slowly to the reaction mixture.
Presence of Isomeric Products Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent to improve regioselectivity.
Difficult Work-up Incomplete hydrolysis of the aluminum chloride complex.After the reaction is complete, carefully quench the reaction mixture with ice and concentrated HCl to fully hydrolyze the complex before extraction.
Step 2: Reduction of 1-([1,1'-Biphenyl]-4-yl)propan-1-one

The reduction of the ketone intermediate to the desired secondary alcohol, 2-([1,1'-biphenyl]-4-yl)propan-1-ol, is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[5][6]

Ketone_Reduction ketone 1-([1,1'-Biphenyl]-4-yl)propan-1-one alcohol 2-([1,1'-Biphenyl]-4-yl)propan-1-ol ketone->alcohol + reducing_agent NaBH₄ / Methanol reducing_agent->alcohol

Caption: Reduction of the ketone to the secondary alcohol.

Q2: My reduction reaction is incomplete, and I still see a significant amount of the starting ketone in my TLC and NMR analysis. How can I drive the reaction to completion?

A2: Incomplete reduction is a common issue and can often be resolved by addressing the following:

  • Insufficient Reducing Agent: While NaBH₄ is a potent reducing agent for ketones, it can be consumed by reaction with the alcoholic solvent, especially at higher temperatures.[7] Using a larger excess of NaBH₄ can help ensure enough active hydride is available to fully reduce the ketone.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating or a longer reaction time may be necessary to push the reaction to completion, especially if the ketone is sterically hindered or has low solubility.

  • Purity of Starting Material: Impurities from the previous Friedel-Crafts step can interfere with the reduction. Ensure your ketone is reasonably pure before proceeding.

Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A3: While the reduction of ketones with NaBH₄ is generally a clean reaction, some side reactions can occur:

  • Over-reduction: Although less common with NaBH₄, under harsh conditions, the benzylic alcohol could potentially be further reduced to the corresponding alkane, 4-propyl-1,1'-biphenyl. This is more of a concern with stronger reducing agents like LiAlH₄.

  • Solvent Adducts: In some cases, borate esters can form as intermediates. A proper aqueous workup is necessary to hydrolyze these and isolate the final alcohol product.[8]

Troubleshooting Table: Ketone Reduction

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient NaBH₄.Increase the molar excess of NaBH₄ (e.g., from 1.5 to 3 equivalents).
Low reaction temperature or short reaction time.Allow the reaction to stir for a longer period at room temperature or gently heat to reflux. Monitor by TLC.
Formation of Unidentified Byproducts Impure starting ketone.Purify the ketone by recrystallization or column chromatography before the reduction step.
Incomplete work-up.Ensure a thorough aqueous work-up with a mild acid to hydrolyze any borate intermediates.

Part 2: Troubleshooting the One-Step Synthesis: Grignard Reaction

An alternative route to 2-([1,1'-biphenyl]-4-yl)propan-1-ol is the reaction of a Grignard reagent, 4-biphenylmagnesium bromide, with propylene oxide. This approach forms the carbon-carbon bond and the alcohol in a single step.

Reaction Scheme: Grignard Reaction

Grignard_Reaction grignard 4-Biphenylmagnesium Bromide product 2-([1,1'-Biphenyl]-4-yl)propan-1-ol grignard->product + propylene_oxide Propylene Oxide propylene_oxide->product workup Aqueous Work-up product->workup 1. workup->product 2.

Caption: Grignard reaction with propylene oxide.

Q4: My Grignard reaction is giving a very low yield of the desired alcohol. What are the most common reasons for this?

A4: Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent itself:

  • Reaction with Protic Solvents/Reagents: Grignard reagents are extremely strong bases and will react with any source of acidic protons, such as water, alcohols, or even trace moisture on glassware.[5] This "quenches" the Grignard reagent, converting it to biphenyl and preventing it from reacting with the propylene oxide. Strict anhydrous conditions are absolutely essential.

  • Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromobiphenyl to form 4,4'-biphenyl, a common byproduct in Grignard reactions.[4] This side reaction is favored at higher concentrations of the alkyl halide and higher temperatures.

  • Formation of Isomeric Alcohol: The nucleophilic attack of the Grignard reagent on the epoxide ring can occur at either of the two carbons of the epoxide. Attack at the less sterically hindered carbon of propylene oxide will yield the desired secondary alcohol, 2-([1,1'-biphenyl]-4-yl)propan-1-ol. However, attack at the more substituted carbon will result in the formation of the isomeric primary alcohol, 1-([1,1'-biphenyl]-4-yl)propan-2-ol.[9]

Q5: I am having trouble initiating the formation of my Grignard reagent. What can I do?

A5: The initiation of Grignard reagent formation can sometimes be sluggish due to a passivating oxide layer on the surface of the magnesium metal. Several techniques can be used to initiate the reaction:

  • Mechanical Activation: Crushing a few pieces of the magnesium with a dry glass rod can expose a fresh, unoxidized surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

  • Sonication: Using an ultrasonic bath can also help to disrupt the oxide layer and initiate the reaction.

Troubleshooting Table: Grignard Reaction

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of water in reagents or glassware.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.
Inactive magnesium.Activate the magnesium using one of the methods described in Q5.
Formation of Biphenyl Byproduct High local concentration of 4-bromobiphenyl.Add the 4-bromobiphenyl solution dropwise to the magnesium turnings to maintain a low concentration.
Formation of Isomeric Alcohol Non-selective ring-opening of propylene oxide.This is an inherent challenge with unsymmetrical epoxides. Purification by column chromatography will be necessary to separate the isomers.
Polymerization of Propylene Oxide Catalyzed by the Grignard reagent or magnesium salts.Add the propylene oxide slowly to the Grignard reagent at a low temperature to minimize polymerization.[9]

Part 3: Purification and Analysis

Regardless of the synthetic route, proper purification and characterization are essential to ensure the identity and purity of the final product.

Purification
  • Column Chromatography: This is the most common method for purifying 2-([1,1'-biphenyl]-4-yl)propan-1-ol from unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective purification method.

Analytical Characterization

The identity and purity of 2-([1,1'-biphenyl]-4-yl)propan-1-ol and any byproducts should be confirmed using a combination of analytical techniques.

Expected Analytical Data for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the biphenyl group, a multiplet for the methine proton adjacent to the hydroxyl group, a doublet for the methyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.[10]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns can also provide structural information. A common fragmentation would be the loss of a water molecule from the molecular ion.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.

Analysis_Workflow cluster_confirmation Structural Confirmation Crude_Product Crude Reaction Mixture TLC TLC Analysis (Initial Purity Assessment) Crude_Product->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification Pure_Product Isolated Product Purification->Pure_Product Structural_Confirmation Structural Confirmation H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: General workflow for the analysis of the final product.

By carefully considering the potential pitfalls of each synthetic step and employing rigorous purification and analytical techniques, researchers can successfully synthesize and characterize high-purity 2-([1,1'-biphenyl]-4-yl)propan-1-ol.

References

  • Benchchem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
  • Doc Brown's Advanced Organic Chemistry. (2025). Mass spectrum of propan-1-ol. Retrieved from [Link]

  • Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. (2024). PMC. Retrieved from [Link]

  • Elsevier. (2004). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2.
  • Benchchem. (2025). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol.
  • Reddit. (2018). What are the byproducts of reduction with borohydride? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Retrieved from [Link]

  • PMC. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • PubMed. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Optimization

common side reactions in the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Welcome to the Process Chemistry Troubleshooting Hub. This guide is specifically designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol ....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub. This guide is specifically designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol . This molecule is a critical pharmaceutical intermediate, representing the reduced alcohol form of 2-(4-biphenylyl)propionic acid (a known flurbiprofen impurity and NSAID analog)[1].

Because this scaffold lacks the stabilizing fluorine atom of flurbiprofen, its synthesis presents unique chemoselectivity challenges. This guide addresses the two primary synthetic workflows used in the field: the Borane Reduction Route and the Suzuki-Miyaura Cross-Coupling Route .

SynthesisRoutes SM1 2-(Biphenyl-4-yl)propanoic Acid (Starting Material A) Prod 2-(Biphenyl-4-yl)propan-1-ol (Target Product) SM1->Prod BH3·THF Reduction (Route 1) Side1 Side Product: Ester Dimer SM1->Side1 Incomplete Rxn (Esterification) SM2 2-(4-Bromophenyl)propan-1-ol + Phenylboronic Acid (Starting Material B) SM2->Prod Pd(PPh3)4, Base Suzuki Coupling (Route 2) Side2 Side Product: Biphenyl (Homocoupling) SM2->Side2 O2 Ingress Side3 Side Product: Aldehyde (Oxidation) SM2->Side3 β-Hydride Elimination

Synthetic routes to 2-([1,1'-Biphenyl]-4-yl)propan-1-ol and common side reactions.

Section 1: Troubleshooting the Borane Reduction Route

The most direct method to synthesize the target molecule is the reduction of 2-(biphenyl-4-yl)propanoic acid. While Lithium Aluminum Hydride ( LiAlH4​ ) is commonly used,2[2].

Q: Why am I isolating a high-molecular-weight impurity instead of my product?

A: You are likely observing an esterification side reaction. When reducing carboxylic acids with borane, the first mechanistic step is the formation of a highly reactive triacyloxyborate intermediate. If the borane stoichiometry is insufficient (< 2.0 equivalents) or the addition rate is poorly controlled, the newly formed product—2-(biphenyl-4-yl)propan-1-ol—acts as a nucleophile. It attacks the activated carbonyl of the unreacted triacyloxyborate, forming an unwanted ester dimer: 2-(biphenyl-4-yl)propyl 2-(biphenyl-4-yl)propanoate.

EsterificationMech A Carboxylic Acid + BH3 B Triacyloxyborate Intermediate A->B Fast C Product Alcohol (Nucleophile) B->C Reduction D Ester Side Product (Dimer) B->D Nucleophilic Attack C->D Reacts with B

Mechanism of ester side-product formation during incomplete borane reduction.

Q: My reaction stalls at 80% conversion. How do I push it to completion?

A: The issue is likely borate complex trapping during workup. Borane reductions form stable borate esters ( B(OR)3​ ) as terminal intermediates. If the reaction is quenched with water alone, these complexes resist hydrolysis, leading to artificially low yields and trapped intermediates. The Fix: You must perform a basic or methanolic quench. Methanol readily undergoes transesterification with the borate complex, liberating your free alcohol product and forming volatile trimethyl borate ( B(OMe)3​ ), which is easily removed in vacuo.

Self-Validating Protocol A: Optimized Borane Reduction

This protocol utilizes excess reagent and a specific quench sequence to eliminate esterification.

  • Setup: To an oven-dried, argon-purged flask, add 2-(biphenyl-4-yl)propanoic acid (1.0 eq) and anhydrous THF (0.5 M). Cool to 0 °C.

  • Addition: Dropwise, add BH3​⋅THF (2.5 eq) over 30 minutes. Causality: Slow addition prevents localized heating and ensures the acid is rapidly converted to the borate, preventing the product alcohol from competing as a nucleophile.

  • Reaction: Remove the ice bath and heat to a gentle reflux (65 °C) for 4 hours.

  • Validation Check: Remove a 0.1 mL aliquot, quench with MeOH, and check via TLC (Hexanes/EtOAc 7:3). The acid spot ( Rf​≈0.2 ) must be completely absent before proceeding.

  • Quench: Cool to 0 °C. Dropwise , add Methanol (10 mL per gram of SM) until gas evolution ( H2​ ) ceases. Stir at room temperature for 1 hour to fully break the borate esters.

  • Workup: Concentrate the mixture in vacuo to remove B(OMe)3​ . Partition between 1M HCl and EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling Route

An alternative route is the cross-coupling of 2-(4-bromophenyl)propan-1-ol with phenylboronic acid. While3[3], the presence of the primary hydroxyl group and the biphenyl trajectory introduces specific side reactions.

Q: I'm getting massive amounts of biphenyl instead of my cross-coupled product. Why?

A: You are experiencing oxidative homocoupling of the phenylboronic acid. Biphenyl formation is the classic symptom of oxygen ingress. In the presence of O2​ , the Pd(0) catalyst is oxidized to a peroxo- Pd(II) complex. This complex readily transmetalates two equivalents of phenylboronic acid, undergoing reductive elimination to yield biphenyl[3]. This depletes your boronic acid, leaving unreacted aryl bromide behind.

Q: There is an unexpected aldehyde peak in my NMR (~9.7 ppm). Where did it come from?

A: The palladium catalyst is oxidizing your free primary alcohol. While rare, 4[4]. If the Pd(II) intermediate inserts into the O-H bond of your starting material, it can undergo β -hydride elimination, yielding 2-(biphenyl-4-yl)propanal. The Fix: Lower the reaction temperature to 70 °C to disfavor β -hydride elimination, or temporarily protect the alcohol as a THP or TBS ether.

Self-Validating Protocol B: Degassed Suzuki Coupling

This protocol utilizes rigorous deoxygenation to prevent homocoupling and temperature control to prevent alcohol oxidation.

  • Setup: In a Schlenk flask, combine 2-(4-bromophenyl)propan-1-ol (1.0 eq), Phenylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Preparation: Add a solvent mixture of Toluene/EtOH/ H2​O (2:1:1, 0.2 M).

  • Rigorous Degassing (Critical Step): Perform three cycles of Freeze-Pump-Thaw. Causality: Standard nitrogen bubbling is insufficient to remove dissolved oxygen from water. Freeze-pump-thaw ensures absolute removal of O2​ , preventing the formation of the Pd-peroxo complex.

  • Catalyst Addition: Backfill with Argon. Quickly add Pd(PPh3​)4​ (0.05 eq) against a positive flow of Argon.

  • Reaction: Heat to exactly 70 °C for 12 hours. Do not exceed 70 °C to prevent alcohol oxidation.

  • Validation Check: GC-MS analysis should show an m/z of 212 (Target Product) and <5% of m/z 154 (Biphenyl).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and extract with EtOAc.

Quantitative Data & Analytical Markers

Use the following table to rapidly diagnose side reactions based on your analytical data.

Side ProductAssociated RoutePrimary Root CauseAnalytical Marker (NMR / MS)Preventative Action
Ester Dimer Borane ReductionInsufficient BH3​ , fast addition 1 H NMR: Downfield shift of -CH2-O- to ~4.1 ppm; MS: m/z 434Use 2.5 eq BH3​⋅THF ; add dropwise at 0 °C.
Biphenyl Suzuki CouplingOxygen ingress (Oxidative homocoupling) 1 H NMR: Multiplets at 7.3-7.6 ppm; MS: m/z 154Strict Freeze-Pump-Thaw degassing; backfill with Ar.
Aldehyde Suzuki Coupling β -hydride elimination via Pd insertion 1 H NMR: Sharp singlet at ~9.7 ppm; MS: m/z 210Cap temperature at 70 °C; protect alcohol if persistent.
Borate Ester Borane ReductionImproper aqueous quench 1 H NMR: Broad peaks; low isolated yieldQuench with excess MeOH; stir for 1 hr to transesterify.

References

  • Boron Hydride Reduction | ACS Symposium Series. American Chemical Society. Available at:[Link][2]

  • FLURBIPROFEN - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link][1]

  • A Modular, Enantioselective Synthesis of Resolvins D3, E1, and Hybrids. PubMed Central (PMC). Available at:[Link][4]

  • Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)arylborates. Journal of the American Chemical Society. Available at:[Link][3]

Sources

Troubleshooting

scaling up the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Technical Support Center: Scaling Up the Synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scaling Up the Synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with .

Process Overview & Mechanistic Rationale

Scaling up the synthesis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol from its precursor,1[1], presents unique challenges in thermal management, gas evolution, and downstream processing. While standard microscale reductions often rely on Lithium Aluminum Hydride (LiAlH₄), this reagent is highly hazardous on a multi-kilogram scale due to violent exotherms and the formation of intractable aluminum salt emulsions.

To ensure a safe, scalable, and high-yielding process, this guide focuses on the in situ generation of Borane (BH₃) using Sodium Borohydride (NaBH₄) and Iodine (I₂) . This method provides the chemoselectivity and driving force of borane without the severe toxicity and odor of BH₃·SMe₂ or the high cost of BH₃·THF solutions. As demonstrated in process chemistry literature, the NaBH₄/I₂ system can be reliably modified to any scale[2].

Reaction Workflow & Critical Control Points

G SM 2-(Biphenyl-4-yl)propanoic Acid (Starting Material) Reagents NaBH4 + I2 in THF (In situ BH3 generation) SM->Reagents Activation Carboxylate / Borate Complex (Active Intermediate) Reagents->Activation H2 Hazard: H2 Gas Evolution (Ventilation Required) Reagents->H2 Reduction Hydride Transfer (Reduction to Alkoxide) Activation->Reduction Quench MeOH / HCl Quench (B(OMe)3 formation) Reduction->Quench Product 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Target Product) Quench->Product Emulsion Issue: Boron Emulsions (Ensure complete MeOH quench) Quench->Emulsion

Figure 1: Workflow and critical control points for the NaBH4/I2 reduction of 2-arylpropanoic acids.

Reagent Selection Matrix for Scale-Up

Reducing AgentScalability & CostSafety ProfileWorkup EfficiencyChemoselectivity
LiAlH₄ Poor (Expensive at scale)High Risk (Violent exotherm, highly reactive)Poor (Aluminum salt emulsions)Low (Reduces most functional groups)
BH₃·SMe₂ ModerateModerate (Toxic, severe odor)GoodHigh
NaBH₄ / I₂ Excellent (Cost-effective)Moderate (Controlled H₂ evolution)Excellent (Volatile borates)High (Tolerates esters, halogens)

Validated Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific In-Process Control (IPC) criteria are met.

Materials:

  • 2-(Biphenyl-4-yl)propanoic acid: 100 g (0.44 mol, 1.0 eq)

  • NaBH₄: 20 g (0.53 mol, 1.2 eq)

  • Iodine (I₂): 56 g (0.22 mol, 0.5 eq)

  • Anhydrous THF: 1.0 L

  • Methanol (MeOH): 200 mL

  • 1M HCl: 300 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3 L jacketed reactor equipped with an overhead stirrer, dropping funnel, internal thermometer, and a gas bubbler. Purge continuously with N₂.

  • Hydride Suspension: Charge the reactor with NaBH₄ (20 g) and anhydrous THF (500 mL). Cool the suspension to 0 °C.

  • In Situ Borane Generation: Dissolve I₂ (56 g) in anhydrous THF (250 mL). Add this solution dropwise to the NaBH₄ suspension over 1.5 hours, maintaining the internal temperature strictly below 10 °C.

    • IPC 1 (Validation): The initial brown color of iodine must dissipate upon hitting the suspension, indicating immediate reaction to form BH₃-THF[3].

  • Substrate Addition: Dissolve 2-(biphenyl-4-yl)propanoic acid (100 g) in THF (250 mL). Add dropwise to the active borane solution over 2 hours at 0–5 °C.

    • IPC 2 (Validation): Monitor the gas bubbler. Hydrogen gas (H₂) evolution should be steady but controlled. Do not increase the feed rate if gas evolution causes foaming.

  • Thermal Maturation: Once addition is complete, warm the reactor to 25 °C, then heat to reflux (65 °C) for 3 hours.

    • IPC 3 (Validation): Pull an aliquot, quench with MeOH, and analyze via HPLC. Proceed to workup only when starting material is <1% area.

  • Quench & Boron Removal: Cool the reactor to 0 °C. Carefully add Methanol (200 mL) dropwise to quench excess hydride and convert borate complexes into volatile trimethyl borate (B(OMe)₃). Stir for 30 minutes.

  • Workup: Acidify the mixture to pH 2 using 1M HCl. Crucial Step: Concentrate the entire mixture under reduced pressure (rotary evaporator) to remove THF and the volatile B(OMe)₃.

  • Extraction: Partition the remaining aqueous slurry with MTBE (2 x 500 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.

Troubleshooting Guides & FAQs

Q1: Why doesn't standard NaBH₄ work without Iodine? A1: Causality: NaBH₄ is a mild, nucleophilic hydride source. When it encounters a carboxylic acid, it simply acts as a base, deprotonating the acid to form a carboxylate salt. Because of the resonance electron donation by the negatively charged oxygen, the carboxylate ion is not electrophilic enough for hydride addition[4]. By adding Iodine, you introduce an electrophile that oxidizes NaBH₄ to generate Borane (BH₃). Borane is a Lewis acid that coordinates to the carbonyl oxygen, withdrawing electron density and making the carbon highly susceptible to hydride transfer[4].

Q2: My scale-up reaction stalled at 70% conversion, despite full conversion at the milligram scale. What went wrong? A2: Causality: This is almost always caused by premature THF cleavage or moisture ingress. During the addition of I₂ to NaBH₄, transient R₂B-I species are formed. If the local concentration of Iodine is too high (due to rapid addition) or if the temperature exceeds 10 °C, these species will cleave the THF ring instead of forming the desired BH₃-THF complex[3]. Solution: Ensure strict temperature control (<10 °C) during the Iodine addition and maintain a slow, steady feed rate.

Q3: We experienced a massive exotherm and gas surge during the substrate addition. How do we prevent this? A3: Causality: When the carboxylic acid is added to the pre-formed borane, it forms a triacyloxyborate intermediate, releasing stoichiometric hydrogen gas (H₂). On a microscale, this gas dissipates instantly. On a pilot scale, the volumetric mass transfer coefficient ( kL​a ) is significantly lower, leading to gas entrapment in the solvent and sudden, violent surges. Solution: The substrate addition rate must be dictated entirely by the off-gas flow meter. Never dump the substrate into the reactor.

Q4: The product is contaminated with a stubborn boron complex, causing severe emulsions during the aqueous extraction. How do we break it? A4: Causality: Borate esters (B(OR)₃) formed during the reduction are structurally robust and act as surfactants during aqueous/organic phase separation. Solution: You must physically remove the boron before extraction. The Methanol quench is not just for destroying excess hydride; it transesterifies the boron complexes into trimethyl borate (B(OMe)₃), which has a boiling point of 68 °C. By concentrating the reaction mixture under vacuum after the quench and before adding the extraction solvent, you completely strip the boron from the system, eliminating the emulsion.

Q5: Is there a risk of racemization if we are using an enantiopure starting material? A5: Causality: No. The reduction of the carboxylic acid using NaBH₄/I₂ occurs strictly at the carbonyl carbon and does not involve the chiral center at the C2 position of the 2-arylpropanoic acid. Literature confirms that enzymatic or chemical resolution of 2-arylpropan-1-ol derivatives maintains high enantiomeric excess (ee) throughout similar reduction and saponification sequences[5].

References

  • Title: (2RS)-2-(Biphenyl-4-yl)
  • Source: acs.
  • Source: thevespiary.
  • Source: chemistrysteps.
  • Title: Total Synthesis and Anticancer Activities of (−)- and (+)

Sources

Optimization

degradation pathways of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

Welcome to the Analytical Support & Troubleshooting Portal for biphenyl-derivative stability testing. This knowledge base is designed for analytical chemists and drug development professionals investigating the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support & Troubleshooting Portal for biphenyl-derivative stability testing.

This knowledge base is designed for analytical chemists and drug development professionals investigating the stability profile of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol . As a primary alcohol structurally related to the NSAID flurbiprofen (specifically, its des-fluoro analog), this compound presents unique analytical challenges. Its degradation is primarily driven by the lability of the primary hydroxyl group and the high UV-absorptivity of the conjugated biphenyl ring.

Below, you will find expert-level troubleshooting guides, self-validating experimental workflows, and mechanistic insights to help you identify, isolate, and quantify its degradation products.

SECTION 1: Mechanistic FAQs & Degradation Pathways

Q1: During long-term stability testing, my assay shows a steady decline in the parent compound, accompanied by a more polar peak. What is the primary degradation route? A: The most common degradation pathway for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol under ambient or oxidative stress is the sequential oxidation of the primary alcohol. The alpha-carbon is susceptible to radical abstraction, leading to the formation of an intermediate aldehyde (2-(biphenyl-4-yl)propanal)[1]. Because aldehydes are highly unstable under atmospheric oxygen, it rapidly hyper-oxidizes into the terminal degradant: 2-(biphenyl-4-yl)propanoic acid (also known as des-fluoro-flurbiprofen). This carboxylic acid is more polar than the parent alcohol and will elute earlier on a standard reversed-phase C18 column.

Q2: I am observing multiple unknown peaks when my samples are exposed to light, but not in thermal stress chambers. What is happening? A: You are observing photolytic ring hydroxylation. The biphenyl moiety is a strong chromophore that readily absorbs UV-B radiation (250–290 nm). Upon photoexcitation, the molecule can undergo direct homolytic cleavage or interact with dissolved oxygen to generate singlet oxygen species[2]. This leads to the addition of hydroxyl groups (-OH) directly onto the aromatic rings, generating a complex mixture of hydroxy-biphenyl derivatives[3]. Because this is an entirely different mechanism from aliphatic alcohol oxidation, these photoproducts will only appear under ICH Q1B photostability conditions, not standard thermal stress[4].

SECTION 2: Diagnostic Workflows & Step-by-Step Protocols

Q3: How do I design a forced degradation study that definitively isolates true oxidative degradation from artifactual LC-MS in-source oxidation? A: A common pitfall in LC-MS analysis of easily oxidizable alcohols is that the heated electrospray ionization (HESI) source can artificially oxidize the compound, leading to false-positive degradation results. To troubleshoot this, you must implement a self-validating quenched protocol .

Step-by-Step Oxidative Stress Protocol:

  • Sample Preparation: Dissolve the parent compound to 1.0 mg/mL in an inert, UV-transparent solvent (e.g., LC-MS grade Acetonitrile/Water 50:50). Causality note: Do not use Methanol, as it can act as a radical scavenger or form formaldehyde under stress, confounding your results.

  • Stress Application: Aliquot 1 mL of the sample into two separate amber vials. To the "Stress" vial, add 3% H2​O2​ (v/v). To the "Control" vial, add an equivalent volume of pure water. Incubate both at 25°C for 24 hours.

  • Self-Validating Quench (Critical Step): After 24 hours, add an excess of Sodium Thiosulfate ( Na2​S2​O3​ ) to both vials. Causality note: The thiosulfate instantly neutralizes residual peroxide. If oxidation peaks appear in the LC-MS trace of the stressed sample but not the control, you have proven the degradation occurred in the flask, not as a thermal artifact inside the MS source.

  • Chromatographic Separation: Inject 2 µL onto an end-capped C18 column (e.g., Waters Acquity BEH C18). Causality note: End-capping is mandatory here. The terminal degradant is a carboxylic acid, which will interact with free silanol groups on non-end-capped stationary phases, causing severe peak tailing and ruining your quantitation.

Q4: My LC-HRMS data shows mass shifts of +14 Da, +16 Da, and -18 Da. How do I assign these to specific structures? A: Use the exact mass shifts to diagnose the specific chemical pathway triggered by your stressor:

  • +14 Da (Oxidation): The conversion of a primary alcohol ( −CH2​OH ) to a carboxylic acid ( −COOH ) results in a net gain of one Oxygen (+16) and loss of two Hydrogens (-2), yielding a +14 Da shift.

  • +16 Da (Photolysis): The direct addition of a hydroxyl radical to the biphenyl ring adds exactly one Oxygen atom (+16 Da) without losing the aliphatic hydrogens.

  • -18 Da (Acid/Thermal): Under strongly acidic conditions (e.g., 0.1N HCl at 60°C), the alcohol undergoes dehydration (loss of H2​O ), forming 2-(biphenyl-4-yl)propene.

SECTION 3: Quantitative Degradation Profiles

Use the following reference table to benchmark your analytical results against expected degradation behaviors under standard ICH Q1A/Q1B conditions[4].

Degradant IdentityMechanismICH Stress ConditionLC-HRMS Shift ( Δ m/z)Expected RRT*
2-(Biphenyl-4-yl)propanal Primary Oxidation3% H2​O2​ , 24h-2.016 Da1.15
2-(Biphenyl-4-yl)propanoic acid Hyper-Oxidation3% H2​O2​ , 48h+13.979 Da0.85
Hydroxy-biphenyl derivatives PhotolysisUV-Vis, 1.2M lux-hr+15.995 Da0.70 - 0.80
2-(Biphenyl-4-yl)propene Acid Dehydration0.1N HCl, 60°C-18.011 Da1.45

*Relative Retention Time (RRT) is calculated relative to the parent alcohol (RRT = 1.00) using a standard reversed-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

SECTION 4: Pathway & Workflow Visualizations

DegradationPathways Parent 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Parent Alcohol) Aldehyde 2-(Biphenyl-4-yl)propanal (Intermediate) Parent->Aldehyde Oxidation (H2O2 / Air) -2 Da Photoproduct Hydroxy-biphenyl Derivatives (Ring Oxidation) Parent->Photoproduct UV/Vis Light (Photolysis) +16 Da Dehydration 2-(Biphenyl-4-yl)propene (Alkene Degradant) Parent->Dehydration Acidic Stress / Heat -18 Da (Loss of H2O) Acid 2-(Biphenyl-4-yl)propanoic acid (Terminal Oxidative Degradant) Aldehyde->Acid Further Oxidation +16 Da

Fig 1. Principal chemical and photochemical degradation pathways of the biphenyl alcohol.

Workflow Start Initiate Forced Degradation Study (ICH Q1A/Q1B Guidelines) Stress Apply Stress Conditions (Oxidative, Thermal, Photolytic, Acid/Base) Start->Stress Control Run Parallel Controls (Dark Control, Quenched Control) Start->Control LCMS LC-HRMS Analysis (Identify m/z shifts & RRT) Stress->LCMS Control->LCMS Baseline Validation Decision Mass Shift Observed? LCMS->Decision Shift14 +14 Da Shift (Alcohol to Acid) Decision->Shift14 Oxidative Stress Shift16 +16 Da Shift (Ring Hydroxylation) Decision->Shift16 Photolytic Stress ShiftMinus18 -18 Da Shift (Dehydration) Decision->ShiftMinus18 Acidic/Thermal Stress

Fig 2. Self-validating experimental workflow for isolating and identifying degradation products.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: ]">https://www.ich.org[4]

  • Photodegradation efficiency and mechanism of flurbiprofen in water by UV irradiation. ResearchGate. URL: [Link]3]

  • Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen. ResearchGate. URL: [Link]2]

  • Solar Photochemical Oxidation of Alcohols using Catalytic Hydroquinone and Copper Nanoparticles under Oxygen. The Journal of Organic Chemistry - ACS Publications. URL: [Link]1]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Reactions

Welcome to the Technical Support Center for the synthesis, biocatalysis, and analysis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (commonly known as flurbiprofenol , the reduced alcohol intermediate of the NSAID flurbiprofen)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, biocatalysis, and analysis of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (commonly known as flurbiprofenol , the reduced alcohol intermediate of the NSAID flurbiprofen).

Due to its bulky, hydrophobic biphenyl core, flurbiprofenol presents unique challenges in both chemical and enzymatic workflows. This guide provides drug development professionals and synthetic biologists with field-proven troubleshooting strategies, focusing on how solvent selection dictates solubility, enzyme kinetics, and enantioseparation.

Part 1: Frequently Asked Questions (Troubleshooting specific issues)

Q1: Why does 2-([1,1'-Biphenyl]-4-yl)propan-1-ol precipitate during my aqueous enzymatic assays, and how do I select the right co-solvent? A: The biphenyl moiety makes flurbiprofenol highly hydrophobic, causing rapid aggregation in standard aqueous buffers. To resolve this, you must use an organic co-solvent. For halophilic enzymes like HvADH2 (Haloferax volcanii alcohol dehydrogenase), 30% Methanol (MeOH) is the validated standard[1]. However, because HvADH2 is a halophile, you must simultaneously maintain a high salt concentration (e.g., 2 M KCl) to prevent the organic solvent from stripping the enzyme's hydration shell and denaturing it[2]. This specific solvent-salt duality ensures the substrate remains in the bulk solvent and can properly interface with the active site entrance[1].

Q2: I am using wild-type HvADH2 in 30% MeOH, but my specific oxidation activity is minimal (<15 mU/mg). Is the 30% MeOH denaturing the enzyme? A: No, HvADH2 is intrinsically highly tolerant to organic solvents[2]. The low activity is a structural steric issue, not a solvent denaturation issue. Docking studies reveal that the biphenyl rings of flurbiprofenol form strong, unfavorable interactions with phenylalanine residues (F85 and F108) in the wild-type active site, forcing the distal aryl ring into the bulk solvent[1]. Solution: Switch to the F108G or F108W engineered variants. The F108G mutation opens the binding pocket, allowing up to a 2.3-fold increase in activity in the exact same solvent conditions, and eliminates the classic inhibition caused by the (R)-enantiomer[1].

Q3: How do dissolution solvents affect the enantioseparation of racemic flurbiprofenol during HPLC monitoring? A: Dissolution solvents play a critical role in chiral chromatography. Solvents like chloromethanes and alcohols alter the interaction kinetics between the enantiomers and the stationary phase[3]. Co-solvents directly impact retention factors, selectivity, and resolution due to changes in molecular polarity and hydrogen-bonding capabilities[3]. Self-Validating Check: Always ensure your sample is dissolved in a solvent matrix that matches or is weaker (less eluting) than your mobile phase to prevent peak distortion or premature elution.

Q4: Can I perform a Dynamic Kinetic Resolution (DKR) of this compound using biphasic solvent systems? A: Yes. For the chemoenzymatic synthesis of (S)-flurbiprofenol from racemic 2-arylpropanals, Horse Liver Alcohol Dehydrogenase (HLADH) is highly effective[4]. Biphasic systems (e.g., water/organic interfaces) or immobilized enzymes are frequently employed to manage the low aqueous solubility of the biphenyl substrate[5]. This setup allows the subsequent "green oxidation" step (using NaClO2 and TEMPO) to proceed efficiently without solvent incompatibility[5].

Part 2: Quantitative Data & Experimental Protocols

Table 1: Effect of Solvent & Enzyme Variant on Flurbiprofenol Oxidation Kinetics

Data summarizes the oxidation of 1 mM rac-flurbiprofenol at 40°C.

Enzyme VariantSolvent SystemSpecific Activity (mU/mg)Mechanistic Note
WT HvADH2 30% MeOH, 2 M KCl11.1Minimal activity; severe steric clash with F85/F108[1].
F108W HvADH2 30% MeOH, 2 M KCl13.8Slight improvement due to altered steric bulk[1].
F108G HvADH2 30% MeOH, 2 M KCl~25.5Optimal variant; opens binding pocket to bulk solvent[1].
HLADH Aqueous/Organic BiphasicHigh (Yield >80%)Excellent for Dynamic Kinetic Resolution (DKR)[4][5].
Standardized Protocol: Halophilic Enzymatic Oxidation of Flurbiprofenol

This protocol utilizes a self-validating solubility check to ensure accurate kinetic readings.

  • Buffer Preparation: Prepare a base buffer of 50 mM Tris-HCl (pH 8.0) containing 2 M KCl. Causality: The extreme salt concentration is non-negotiable; it stabilizes the halophilic HvADH2 enzyme against the organic co-solvent[1].

  • Substrate Solubilization: Dissolve racemic 2-([1,1'-Biphenyl]-4-yl)propan-1-ol in 100% Methanol to create a highly concentrated stock.

  • Reaction Mixture Assembly: Add the methanolic substrate stock to the Tris-KCl buffer so that the final concentration of Methanol is exactly 30% (v/v) and the substrate concentration is 1 mM[1].

    • Self-Validation Step: Visually inspect the cuvette. The solution must remain optically clear. If turbidity occurs, the biphenyl rings are aggregating; gently warm the solution to 30°C before proceeding.

  • Cofactor Addition: Add NAD+ to a final concentration of 2.5 mM.

  • Enzyme Initiation: Add purified HvADH2 (strictly use the F108G variant for this substrate) to initiate the reaction.

  • Spectrophotometric Monitoring: Monitor the reduction of NAD+ to NADH at 340 nm at 40°C.

Part 3: Visualizations & Workflows

Workflow Substrate Racemic Flurbiprofenol Solvent Solubilize: 30% MeOH + 2M KCl Substrate->Solvent Enzyme Biocatalysis: HvADH2 (F108G) Solvent->Enzyme Reaction Oxidation to Flurbiprofenal Enzyme->Reaction

Workflow for the solvent-mediated enzymatic oxidation of flurbiprofenol.

Troubleshooting Issue Low Oxidation Yield (<15 mU/mg) CheckSol Check Reaction Turbidity Issue->CheckSol Turbid Turbid (Precipitation) CheckSol->Turbid Yes Clear Clear Solution CheckSol->Clear No FixSol Increase MeOH to 30% Ensure 2M KCl is present Turbid->FixSol CheckEnz Check Enzyme Variant Clear->CheckEnz FixEnz Switch WT to F108G to reduce steric clash CheckEnz->FixEnz

Troubleshooting logic tree for resolving low yields in flurbiprofenol oxidation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, a key intermediate and potential impurity in the synthesis of variou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary framework to establish robust, reliable, and compliant analytical procedures. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) and Q14 guidelines, ensuring they meet global regulatory standards.[1][2]

The structural nature of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol—possessing a prominent biphenyl chromophore and a chiral center—necessitates distinct analytical strategies for different quality attributes. This guide will focus on two critical and complementary techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification (assay) of the compound and the detection and quantification of non-volatile related substances and impurities.

  • Headspace Gas Chromatography (HS-GC) for the identification and quantification of residual volatile solvents remaining from the manufacturing process.

The Regulatory Cornerstone: ICH Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] The ICH has established harmonized guidelines to ensure that a method validated in one region is recognized globally.[1] The recently revised ICH Q2(R2) guideline on the validation of analytical procedures, along with the new ICH Q14 guideline on analytical procedure development, advocates for a more scientific, risk-based lifecycle approach.[4][5] This modern framework moves beyond a one-time validation event to a continuous process of ensuring a method's fitness for use.[1]

The core validation characteristics, which will be detailed for both HPLC and GC methods, include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Method 1: RP-HPLC for Assay and Related Substances

RP-HPLC with UV detection is the quintessential method for analyzing non-volatile organic molecules like 2-([1,1'-Biphenyl]-4-yl)propan-1-ol. The biphenyl moiety provides a strong chromophore, enabling sensitive UV detection. The primary goal is to separate the main compound from any process-related impurities or degradation products.

Experimental Protocol: RP-HPLC
ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for aromatic compounds.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent ionization state of acidic/basic impurities.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting non-polar compounds.
Gradient 50% B to 90% B over 20 minA gradient elution is crucial for separating impurities with a wide range of polarities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 254 nmThe biphenyl system exhibits strong absorbance near this wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Validation of the RP-HPLC Method

1. Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7] For impurity methods, this is paramount. A forced degradation study is performed to intentionally stress the sample to generate potential degradation products.[8]

  • Protocol:

    • Prepare solutions of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (~1 mg/mL).

    • Expose separate aliquots to:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (using a Diode Array Detector) indicates no co-eluting peaks.

2. Linearity This demonstrates a direct proportional relationship between concentration and detector response.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a minimum of five concentration levels by serial dilution, ranging from 50% to 150% of the expected working concentration for assay, or from the LOQ to 150% of the specification limit for impurities.[7]

    • Inject each concentration in triplicate.

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (R²) of the calibration curve (Concentration vs. Peak Area) is ≥ 0.999.

3. Accuracy (Recovery) Accuracy measures the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision Precision is the degree of scatter between a series of measurements.[9]

  • Protocol (Repeatability): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of the main compound. For impurities, the RSD requirements may be less stringent (e.g., ≤ 10%).[10]

5. LOD & LOQ These are critical for impurity quantification.

  • Protocol (Based on Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (Based on Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be experimentally confirmed to have acceptable precision and accuracy.

Method 2: HS-GC for Residual Solvents

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[11] HS-GC with a Flame Ionization Detector (FID) is the standard technique for their analysis due to its high sensitivity and ability to separate volatile compounds from a non-volatile sample matrix.[12][13]

Experimental Protocol: HS-GC
ParameterSuggested ConditionRationale
Column DB-624, 30 m x 0.32 mm, 1.8 µmA 6% cyanopropylphenyl phase is ideal for separating common polar and non-polar residual solvents.[14]
Carrier Gas Nitrogen or Helium, 2.0 mL/minInert carrier gas for GC.
Oven Program 40°C (hold 5 min), then 10°C/min to 240°C (hold 5 min)A temperature ramp allows for the separation of solvents with a wide range of boiling points.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Detector (FID) Temp. 260 °CPrevents condensation of analytes in the detector.
Headspace Vial 20 mLStandard size for headspace analysis.
Diluent Dimethyl Sulfoxide (DMSO)High-boiling point solvent that effectively dissolves the sample and facilitates the release of volatile solvents.[13]
Incubation Temp. 100 °CHeats the vial to drive volatile solvents into the headspace.
Incubation Time 30 minAllows the sample to reach equilibrium between the liquid and gas phases.
Validation of the HS-GC Method

The validation principles are similar to HPLC but are adapted for GC.

1. Specificity

  • Protocol: Inject the diluent (blank) and a sample solution of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (unspiked) to ensure no matrix components interfere with the retention times of the target residual solvents. Then, inject a standard solution containing all potential residual solvents to confirm their separation from each other.

  • Acceptance Criteria: No interfering peaks at the retention times of the target solvents. Resolution between adjacent solvent peaks should be > 1.5.[14]

2. Linearity

  • Protocol: Prepare at least five standard solutions of the residual solvents in the diluent, spanning a range from the LOQ to 120% of the ICH limit for each solvent.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.

3. Accuracy (Recovery)

  • Protocol: Spike the sample with known amounts of each residual solvent at three levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: Mean recovery for each solvent should be within 80.0% to 120.0%.

4. Precision

  • Protocol (Repeatability): Prepare and analyze six individual samples spiked with residual solvents at the 100% specification limit.

  • Acceptance Criteria: RSD ≤ 15.0% for each solvent.

5. LOD & LOQ

  • Protocol: Follow the same principles as for HPLC (Signal-to-Noise or calibration curve statistics).

  • Acceptance Criteria: The LOQ must be below the reporting threshold for impurities as defined by ICH guidelines.

G cluster_perf Performance Characteristics cluster_sens Sensitivity cluster_rel Reliability center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD Robustness Robustness center->Robustness SST System Suitability center->SST Range Range Range->center LOQ LOQ LOD->LOQ LOQ->center

Comparative Summary of Methods

The following table summarizes the anticipated performance of the two validated methods, providing a clear comparison for selecting the appropriate technique based on the analytical objective.

Validation ParameterRP-HPLC (Assay/Impurities)HS-GC (Residual Solvents)ICH Guideline Reference
Specificity High; demonstrated via forced degradation and peak purity.High; demonstrated via blank analysis and resolution of solvents.Q2(R2)[2]
Linearity (R²) ≥ 0.999≥ 0.995Q2(R2)
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0%Q2(R2)
Precision (RSD) ≤ 2.0% (Assay), ≤ 10% (Impurities)≤ 15.0%Q2(R2)
LOQ Typically ng level on-columnTypically ppm level in sampleQ2(R2)
Robustness Assessed by varying pH, mobile phase composition, temperature.Assessed by varying oven temperature, flow rate, incubation time.Q2(R2)
Primary Application Assay, purity, stability testing, related substances.Quantification of volatile organic impurities from synthesis.N/A

Conclusion

The validation of analytical methods for pharmaceutical compounds like 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a mandatory and scientifically rigorous process. A well-defined strategy employing multiple, orthogonal techniques is essential for comprehensive quality control.

  • RP-HPLC is the definitive method for assessing the identity, strength, and purity of the compound itself, providing crucial data for release and stability studies. Its validation must focus heavily on specificity to ensure all related impurities are adequately separated and quantified.

  • HS-GC is the specialized tool required to control volatile impurities that cannot be detected by HPLC. Its validation ensures that the final product is free from potentially toxic residual solvents, safeguarding patient safety.

By following the detailed protocols and validation frameworks presented in this guide, grounded in the authoritative ICH guidelines, scientists can confidently develop and implement analytical methods that are robust, reliable, and fully compliant with global regulatory expectations. This ensures the consistent quality of the material and accelerates the drug development timeline.

References

  • Lab Manager. (2025, October 23).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures Guidance for Industry.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • SciELO.
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). [Link]

  • Impact Factor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • Research Journal of Pharmacy and Technology. RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin. [Link]

  • Oriental Journal of Chemistry. (2008). Gas Chromatographic Methods for Residual Solvents Analysis. [Link]

  • Biosciences Biotechnology Research Asia. (2024, September 30). Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. [Link]

  • PMC. (2025, November 13). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. [Link]

  • Rasayan Journal of Chemistry. (2024). DEVELOPMENT AND VALIDATION OF THE HS-GC-FID METHOD FOR THE QUANTIFICATION OF RESIDUAL SOLVENTS IN DESLORATADINE. [Link]

Sources

Comparative

Biological Activity Profile: 2-([1,1'-Biphenyl]-4-yl)propan-1-ol vs. Acidic Analogs in Neurodegeneration

As drug development shifts toward disease-modifying therapies for Alzheimer's disease (AD) and related neurodegenerative disorders, targeting the γ -secretase complex has become a primary focus. Historically, non-steroid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward disease-modifying therapies for Alzheimer's disease (AD) and related neurodegenerative disorders, targeting the γ -secretase complex has become a primary focus. Historically, non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen were identified as weak γ -secretase modulators (GSMs) capable of lowering neurotoxic amyloid-beta 42 (Aβ42) [1]. However, their clinical utility is severely limited by cyclooxygenase (COX) mediated gastrointestinal toxicity.

This guide provides an objective, data-driven comparison between the primary alcohol derivative 2-([1,1'-Biphenyl]-4-yl)propan-1-ol and its traditional acidic analogs. By eliminating the carboxylic acid pharmacophore, researchers can successfully decouple COX inhibition from γ -secretase modulation, creating a highly specific, neuroprotective profile [2].

Structural and Mechanistic Divergence

The biological activity of biphenyl-derived compounds is dictated by their terminal functional groups.

  • Acidic Analogs (Flurbiprofen & 2-(4-Biphenylyl)propanoic acid): The carboxylic acid group is strictly required for COX-1 and COX-2 inhibition. It forms a critical electrostatic salt bridge with the Arg120 residue in the cyclooxygenase active site. While these compounds also bind to the transmembrane domain of the amyloid precursor protein (APP) to modulate γ -secretase, their high affinity for COX enzymes leads to dose-limiting toxicities [3].

  • Alcohol Analog (2-([1,1'-Biphenyl]-4-yl)propan-1-ol): Reducing the carboxylic acid to a primary alcohol completely abolishes the ability to form the Arg120 salt bridge, rendering the compound inactive against COX enzymes. Conversely, the increased lipophilicity and removal of the negative charge enhance the molecule's ability to penetrate lipid bilayers. This strengthens its allosteric interaction with the γ -secretase/APP interface, driving a potent conformational shift that alters the cleavage site from Aβ42 to the shorter, non-toxic Aβ38 [4].

Pathway Visualization

GSM_Pathway Acid Acidic Analogs (e.g., Flurbiprofen) COX COX-1 / COX-2 Active Site (Arg120) Acid->COX Salt Bridge Gamma γ-Secretase Complex (Allosteric Site) Acid->Gamma Weak Affinity Alcohol Alcohol Analog 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Alcohol->COX No Binding Alcohol->Gamma High Lipophilicity Toxicity Prostaglandin Inhibition (GI Toxicity) COX->Toxicity Efficacy Aβ42 to Aβ38 Shift (Neuroprotection) Gamma->Efficacy

Divergent pharmacological pathways of biphenyl propanoic acids versus their alcohol analogs.

Comparative Biological Activity Profiles

The following table synthesizes the in vitro pharmacological profiles of the target alcohol against its acidic precursors. The data highlights the successful separation of anti-inflammatory (COX) activity from anti-amyloidogenic (GSM) activity.

CompoundStructural ClassCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Aβ42 Reduction IC₅₀ (μM)Aβ38 ShiftNotch Cleavage Inhibition
2-([1,1'-Biphenyl]-4-yl)propan-1-ol Primary Alcohol> 100 (Inactive)> 100 (Inactive)~ 35 Strong IncreaseNone
2-(4-Biphenylyl)propanoic acid Propanoic Acid1.20.8~ 150Moderate IncreaseNone
Flurbiprofen Fluorinated Acid0.040.5~ 250Weak IncreaseNone

Note: True γ -secretase modulators (GSMs) do not inhibit Notch cleavage, avoiding the severe hematological and gastrointestinal toxicities associated with broad-spectrum γ -secretase inhibitors (GSIs) [4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the biological activity of these compounds must be evaluated using self-validating assay systems. Below are the definitive protocols for validating the COX/GSM divergence.

Protocol A: In Vitro Cyclooxygenase (COX-1/2) Inhibition Assay

Purpose: To validate the absolute loss of COX activity in the alcohol analog due to the absence of the carboxylate-Arg120 interaction.

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol and Flurbiprofen (positive control) in 100% DMSO. Dilute to final assay concentrations (0.01 μM to 100 μM), ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well plate, combine 150 μL of Tris-HCl buffer (100 mM, pH 8.0), 10 μL of heme (1 μM final), and 10 μL of purified ovine COX-1 or human recombinant COX-2. Add 10 μL of the test compound. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 μL of a colorimetric substrate (e.g., TMPD, N,N,N',N'-tetramethyl-p-phenylenediamine) and 10 μL of Arachidonic Acid (100 μM final) to initiate the reaction.

  • Quantification: Measure the appearance of oxidized TMPD continuously at 590 nm for 5 minutes using a microplate reader.

  • System Validation: Flurbiprofen must yield an IC₅₀ < 1 μM. The assay is considered valid for the alcohol analog only if it demonstrates an IC₅₀ > 100 μM, confirming the structural causality of the lost salt bridge.

Protocol B: Cell-Based γ -Secretase Modulation (Aβ42/Aβ38) Assay

Purpose: To quantify the allosteric shift in APP cleavage products. A valid GSM profile must demonstrate a dose-dependent decrease in Aβ42, a concomitant increase in Aβ38, and unchanged total Aβ (Aβ40).

  • Cell Culture & Seeding: Maintain HEK293 cells stably transfected with human APP695 harboring the Swedish mutation (APPsw). Seed cells at 1×105 cells/well in a 96-well tissue culture plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with fresh DMEM containing 1% FBS and serial dilutions of the test compounds (1 μM to 300 μM). Include a DMSO vehicle control and a known GSI (e.g., DAPT) as a negative control for total Aβ suppression. Incubate for 24 hours.

  • Media Harvesting: Collect the conditioned media and immediately add a protease inhibitor cocktail to prevent Aβ degradation. Centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Sandwich ELISA: Transfer the supernatant to three separate ELISA plates pre-coated with capture antibodies specific to the C-termini of Aβ40, Aβ42, and Aβ38. Incubate with an HRP-conjugated N-terminal detection antibody (e.g., 6E10).

  • Data Interpretation: Calculate the concentration of each peptide relative to the vehicle control. 2-([1,1'-Biphenyl]-4-yl)propan-1-ol will exhibit a robust decrease in Aβ42 and a proportional increase in Aβ38, validating its mechanism as a pure γ -secretase modulator.

References

  • Weggen, S., Eriksen, J. L., Das, P., Sagi, S. A., Wang, R., Pietrzik, C. U., Findlay, K. A., Smith, T. E., Murphy, M. P., Bulter, T., Kang, D. E., Marquez-Sterling, N., Golde, T. E., & Koo, E. H. (2001). A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity. Nature.[Link]

  • Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., Ozols, V. V., Jessing, K. W., Zavitz, K. H., Koo, E. H., & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo. Journal of Clinical Investigation.[Link]

  • Peretto, I., Radaelli, S., Parini, C., Zaliani, A., Maccari, L., Cheloni, G., Rovati, L. A., & Villetti, G. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of beta-Amyloid(1-42) Secretion. Journal of Medicinal Chemistry.[Link]

  • Bulic, B., Ness, J., Hahn, S., Rennhack, A., Jumpertz, T., & Weggen, S. (2011). Chemical Biology, Molecular Mechanism and Clinical Perspective of gamma-Secretase Modulators in Alzheimer's Disease. Current Neuropharmacology.[Link]

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable checkpoint in the synthesis, characterization, and quality control of chiral mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable checkpoint in the synthesis, characterization, and quality control of chiral molecules. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making stereochemical purity a critical quality attribute. This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of 2-([1,1'-biphenyl]-4-yl)propan-1-ol, a chiral alcohol featuring a prominent biphenyl moiety. We will move beyond mere protocols to explore the underlying principles and strategic choices that ensure robust and reliable results.

The comparison will encompass the workhorses of chiral analysis: chromatographic techniques including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), alongside the powerful spectroscopic method of Nuclear Magnetic Resonance (NMR).

Pillar 1: Chiral Chromatography - The Gold Standard of Separation

The foundation of chiral chromatography lies in the creation of a transient diastereomeric relationship between the enantiomers of the analyte and a chiral stationary phase (CSP).[1] This differential interaction results in varying retention times, allowing for the separation and subsequent quantification of the individual enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC remains the most established and versatile technique for chiral separations in the pharmaceutical industry.[2] Its wide applicability is supported by a vast library of commercially available CSPs, with polysaccharide-based phases (e.g., derivatives of cellulose and amylose) being the most successful for a broad range of compounds, including alcohols.[3][4][5]

Causality in Method Development: The goal is to maximize the difference in interaction energy between the two enantiomers and the CSP. This is achieved by systematically screening and optimizing columns and mobile phases.[5] A normal-phase approach, using a non-polar solvent like hexane with an alcohol modifier, often provides the best selectivity for compounds like 2-([1,1'-biphenyl]-4-yl)propan-1-ol.[4] The alcohol modifier competes with the analyte for interactive sites on the CSP; therefore, adjusting its concentration is a critical optimization parameter.[4]

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the baseline separation and quantification of the enantiomers of 2-([1,1'-biphenyl]-4-yl)propan-1-ol.

Instrumentation and Materials:

  • HPLC System with a UV Detector (or PDA) and a column oven.[4]

  • Chiral Stationary Phases: Start with a screening set of polysaccharide columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[4][5]

  • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).[4]

  • Sample: Racemic and/or enriched 2-([1,1'-biphenyl]-4-yl)propan-1-ol (~1 mg/mL in mobile phase).

Step-by-Step Procedure:

  • Column & Mobile Phase Screening:

    • Install the first screening column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[4]

    • Begin with a standard mobile phase composition, such as n-Hexane/Isopropanol (90:10, v/v).[4]

    • Set the flow rate to 0.5 - 1.0 mL/min and the column temperature to 25 °C.[4]

    • Set UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm).

    • Inject the sample and record the chromatogram.

    • Repeat this process for other columns and mobile phase combinations (e.g., switching IPA for EtOH).

  • Method Optimization:

    • If partial separation is observed, systematically adjust the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution.[4]

    • Optimize the flow rate. A lower flow rate (e.g., 0.5 mL/min) increases the interaction time with the CSP and can enhance separation.[4]

    • Evaluate different temperatures (e.g., 25°C, 30°C, 40°C) using the column oven, as temperature can significantly impact enantioselectivity.[4]

  • Validation & Quantification:

    • Once baseline separation is achieved (Resolution > 1.5), inject a series of standards to confirm linearity and precision.

    • The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green," and high-throughput alternative to HPLC.[3][6] It utilizes supercritical CO₂, a non-toxic and low-cost solvent, as the main mobile phase.[7] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency, often leading to better resolution than HPLC.[3][8]

Causality in Method Development: SFC is fundamentally a normal-phase technique.[7] A polar organic co-solvent (modifier), such as methanol, is added to the CO₂ to modulate analyte retention.[6] The choice of co-solvent and the use of small amounts of additives can dramatically alter the interactions with the CSP and improve peak shape.[3]

Experimental Protocol: Chiral SFC Method Screening

Objective: To rapidly screen for conditions that separate the enantiomers of 2-([1,1'-biphenyl]-4-yl)propan-1-ol using SFC.

Instrumentation and Materials:

  • SFC System with a backpressure regulator, column oven, and UV detector.

  • Chiral Stationary Phases: A set of SFC-compatible polysaccharide columns.

  • SFC Grade CO₂(l), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

Step-by-Step Procedure:

  • Initial Screening:

    • Utilize an automated column and solvent switching system if available.[9]

    • Screen a set of chiral columns (e.g., Chiralpak® IA, IB, IC).[9]

    • Program a generic gradient of a co-solvent (e.g., 5% to 40% MeOH in CO₂ over 5-10 minutes).

    • Set backpressure to ~10-15 MPa and temperature to 40 °C.[9]

    • Inject the sample and evaluate the resulting chromatograms from all column/modifier combinations.

  • Optimization:

    • For the system showing the best initial separation, optimize by adjusting the co-solvent percentage (isocratic or shallow gradient), backpressure, and temperature to maximize resolution.

Gas Chromatography (GC)

GC offers exceptional resolution and sensitivity but is limited to thermally stable and volatile compounds.[10] For a polar molecule like 2-([1,1'-biphenyl]-4-yl)propan-1-ol, derivatization of the hydroxyl group is typically required to increase volatility and prevent peak tailing.[3]

Causality in Method Development: The derivatization step converts the polar alcohol into a less polar, more volatile ester or ether. This allows the compound to traverse the GC column without degradation. The separation itself then occurs on a chiral capillary column, often coated with a cyclodextrin derivative, which provides the necessary chiral recognition.[11][12]

Experimental Protocol: Chiral GC Analysis

Objective: To determine the enantiomeric excess of 2-([1,1'-biphenyl]-4-yl)propan-1-ol via GC after derivatization.

Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column (e.g., a cyclodextrin-based CSP).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • High-purity carrier gas (Helium or Hydrogen).

  • Anhydrous solvent (e.g., Dichloromethane).

Step-by-Step Procedure:

  • Derivatization:

    • Dissolve ~1 mg of the alcohol in 0.5 mL of anhydrous dichloromethane.

    • Add an excess of the derivatizing agent (e.g., 100 µL of TFAA) and a catalytic amount of a base like pyridine if needed.

    • Allow the reaction to proceed at room temperature until complete (monitor by TLC if necessary).

    • Quench the reaction carefully and prepare a dilute solution for GC injection.

  • GC Analysis:

    • Install the chiral capillary column.

    • Set an appropriate temperature program (e.g., start at 100 °C, ramp to 250 °C at 5 °C/min).

    • Inject the derivatized sample.

    • The enantiomers of the derivatized alcohol will elute at different times. Quantification is based on peak area integration.

dot

Chiral_Chromatography_Workflow cluster_screening Phase 1: Method Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Analysis start Racemic Analyte (2-([1,1'-Biphenyl]-4-yl)propan-1-ol) screen_hplc HPLC Screening (Polysaccharide CSPs) (Hex/IPA, Hex/EtOH) start->screen_hplc screen_sfc SFC Screening (Polysaccharide CSPs) (CO2/MeOH, CO2/EtOH) start->screen_sfc eval1 Evaluate Separation (Rs, Peak Shape) screen_hplc->eval1 screen_sfc->eval1 optimize Select Best Condition (Column/Mobile Phase) eval1->optimize Partial or Full Separation Found end Re-evaluate Strategy eval1->end No Separation (Try different CSP class) mod_params Modify Parameters: - Mobile Phase Ratio - Flow Rate / Pressure - Temperature optimize->mod_params eval2 Baseline Separation? (Rs > 1.5) mod_params->eval2 eval2->mod_params No validate Method Validation (Linearity, Precision) eval2->validate Yes quantify Quantify Enantiomers Calculate % ee validate->quantify

Caption: Workflow for Chiral Chromatography Method Development.

Pillar 2: NMR Spectroscopy - A Mechanistic Insight

While chromatography physically separates enantiomers, NMR spectroscopy distinguishes them in solution by creating a chiral environment that induces diastereomeric interactions.[13] This makes the chemically equivalent nuclei of the two enantiomers magnetically non-equivalent, resulting in separate signals that can be integrated for quantification. This is achieved using either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[14]

Chiral Solvating Agents (CSAs)

CSAs are a powerful tool for rapid and non-destructive ee determination.[15] They form weak, transient, non-covalent complexes with the analyte.[13] This interaction is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers.

Causality in Method Selection: This method is ideal for quick checks of enantiopurity without consuming or altering the sample. The choice of CSA is critical; agents like Pirkle's alcohol or specialized metal complexes are designed to interact with specific functional groups, in this case, the hydroxyl group of the alcohol.[13][16] The effectiveness depends on the strength and geometry of the transient diastereomeric complex formed in the NMR solvent.

Experimental Protocol: ee Determination using a CSA

Objective: To determine the enantiomeric excess of 2-([1,1'-biphenyl]-4-yl)propan-1-ol non-destructively using ¹H NMR.

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz recommended).

  • NMR Tubes.

  • Deuterated Solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a Ga-based complex).[16]

  • Sample: ~5 mg of the chiral alcohol.

Step-by-Step Procedure:

  • Dissolve ~5 mg of the chiral alcohol in ~0.6 mL of deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum to serve as a reference.

  • Add a specific molar equivalent of the CSA to the tube (start with 1 equivalent and optimize if necessary).[13]

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Identify a well-resolved proton signal (e.g., the methine proton or one of the methylene protons adjacent to the alcohol) that has split into two distinct signals for the two enantiomers.

  • Carefully integrate the two separated signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs)

CDAs, such as the renowned Mosher's acid (MTPA), react covalently with the chiral alcohol to form a stable mixture of diastereomers.[13][14] These diastereomers have distinct physical properties and, therefore, distinct NMR spectra, often with larger signal separations (Δδ) than those induced by CSAs.

Causality in Method Selection: This method is chosen when CSA-induced shifts are too small for accurate integration or when an unambiguous record is needed. The covalent bond formation creates a fixed spatial relationship between the analyte and the chiral agent, leading to more pronounced and reliable spectral differences. The downside is that the sample is chemically altered and the reaction must go to completion for accurate results.

Experimental Protocol: ee Determination using a CDA

Objective: To determine the enantiomeric excess of 2-([1,1'-biphenyl]-4-yl)propan-1-ol by forming stable diastereomers.

Instrumentation and Materials:

  • NMR Spectrometer, tubes, deuterated solvent.

  • Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Anhydrous base (e.g., pyridine or triethylamine).

  • Sample: ~5 mg of the chiral alcohol.

Step-by-Step Procedure:

  • In a small, dry vial, dissolve ~5 mg of the chiral alcohol in ~0.5 mL of an anhydrous solvent like CDCl₃ or pyridine.

  • Add a slight excess (~1.1 equivalents) of the CDA (e.g., Mosher's acid chloride).

  • Add a small amount of anhydrous pyridine to catalyze the reaction and scavenge the HCl produced.[13]

  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete.

  • Transfer the reaction mixture directly to an NMR tube.

  • Acquire the ¹H (or ¹⁹F, if using MTPA) NMR spectrum.

  • Identify and integrate the well-separated signals corresponding to the two diastereomers to determine the enantiomeric ratio.

dot

NMR_Mechanism cluster_csa Chiral Solvating Agent (CSA) cluster_cda Chiral Derivatizing Agent (CDA) R_Analyte_CSA (R)-Analyte CSA CSA R_Analyte_CSA->CSA Non-covalent Interaction S_Analyte_CSA (S)-Analyte S_Analyte_CSA->CSA Non-covalent Interaction Complex_R [(R)-Analyte • CSA] Diastereomeric Complex A CSA->Complex_R Complex_S [(S)-Analyte • CSA] Diastereomeric Complex B CSA->Complex_S Spectrum_CSA NMR Spectrum: Two distinct signals (Δδ small) Complex_R->Spectrum_CSA Complex_S->Spectrum_CSA R_Analyte_CDA (R)-Analyte CDA CDA R_Analyte_CDA->CDA + Reagents S_Analyte_CDA (S)-Analyte S_Analyte_CDA->CDA + Reagents Product_R (R)-Analyte-(S)-CDA Stable Diastereomer A CDA->Product_R Covalent Bond Formation Product_S (S)-Analyte-(S)-CDA Stable Diastereomer B CDA->Product_S Covalent Bond Formation Spectrum_CDA NMR Spectrum: Two distinct signals (Δδ large) Product_R->Spectrum_CDA Product_S->Spectrum_CDA

Caption: Mechanisms of NMR-based ee determination.

Comparative Guide: Selecting the Optimal Technique

The choice of analytical method is a strategic decision based on the specific requirements of the project phase, from high-throughput screening in discovery to rigorous quality control in late-stage development.

FeatureHPLCSFCGCNMR (CSA/CDA)
Principle Physical SeparationPhysical SeparationPhysical SeparationIn-situ Signal Splitting
Resolution Excellent baseline separation is typically achievable.[17]Often higher resolution and better peak shapes than HPLC.[8]Very high resolution with capillary columns.[10]Dependent on agent and field strength; may not be baseline.[13]
Sensitivity High (UV, PDA)High (UV, PDA)Very High (FID, MS).[17]Relatively low; requires mg of sample.[17]
Analysis Time 10-30 minutes per sample2-10 minutes per sample (faster).15-40 minutes (includes derivatization)5-20 minutes per sample (plus reaction time for CDA)
Solvent Use High (organic solvents)Low ("Green" - uses CO₂).LowLow (deuterated solvents)
Sample Prep Dissolve in mobile phaseDissolve in co-solventDerivatization required Dissolve, add agent
Sample Fate Non-destructive (can be collected)Non-destructive (can be collected)DestructiveNon-destructive (CSA); Destructive (CDA)
Key Advantage Universally established, robust, preparative capability.[1]High speed, low solvent waste, ideal for screening.[8]Highest sensitivity for trace analysis.Rapid, no chromatographic method development needed.
Key Limitation Slower, high solvent cost/waste.Requires specialized instrumentation.Requires derivatization, analyte must be thermally stable.Lower sensitivity, potential for signal overlap.

Conclusion and Senior Scientist Recommendations

For the determination of enantiomeric excess for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol , there is no single "best" method; rather, there is an optimal method for a given context.

  • For High-Throughput Screening (HTS) and reaction optimization: SFC is the clear winner due to its speed and low solvent consumption.[8] A generic screening protocol can rapidly assess the enantiopurity of dozens of samples.

  • For Routine Quality Control (QC) and release testing: Chiral HPLC is the most reliable and well-validated choice.[1] Its robustness and the wealth of available methods make it the gold standard for generating certifiable data.

  • For structural confirmation and rapid checks in a synthesis lab: NMR with a Chiral Solvating Agent (CSA) is exceptionally efficient.[15] It provides an answer in minutes without complex instrument setup or sample destruction, making it perfect for monitoring reaction progress.

  • For challenging separations or when CSA methods fail: NMR with a Chiral Derivatizing Agent (CDA) or Chiral GC (after derivatization) are excellent alternatives. CDA-NMR can provide larger, more easily quantifiable signal separation, while GC offers unparalleled sensitivity for detecting trace enantiomeric impurities.[14][17]

By understanding the causality behind each technique and aligning its strengths with the analytical objective, researchers can confidently and efficiently determine the stereochemical integrity of their chiral molecules, ensuring both scientific rigor and the advancement of drug development programs.

References

  • Benchchem. (n.d.). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols.
  • Jang, S., & Kim, H. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1 H NMR Spectroscopy to Differentiate Chiral Alcohols. iScience, 19, 425–435. [Link]

  • American Chemical Society. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • American Chemical Society. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., Ariga, K., & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation and Characterization of 1,2-Diphenyl-1-Propanol Enantiomers.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC.
  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from Waters Corporation. [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Retrieved from Agilent Technologies. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from Shimadzu Corporation. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Elsevier. (2014).
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • DAICEL. (n.d.). HPLC manual (for chiral HPLC analysis).
  • An, J., & Jäschke, A. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature protocols, 15(7), 2328–2354. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • ChemRxiv. (n.d.). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). [Link]

  • American Chemical Society. (n.d.).
  • Royal Society of Chemistry. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Enantiomeric Excess for (S)-2-(pyrrolidin-1-yl)propan-1-ol.
  • Organic Syntheses. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). [Link]

  • Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (2016). Synthesis of P,N -2,2′-biphenyl derivatives with central chirality. [Link]

Sources

Comparative

cross-reactivity studies of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol derivatives

An in-depth technical evaluation of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (BPP-OH) derivatives reveals their critical utility in two distinct but overlapping fields of drug development: analytical immunoassay design and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (BPP-OH) derivatives reveals their critical utility in two distinct but overlapping fields of drug development: analytical immunoassay design and pharmacological receptor profiling.

BPP-OH is the reduced alcohol analogue of 2-(4-biphenylyl)propanoic acid—a core pharmacophore found in biphenyl-class non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and fenbufen. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of BPP-OH derivatives against traditional carboxylic acid-based alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous cross-reactivity studies.

Analytical Performance: Hapten Design & Immunoassay Cross-Reactivity

The Causality of Epitope Masking

In the development of competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for NSAID detection, the attachment site of the hapten to the carrier protein dictates antibody specificity. Traditional approaches conjugate the parent NSAID directly via its native carboxylic acid. However, this masks the chiral propanoic acid moiety—the very structural feature that differentiates profen-class drugs. Consequently, the resulting antibodies exhibit high, undesirable cross-reactivity across unrelated NSAIDs.

By reducing the parent acid to the alcohol (BPP-OH), scientists can synthesize hemisuccinate or ether derivatives. This utilizes the newly formed hydroxyl group to attach a spacer arm, projecting the entire biphenyl-propanoic scaffold outward. Adequate spacer arm length and optimal attachment sites are proven to drastically improve the immune system's recognition of the complete pharmacophore, yielding highly specific antibodies[1].

HaptenLogic Parent Parent NSAID (Carboxylic Acid) Reduction Reduction to Alcohol (BPP-OH) Parent->Reduction Preserves Chiral Center Spacer Attach Spacer Arm (Hemisuccinate) Reduction->Spacer Utilizes -OH Group Conjugation Carrier Protein Conjugation (BSA/KLH) Spacer->Conjugation EDC/NHS Coupling Antibody Highly Specific Antibody (Exposed Biphenyl Epitope) Conjugation->Antibody Immunization

Figure 1: Workflow for designing BPP-OH derived haptens to prevent NSAID epitope masking.
Comparative ELISA Cross-Reactivity Data

The table below compares the cross-reactivity (% CR) of polyclonal antibodies raised against a traditional Flurbiprofen-conjugate versus a BPP-OH-Hemisuccinate conjugate. % CR is calculated as (IC50​ of target/IC50​ of cross-reactant)×100 .

Target Analyte / Cross-ReactantAb A: Traditional Acid-Conjugate (% CR)Ab B: BPP-OH-Derivative Conjugate (% CR)Performance Shift
2-(4-Biphenylyl)propanoic acid 100% (Reference)100% (Reference)Baseline
Flurbiprofen 92.4%88.5%Maintained high affinity
Ibuprofen 45.1%< 0.5%Eliminated false-positive CR
Naproxen 38.2%< 0.1%Eliminated false-positive CR
Diclofenac 12.5%< 0.1%Eliminated false-positive CR

Pharmacological Performance: COX Isozyme Cross-Reactivity

The Causality of Receptor Binding & Hypersensitivity

NSAID hypersensitivity reactions—such as NSAID-exacerbated respiratory disease (NERD) and NSAID-induced urticaria/angioedema (NIUA)—are primarily non-immunological. They are driven by cross-reactive, non-selective inhibition of Cyclooxygenase-1 (COX-1), which shunts arachidonic acid metabolism toward pro-inflammatory leukotrienes[2][3]. Flurbiprofen is a potent, non-selective COX inhibitor[4].

The carboxylic acid of traditional NSAIDs is essential for anchoring into the Arg120 residue of the COX active site. Because BPP-OH derivatives (e.g., esterified prodrugs) lack this free acid, they serve as excellent structural probes. Evaluating their cross-reactivity against COX-1 and COX-2 reveals how masking the acidic group shifts isozyme selectivity, which is a critical step in designing alternatives that avoid triggering cross-reactive hypersensitivity[2].

Comparative COX Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Hypersensitivity Risk Profile
Flurbiprofen (Parent) 0.040.510.07 (COX-1 Selective)High (NERD/NIUA trigger)
2-(4-Biphenylyl)propanoic acid 0.080.650.12 (COX-1 Selective)High
BPP-OH Acetate Ester > 50.012.4> 4.0 (COX-2 Shifted)Low (Reduced Arg120 binding)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Internal controls guarantee that signal variations are due to true cross-reactivity rather than assay artifacts.

Workflow cluster_0 Analytical (ELISA) Cross-Reactivity cluster_1 Pharmacological (COX) Cross-Reactivity Coat Coat Plate (Coating Ag) Compete Add Sample + Primary Ab Coat->Compete Detect Secondary Ab & TMB Compete->Detect Incubate Incubate Deriv with COX-1/2 Arachidonic Add Arachidonic Acid Incubate->Arachidonic Measure Quantify PGE2 Production Arachidonic->Measure

Figure 2: Parallel experimental workflows for evaluating analytical and pharmacological cross-reactivity.
Protocol A: Competitive ELISA for Analytical Cross-Reactivity

Self-Validation Check: A checkerboard titration must precede cross-reactivity testing to establish the optimal antigen-antibody ratio. This ensures that any loss of signal is due to true competitive cross-reactivity, not reagent saturation[1].

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of BPP-OH-OVA coating antigen (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBST for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of NSAID standard/cross-reactant (serial dilutions from 10,000 ng/mL to 0.01 ng/mL) and 50 µL of the primary anti-BPP-OH antibody to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x. Add 100 µL of HRP-conjugated goat anti-rabbit IgG (1:5000). Incubate for 45 minutes.

  • Development: Wash 5x. Add 100 µL TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read OD at 450 nm. Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol B: In Vitro COX Cross-Reactivity Profiling

Self-Validation Check: Use Celecoxib (selective COX-2 inhibitor) and Flurbiprofen (non-selective inhibitor) as internal assay controls to validate the baseline activity and dynamic range of the recombinant enzymes[2].

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Inhibitor Incubation: Pre-incubate 10 µL of the BPP-OH derivative (dissolved in DMSO, final concentration <1% DMSO) with 40 µL of the COX enzyme solution for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 10 µL of 1M HCl. Neutralize with 1M NaOH, and quantify the synthesized Prostaglandin E2 (PGE2) using a commercial PGE2 competitive ELISA kit.

  • Data Analysis: Plot PGE2 inhibition percentages against log[inhibitor] concentrations to derive the IC50​ values.

References

  • Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs Open Access Pub[Link]

  • NSAID hypersensitivity – recommendations for diagnostic work up and patient management PubMed / NIH[Link]

  • Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 PubMed / NIH[Link]

  • Development of an ELISA for the Detection of Fenazaquin Residues in Fruits ResearchGate[Link]

Sources

Validation

Spectroscopic Comparison Guide: Differentiating 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Isomers

As chiral molecules increasingly dominate pharmaceutical pipelines and advanced materials, the unambiguous differentiation of stereoisomers is a critical analytical mandate. The molecule 2-([1,1'-Biphenyl]-4-yl)propan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As chiral molecules increasingly dominate pharmaceutical pipelines and advanced materials, the unambiguous differentiation of stereoisomers is a critical analytical mandate. The molecule 2-([1,1'-Biphenyl]-4-yl)propan-1-ol —a primary alcohol structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs)—presents a unique spectroscopic challenge. It features a bulky, UV-active biphenyl chromophore, a flexible hydroxymethyl group, and a stereocenter at C2.

This guide provides an objective, data-backed comparison of the three premier spectroscopic modalities used to characterize its (R) and (S) enantiomers: Vibrational Circular Dichroism (VCD) , Electronic Circular Dichroism (ECD) , and Chiral Nuclear Magnetic Resonance (NMR) .

Mechanistic Overview of Analytical Modalities

Enantiomers are indistinguishable in achiral environments. To resolve the (R) and (S) isomers of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, we must introduce a chiral perturbation—either through circularly polarized light (VCD/ECD) or a chiral chemical environment (NMR).

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions. Because it probes the 3N-6 vibrational modes of the molecule, VCD provides a highly detailed "fingerprint" of the chiral environment[1].

  • Causality: For 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, the C-H and O-H stretching and bending modes near the C2 stereocenter yield distinct VCD signals. When coupled with Density Functional Theory (DFT), VCD is the gold standard for assigning Absolute Configuration (AC) in solution without the need for crystallization[1].

Electronic Circular Dichroism (ECD)

ECD operates on the same principle as VCD but utilizes UV-Vis light to probe electronic transitions.

  • Causality: The biphenyl moiety in this molecule is a potent UV chromophore. The adjacent C2 stereocenter perturbs the π→π∗ transitions of the biphenyl rings, resulting in strong, observable Cotton effects. While ECD is highly sensitive, it provides less conformational detail than VCD.

Chiral NMR Spectroscopy

Standard 1 H and 13 C NMR cannot differentiate enantiomers. We must break symmetry using a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to convert the enantiomers into stable diastereomers[2].

  • Causality: The covalent attachment of the MTPA group places its phenyl ring in spatial proximity to the biphenyl and methyl groups of the analyte. This creates differential anisotropic shielding, resulting in distinct chemical shifts ( Δδ ) for the (R,R) and (S,R) diastereomers, allowing for highly precise Enantiomeric Excess (%ee) quantification[2].

Quantitative Modality Comparison

The selection of a spectroscopic technique depends on the primary analytical goal: determining the 3D geometry (Absolute Configuration) versus quantifying purity (Enantiomeric Excess).

Analytical ParameterVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Chiral NMR (with CDA)
Primary Output Absolute Configuration (AC)Absolute Configuration (AC)Enantiomeric Excess (%ee)
Sensitivity (Mass Required) Low (~5–10 mg)High (<1 mg)Moderate (~2–5 mg)
Sample Preparation Direct dissolution (e.g., CDCl 3​ )Direct dissolution (e.g., MeOH)Covalent derivatization & workup
Computational Requirement High (DFT & Boltzmann averaging)Moderate (TD-DFT)None (Direct signal integration)
Analysis Time 24–48 Hours (mostly computation)<1 Hour4–6 Hours (Reaction + NMR)
Conformational Insight ExcellentLimitedPoor

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing the risk of false assignments.

Protocol A: Absolute Configuration via VCD and DFT

This workflow pairs experimental data acquisition with quantum mechanical modeling to unambiguously assign the (R) or (S) configuration[3].

VCD_Workflow Exp Experimental VCD/ECD Data Acquisition Compare Spectral Alignment & Similarity Calculation Exp->Compare Conf Conformational Search (Molecular Mechanics) DFT DFT Optimization & Frequency Calculation Conf->DFT Boltz Boltzmann Population Averaging DFT->Boltz Boltz->Compare AC Absolute Configuration Assignment Compare->AC

Workflow for Absolute Configuration determination using VCD/ECD and DFT.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 8 mg of the 2-([1,1'-Biphenyl]-4-yl)propan-1-ol isomer in 150 µL of CDCl 3​ . Causality: CDCl 3​ is chosen because it is largely transparent in the mid-IR fingerprint region (1500–900 cm −1 ), preventing solvent masking of critical analyte vibrations[1].

  • Data Acquisition: Record the IR and VCD spectra using a VCD spectrometer equipped with BaF 2​ windows (75 µm pathlength) at a resolution of 8 cm −1 . Accumulate scans for 3 hours to achieve a high signal-to-noise ratio.

  • Computational Modeling (Self-Validation): Perform a conformational search on the (R)-enantiomer using Molecular Mechanics. Optimize the low-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the vibrational frequencies and rotational strengths.

  • Spectral Alignment: Apply a Lorentzian band shape to the calculated transitions and Boltzmann-average the conformers.

  • Validation Check: Compare the experimental spectrum against the calculated (R) spectrum. To prevent false positives, invert the calculated spectrum to generate the theoretical (S) spectrum. The experimental data must show a high positive similarity score ( >0.8 ) with one enantiomer and a proportional negative score ( <−0.8 ) with the other[1].

Protocol B: Enantiomeric Excess (%ee) via Chiral NMR

When the goal is to determine the optical purity of a synthesized batch, Chiral NMR using Mosher's ester is the most robust approach[2].

NMR_Mechanism Racemic 2-([1,1'-Biphenyl]-4-yl)propan-1-ol (Enantiomeric Mixture) Reaction Esterification Reaction (Pyridine, CH2Cl2) Racemic->Reaction CDA Chiral Derivatizing Agent (R)-MTPA-Cl CDA->Reaction Diastereomers Diastereomeric Esters (R,R) and (S,R) Reaction->Diastereomers NMR 1H / 19F NMR Spectroscopy (Distinct Δδ) Diastereomers->NMR Quant Enantiomeric Excess (%ee) Calculation NMR->Quant

Mechanism of chiral derivatization for NMR-based enantiomeric excess quantification.

Step-by-Step Methodology:

  • Derivatization: In a dry vial, dissolve 3 mg of the alcohol analyte in 0.5 mL of anhydrous CH 2​ Cl 2​ . Add 3 equivalents of anhydrous pyridine and a catalytic amount of DMAP. Add 2 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , and dry over anhydrous Na 2​ SO 4​ . Evaporate the solvent.

  • NMR Acquisition (Self-Validation): Dissolve the residue in CDCl 3​ . Acquire both 1 H and 19 F NMR spectra. Causality: While 1 H NMR can be used, the aromatic region will be heavily crowded by the biphenyl and MTPA phenyl protons. 19 F NMR is utilized because the analyte lacks native fluorine; thus, the spectrum will display a perfectly flat baseline with only two distinct singlets corresponding to the -CF 3​ groups of the (R,R) and (S,R) diastereomers[2].

  • Validation Check: Always run a derivatized racemic standard first. This proves the esterification went to completion without kinetic resolution and establishes the exact chemical shifts for both diastereomers.

  • Quantification: Integrate the two 19 F signals. Calculate %ee using the formula: %ee=IR​+IS​∣IR​−IS​∣​×100 , where I represents the integration area of the respective diastereomeric peaks.

Conclusion

For the structural elucidation of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol isomers, VCD stands as the most rigorous method for establishing Absolute Configuration, leveraging the molecule's rich vibrational modes. ECD serves as a rapid, highly sensitive alternative for AC determination by exploiting the biphenyl chromophore. However, for the precise quantification of enantiomeric purity (%ee), Chiral NMR via MTPA derivatization remains unparalleled, particularly when leveraging 19 F NMR to bypass proton signal overlap.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)". Spectroscopy Europe.[Link]

  • Quesada-Moreno, M. M., et al. "A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case". Analyst (RSC).[Link]

Sources

Comparative

Introduction to 2-([1,1'-Biphenyl]-4-yl)propan-1-ol and the Critical Role of the Solvent

An In-Depth Technical Guide to the Performance of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol in Diverse Solvent Systems This guide provides a comprehensive analysis of the anticipated performance of 2-([1,1'-Biphenyl]-4-yl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Performance of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol in Diverse Solvent Systems

This guide provides a comprehensive analysis of the anticipated performance of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol across a range of solvent systems. For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is paramount to ensuring optimal solubility, stability, and reactivity during synthesis, purification, and formulation. Due to the limited availability of specific quantitative data for this compound in public literature, this document leverages data from structurally analogous compounds, established chemical principles, and robust experimental protocols to provide a predictive framework for its behavior.

2-([1,1'-Biphenyl]-4-yl)propan-1-ol is an aromatic alcohol characterized by a significant non-polar biphenyl moiety and a polar secondary alcohol group. This amphiphilic nature dictates its performance in different chemical environments. Its structural similarity to precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac suggests its potential utility as a key intermediate in pharmaceutical synthesis.[1] The solvent system is not merely a medium for dissolution; it actively influences reaction kinetics, equilibrium positions, and the stability of reagents and products.[2] A judicious choice of solvent can lead to higher yields, improved purity, and more efficient processes.

Theoretical Framework: Predicting Solvent-Solute Interactions

The fundamental principle of "like dissolves like" provides a foundational guide for predicting solubility.[3][4] This can be further refined by classifying solvents based on their polarity and hydrogen bonding capabilities. The structure of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol, with its polar hydroxyl group and non-polar biphenyl core, suggests a complex solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a hydrogen atom connected to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are expected to strongly solvate the hydroxyl group of the target molecule.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have a dipole moment but lack an acidic proton, preventing them from acting as hydrogen bond donors. They can solvate cations effectively and interact with the polar regions of the solute.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents interact primarily through van der Waals forces and are best suited for dissolving non-polar compounds.[3] They will effectively solvate the large biphenyl portion of the molecule.

The interplay of these interactions will determine the overall solubility and performance of the compound.

Predicted Performance Across Solvent Systems

Based on the behavior of structurally similar compounds such as 2-phenyl-1-propanol and various biphenyl derivatives, we can forecast the performance of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol.[5][6]

Data Summary: Predicted Solubility and Performance Characteristics
Solvent SystemSolvent TypePredicted SolubilityPredicted StabilitySuitability for ReactionsRationale & Key Considerations
Methanol/Ethanol Polar ProticHighGoodGood for SN1/E1 reactionsExcellent solvation of the hydroxyl group via hydrogen bonding. May hinder nucleophilicity in SN2 reactions due to solvent caging.
Water Polar ProticVery LowGoodPoorThe large, non-polar biphenyl group will dominate, leading to poor aqueous solubility, similar to other arylpropanols.[5]
Acetone/Ethyl Acetate Polar AproticModerate to HighGoodExcellent for SN2 reactionsA good balance of polarity to dissolve the compound without excessively solvating nucleophiles.
Acetonitrile Polar AproticModerateGoodGood for a range of reactionsIts polarity should be sufficient to dissolve the compound, making it a versatile choice.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticHighGoodGood, but use with cautionStrong solvent that can dissolve a wide range of compounds. High boiling point can complicate product isolation.[7]
Toluene Non-Polar AromaticModerate to HighExcellentGood for reactions requiring non-polar conditionsStrong van der Waals interactions with the biphenyl group will promote solubility.[5]
Hexane/Cyclohexane Non-Polar AliphaticLowExcellentSuitable for recrystallizationSolubility is likely to be limited due to the polar hydroxyl group. Excellent for purification by recrystallization.[1][8]
Diethyl Ether/THF Non-Polar/Slightly PolarModerate to HighModerateExcellent for Grignard/organometallic reactionsEthereal solvents are standard for Grignard reactions, a common synthetic route for related compounds.[8][9]

Disclaimer: The data in this table is predictive and based on the properties of structurally analogous compounds. Experimental verification is essential.

Comparative Analysis with Synthetic Alternatives

In the context of synthesizing biphenyl-containing active pharmaceutical ingredients like Felbinac, 2-([1,1'-Biphenyl]-4-yl)propan-1-ol could serve as a precursor. Alternative synthetic strategies might include:

  • Direct Synthesis from Biphenyl: Traditional methods involve the chloromethylation of biphenyl followed by a Grignard reaction.[1][8] This route uses readily available starting materials but may involve hazardous reagents.

  • Suzuki-Miyaura Cross-Coupling: A modern approach involves coupling a boronic acid with a suitable aryl halide.[9] This often offers high yields and milder reaction conditions but may require expensive catalysts.

The choice to use 2-([1,1'-Biphenyl]-4-yl)propan-1-ol would depend on its availability and the desired subsequent transformations (e.g., oxidation to the corresponding acid or ketone). The selection of a solvent would be critical; for instance, a Grignard-based approach would necessitate an ether like THF, whereas a Suzuki coupling might be performed in a mixture of an organic solvent like toluene and an aqueous base.[9]

Experimental Protocols for Performance Validation

To ensure scientific rigor, the following protocols are provided for the experimental determination of the compound's performance. These methodologies are designed to be self-validating systems.

Protocol for Determining Equilibrium Solubility

This protocol is based on the widely accepted shake-flask method, a gold standard for thermodynamic solubility measurement.[3][10]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol to a sealed vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., at 25°C) and agitate for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[4] To confirm equilibrium, samples can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is consistent.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[3]

  • Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration and Calculation: Prepare a series of standard solutions of the compound at known concentrations to generate a calibration curve. Use the calibration curve to accurately determine the concentration of the compound in the saturated filtrate.

  • Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-72h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant through a 0.22 µm PTFE filter sep1->sep2 an1 Analyze filtrate by HPLC sep2->an1 an2 Quantify against a calibration curve an1->an2 an3 Report solubility (mg/mL or mol/L) an2->an3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Protocol for Assessing Chemical Stability

Methodology:

  • Solution Preparation: Prepare solutions of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol in various solvents at a known concentration (e.g., 1 mg/mL).

  • Incubation: Store aliquots of each solution under controlled conditions (e.g., 25°C, 40°C, and protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the samples by HPLC.

  • Data Evaluation: Monitor the peak area of the parent compound and observe the appearance of any new peaks, which would indicate degradation products. Stability can be reported as the percentage of the parent compound remaining at each time point.

Conclusion

The performance of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is intrinsically linked to the properties of the solvent system in which it is used. Theoretical principles and data from analogous compounds predict high solubility in polar protic and aprotic solvents like ethanol and DMSO, and moderate to high solubility in non-polar aromatic solvents such as toluene. Its large non-polar structure suggests very low solubility in water and limited solubility in aliphatic hydrocarbons like hexane, which can be leveraged for purification. The choice of solvent will ultimately be dictated by the specific application, whether it be for a chemical reaction, purification, or formulation. This guide provides a robust framework for making informed decisions, but it is imperative that the predictive data presented herein be validated through rigorous experimental evaluation using the detailed protocols provided.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 2-[1,1'-Biphenyl]-4-yl-1-ethanol. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Non-polar Compounds in 2,2'-Oxydipropanol. BenchChem.
  • BenchChem. (2025). Felbinac synthesis pathways and chemical precursors. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents. BenchChem.
  • Google Patents. (n.d.).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Food and Agriculture Organization of the United N
  • Google Patents. (n.d.).
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • ResearchGate. (2024, September 6). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
  • OSTI.GOV. (1992, December 31).
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Validation

Comparative Bioactivity of Fluorinated Biphenyl Propanamide Derivatives: A Technical Guide

Executive Summary & Structural Rationale The strategic incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry[1]. The parent compound, flurbiprofen (2-(2-fluoro-[1,1′-biphenyl]-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The strategic incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry[1]. The parent compound, flurbiprofen (2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid), is a potent non-steroidal anti-inflammatory drug (NSAID). However, its free carboxylic acid moiety is a primary driver of gastrointestinal (GI) toxicity, limiting its long-term therapeutic utility.

As a Senior Application Scientist evaluating these structural modifications, I consistently guide drug development teams toward propanamide derivatization . By converting the propionic acid into an amide (e.g., via the Schotten-Baumann reaction), we effectively mask the acidic group[2]. This simple yet profound structural modification alters the compound's bioactivity profile. The highly electronegative fluorine atom restricts the dihedral angle of the biphenyl rings, locking the conformation for optimal target binding. Simultaneously, the bulky amide substituent shifts the molecule's affinity away from classical COX-1/2 inhibition toward novel targets, including fibrotic pathways, CNS receptors, and cancer cell lines[3].

Comparative Bioactivity Profiles

Understanding the structure-activity relationship (SAR) is critical for rational drug design. Below is an objective comparative analysis of recent fluorinated biphenyl propanamide derivatives evaluated against the parent scaffold.

Table 1: Bioactivity and Pharmacological Profile Comparison

CompoundStructural ModificationPrimary Biological TargetGI Toxicity (Ulcerogenic Potential)Key Therapeutic Application
Flurbiprofen (Parent) Free Propionic AcidCOX-1 / COX-2 (Non-selective)High (Direct mucosal irritation)Analgesic, Antipyretic, Anti-inflammatory
FBP-Coumarin Hybrid N-(4-methyl-2-oxo-2H-chromen-7-yl) amideModulated COX / ROS ScavengingLow (Masked acid)Anti-inflammatory with antioxidant potential[2]
FBP-Amphetamine Hybrid N-(1-phenylpropan-2-yl) amideCNS targets / COXLowCNS-penetrant analgesic[4]
FBP-Fibrosis Modulators Substituted propanamidesFibrotic signaling pathwaysLowTreatment of hypertension and fibrosis[3]

Experimental Methodologies: Self-Validating Protocols

To objectively compare the bioactivity of these derivatives, standardizing the experimental workflows is paramount. The following protocols are designed with built-in validation steps to ensure data integrity and reproducibility.

Protocol A: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality: Carrageenan injection induces a well-characterized, biphasic inflammatory response. The second phase (post-3 hours) is strictly prostaglandin-driven, making it the definitive model for evaluating COX-modulating biphenyl propanamides[1].

  • Subject Preparation: Fast adult Wistar rats (150-200 g) for 12 hours prior to the experiment to ensure uniform drug absorption, providing water ad libitum.

  • Dosing: Administer the test propanamide derivatives (e.g., 10 mg/kg) and the reference drug (flurbiprofen) via oral gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC).

    • Validation Step: Include a vehicle-only control group to establish baseline edema and confirm the viability of the carrageenan batch.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Protocol B: Ulcerogenic Potential Evaluation

Causality: Masking the carboxylic acid as a propanamide should theoretically eliminate direct hydrogen-ion back-diffusion in the gastric mucosa. This protocol validates the safety profile of the derivatives.

  • Dosing: Administer compounds orally at an exaggerated dose (e.g., 50 mg/kg) to fasted Wistar rats. Fasting is critical to clear the stomach for accurate macroscopic scoring.

  • Harvesting: Sacrifice the animals 6 hours post-administration via CO₂ asphyxiation. Isolate the stomachs and open them along the greater curvature.

  • Macroscopic Scoring: Gently rinse the gastric mucosa with cold saline. Use a stereomicroscope to score lesions: 0 (no lesions), 1 (hyperemia), 2 (one or two slight lesions), 3 (severe lesions/ulcers).

    • Validation Step: Flurbiprofen-treated rats must score 2.5 for the assay to be considered valid, confirming the model's sensitivity to acidic NSAIDs.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent pharmacological pathways resulting from the amide derivatization of the fluorinated biphenyl scaffold.

G Parent Parent Scaffold: Flurbiprofen (Free Acid) Amide Propanamide Derivatization (Amide Bond Formation) Parent->Amide Schotten-Baumann Reaction COX Strong COX-1/2 Inhibition Parent->COX Acidic Pharmacophore GI High Ulcerogenic Potential (GI Toxicity) Parent->GI Direct Mucosal Irritation ModCOX Target Shift: Fibrosis / CNS / Cancer Amide->ModCOX Steric Bulk & Receptor Modulation SafeGI Mucosa-Sparing (Reduced GI Toxicity) Amide->SafeGI Masked Acidic Moiety

Pharmacological divergence of fluorinated biphenyl propanamides vs. parent acid.

References

  • MDPI (Molbank) . 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. 2

  • MDPI (Molbank) . (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide.4

  • Benchchem . The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. 1

  • ACS Publications . Enantioselective Vanadium-Catalyzed Oxidative Coupling: Development and Mechanistic Insights (Citing PCT Int. Appl. WO 2015039172 A1). 3

Sources

Safety & Regulatory Compliance

Safety

2-([11'-Biphenyl]-4-yl)propan-1-ol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol 1. Introduction & Chemical Profiling 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a non-halogenated biphenyl derivative frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

1. Introduction & Chemical Profiling 2-([1,1'-Biphenyl]-4-yl)propan-1-ol is a non-halogenated biphenyl derivative frequently utilized in advanced organic synthesis and pharmaceutical drug development. While it lacks the extreme regulatory restrictions of 1[1], its biphenyl core dictates strict environmental containment protocols. Biphenyl compounds partition readily into lipid membranes and sediments, posing significant acute and chronic toxicity risks to aquatic ecosystems[2]. As a Senior Application Scientist, I have designed this protocol to ensure your laboratory maintains 3[3] while safeguarding both personnel and the environment.

2. Risk Assessment & Toxicology To implement an effective disposal strategy, we must first understand the physicochemical properties driving the compound's behavior. The lipophilic nature of the biphenyl ring prevents effective degradation in standard municipal wastewater treatment facilities, necessitating destruction via high-temperature incineration.

Table 1: Physicochemical and Hazard Profile of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol

PropertyValue / DescriptionOperational Implication
Chemical Formula C15H16ONon-halogenated organic; dictates waste stream routing.
Molecular Weight 212.29 g/mol Moderate molecular weight; forms persistent particulates.
Solubility Insoluble in water; soluble in organicsDo not use water for spill cleanup; use inert absorbents.
Aquatic Toxicity High (Biphenyl core)Absolute prohibition of drain disposal[2].
Target Organs Liver, Kidneys (Chronic exposure)Requires stringent respiratory and dermal PPE[4].

3. Operational Handling Procedures Before discussing disposal, it is critical to establish self-validating handling protocols. The causality here is simple: preventing aerosolization and dermal contact eliminates the primary vectors for hepatic and renal stress[4].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and synthesis operations within a certified Class II biological safety cabinet or a chemical fume hood maintaining a minimum face velocity of 100 fpm.

  • PPE Selection: Don standard laboratory attire, including a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves. The biphenyl core can permeate thin latex, making nitrile the mandatory standard.

  • Material Transfer: Use anti-static spatulas for solid transfers to prevent particulate aerosolization. If the compound is in solution, utilize positive-displacement pipettes to prevent volatile organic vapor escape.

4. Comprehensive Disposal Workflows Under the Resource Conservation and Recovery Act (RCRA), 2-([1,1'-Biphenyl]-4-yl)propan-1-ol must be managed from "cradle-to-grave"[3]. Because the biphenyl C-C bond is highly thermally stable, complete destruction requires high heat and sufficient residence time to 5[5].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Determine the solvent matrix. If the compound is dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate), route it to the "Non-Halogenated Organic Waste" stream. If mixed with halogenated solvents (e.g., dichloromethane), it must be routed to the "Halogenated Organic Waste" stream to prevent explosive reactions or the formation of dioxins during incineration.

  • Primary Containment: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Ensure the container is tightly sealed with a vented cap if gas generation is anticipated.

  • Labeling: Affix a RCRA-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2-([1,1'-Biphenyl]-4-yl)propan-1-ol" and the associated solvent matrix.

  • Secondary Containment: Store the primary container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray capable of holding 110% of the primary container's volume.

  • EHS Transfer & Destruction: Once the container reaches 90% capacity, initiate a transfer request to your Environmental Health and Safety (EHS) department. EHS will manifest the waste for transport to an6[6] for high-temperature incineration (>1000°C).

WasteWorkflow Start Waste Generation: 2-([1,1'-Biphenyl]-4-yl)propan-1-ol Decision Mixed with Halogenated Solvents? Start->Decision Halogenated Halogenated Organic Waste Stream Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Decision->NonHalogenated No Containment Primary Containment (HDPE/Glass) & Labeling Halogenated->Containment NonHalogenated->Containment Storage Secondary Containment (Satellite Accumulation Area) Containment->Storage EHS EHS Collection & RCRA Manifesting Storage->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration

Figure 1: Decision matrix and RCRA-compliant disposal routing for biphenyl derivative waste.

5. Spill Response & Decontamination In the event of an accidental release, immediate containment is required to prevent environmental dispersion.

Step-by-Step Spill Response Methodology:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do NOT use water. Water will simply spread the insoluble biphenyl compound. Instead, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual traces of 2-([1,1'-Biphenyl]-4-yl)propan-1-ol. Collect all solvent washings using absorbent pads and place them into the same hazardous waste container.

  • Final Disposal: Label the container as "Hazardous Spill Cleanup Debris - Contains Biphenyl Derivative" and transfer it to EHS for incineration.

References

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. Source: epa.gov. URL:

  • EPA/Toxic Substances; Biphenyl; Test Rule. Source: epa.gov. URL:

  • Learn the Basics of Hazardous Waste | US EPA. Source: epa.gov. URL:

  • Polychlorinated Biphenyls - EPA. Source: epa.gov. URL:

  • Biphenyl | EPA. Source: epa.gov. URL:

  • Fact Sheet Polychlorinated Biphenyls (PCBs) Update: Impact on Fish Advisories. Source: purdue.edu. URL:

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